molecular formula C9H7BrO B057769 4-Bromo-1-indanone CAS No. 15115-60-3

4-Bromo-1-indanone

Numéro de catalogue: B057769
Numéro CAS: 15115-60-3
Poids moléculaire: 211.05 g/mol
Clé InChI: UVVYFYLSZIMKMC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Bromo-1-indanone is a high-purity, versatile organic building block of significant interest in synthetic and medicinal chemistry. This compound features a bromine atom at the 4-position of the indanone scaffold, making it an excellent electrophilic site for cross-coupling reactions, most notably Suzuki-Miyaura and Buchwald-Hartwig aminations. Its primary research value lies in its role as a key intermediate for the construction of complex, fused-ring systems found in potential pharmaceutical agents, including kinase inhibitors, CNS-active compounds, and other biologically relevant molecules. The carbonyl group at the 1-position offers additional synthetic handles for further functionalization via reduction, nucleophilic addition, or conversion to other functional groups. Researchers utilize this compound to efficiently access novel indane-based structures for drug discovery pipelines, materials science, and the development of chemical probes to study biological pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-bromo-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVYFYLSZIMKMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30164720
Record name 1-Indanone, 4-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30164720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15115-60-3
Record name 4-Bromo-1-indanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15115-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Indanone, 4-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015115603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15115-60-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162080
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Indanone, 4-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30164720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1-indanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Bromo-1-indanone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F68K258XWL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

4-Bromo-1-indanone chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-Bromo-1-indanone: Chemical Properties, Structure, and Applications

Abstract

This compound is a pivotal intermediate in the landscape of organic synthesis and pharmaceutical development. This technical guide provides a comprehensive overview of its chemical and physical properties, structural features, and significant applications. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and a summary of its reactivity. The document highlights its role as a versatile building block in the synthesis of complex bioactive molecules and advanced materials.

Chemical Structure and Properties

This compound, with the IUPAC name 4-bromo-2,3-dihydroinden-1-one, is an indanone derivative characterized by a bromine atom substituted at the C-4 position of the indene ring.[1] This substitution provides a reactive site for various chemical transformations, making it a valuable precursor in multi-step syntheses.[2] The presence of the ketone group and the aromatic ring further contributes to its chemical versatility.

Structural Information

The structure of this compound is depicted below:

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. The compound typically appears as an orange-brown crystalline powder.[2][3]

PropertyValueReference(s)
CAS Number 15115-60-3[2][4]
Molecular Formula C₉H₇BrO[2][4]
Molecular Weight 211.06 g/mol [2][4]
Appearance Orange-brown crystalline powder[2][5]
Melting Point 95-99 °C[2][4][5]
Boiling Point 125 °C at 1.5 mmHg[4][5]
Purity ≥ 99% (HPLC)[4]
Storage Temperature 0 - 8 °C[4]

Synthesis and Reactivity

Synthetic Routes

The most common method for synthesizing this compound is through the intramolecular Friedel-Crafts cyclization of 3-(2-bromophenyl)propanoic acid or its corresponding acid chloride.[1] This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride, or a strong protic acid like trifluoromethanesulfonic acid.[1][6]

synthesis_pathway start 3-(2-Bromophenyl)propanoic acid intermediate 3-(2-Bromophenyl)propanoyl chloride start->intermediate SOCl₂ or (COCl)₂ product This compound intermediate->product AlCl₃ (Lewis Acid) Dichloromethane

Caption: General synthetic pathway for this compound.

Reactivity

The chemical reactivity of this compound is primarily dictated by three functional components: the aromatic bromine substituent, the ketone carbonyl group, and the enolizable α-protons. The bromine atom makes the molecule an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, which are fundamental for forming new carbon-carbon bonds.[2] This allows for the introduction of a wide variety of substituents at the 4-position. The ketone functionality can undergo nucleophilic addition and reduction reactions, while the adjacent methylene group can be functionalized via enolate chemistry.

Experimental Protocols

Synthesis of this compound from 3-(2-Bromophenyl)propanoic acid[6]

This protocol details the synthesis via an intramolecular Friedel-Crafts acylation.

Materials:

  • 3-(2-Bromophenyl)propanoic acid

  • 1,2-dichloroethane

  • Thionyl chloride (SOCl₂)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Saturated brine solution

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-(2-Bromophenyl)propanoic acid (1.0 equiv) in 1,2-dichloroethane.

  • Add thionyl chloride (2.5 equiv) to the solution and reflux the mixture for 24 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure to obtain the crude acid chloride.

  • Prepare a suspension of anhydrous aluminum chloride (1.65 equiv) in dichloromethane in a separate reaction vessel.

  • Dissolve the crude acid chloride in dichloromethane and add it dropwise to the mechanically stirred AlCl₃ suspension, maintaining the temperature below 27 °C.

  • Stir the reaction mixture at room temperature for three hours.

  • Quench the reaction by pouring it into a container half-full of ice.

  • Extract the aqueous mixture with dichloromethane (3x).

  • Combine the organic layers and wash sequentially with saturated brine and saturated sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dry the resulting solid in a vacuum oven at 30 °C to yield this compound as an off-white solid.

Monitoring and Purification: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC/MS).[5][6] The final product can be further purified by flash column chromatography if necessary.[6]

Applications in Research and Drug Development

This compound is a highly valued intermediate in the pharmaceutical industry due to its versatile structure, which serves as a scaffold for a wide range of biologically active compounds.[2][4]

Pharmaceutical Intermediate

This compound is a key building block in the synthesis of drugs targeting various therapeutic areas:

  • Neurological Disorders: It is a precursor in the synthesis of compounds like Donepezil, which is used for the treatment of Alzheimer's disease.[1]

  • Immunomodulation: It serves as an intermediate in the preparation of Ozanimod, a drug used to treat relapsing multiple sclerosis and ulcerative colitis.[5]

  • Oncology: The indanone scaffold is present in numerous compounds investigated for their anti-cancer properties.[1][2][4] this compound provides a convenient starting point for creating libraries of derivatives for screening.[2]

  • Analgesics: It is used to prepare TRPV1 antagonists, which are being explored as potential analgesics.[5]

drug_development_workflow cluster_synthesis Synthesis & Derivatization cluster_screening Screening & Optimization cluster_development Preclinical & Clinical Development A This compound B Chemical Modification (e.g., Suzuki Coupling, Nucleophilic Substitution) A->B C Library of Derivatives B->C D High-Throughput Screening C->D E Lead Compound Identification D->E F Structure-Activity Relationship (SAR) Studies E->F G Preclinical Candidate F->G H Clinical Trials G->H I Approved Drug (e.g., Ozanimod) H->I

Caption: Role of this compound in a typical drug discovery workflow.

Other Applications

Beyond pharmaceuticals, this compound is utilized in:

  • Material Science: For the formulation of advanced materials, including polymers and coatings.[4]

  • Biochemical Research: As a tool to study biological pathways and identify potential drug targets.[4]

Spectroscopic Profile

The characterization of this compound is routinely performed using standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (in the downfield region), and two methylene groups of the five-membered ring (typically as triplets in the aliphatic region).

    • ¹³C NMR: The carbon NMR spectrum will display a characteristic peak for the carbonyl carbon significantly downfield (around 190-210 ppm), along with signals for the aromatic and aliphatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band for the carbonyl (C=O) stretching vibration, typically found in the range of 1690-1715 cm⁻¹. Aromatic C=C and C-H stretching vibrations are also present.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak [M]⁺ corresponding to its molecular weight (211.06), with a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br).

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:[7]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It should be stored in a dry, well-ventilated area at the recommended temperature of 0 - 8 °C.[4]

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-Bromo-1-indanone, a key intermediate in the development of pharmaceuticals and other complex organic molecules. This document details experimental protocols, presents quantitative data for comparative analysis, and visualizes the reaction pathways.

Introduction

This compound (CAS No: 15115-60-3) is a versatile bicyclic aromatic ketone.[1] Its structure, featuring a bromine atom on the aromatic ring, makes it an excellent precursor for a variety of chemical transformations, including nucleophilic substitution and palladium-catalyzed cross-coupling reactions.[1] This reactivity has led to its use in the synthesis of a range of biologically active molecules, including those targeting neurological disorders and cancer.[1] This guide will focus on the most common and effective methods for its preparation.

Core Synthesis Pathways

The synthesis of this compound is predominantly achieved through the intramolecular Friedel-Crafts cyclization of a substituted phenylpropanoic acid. Variations of this method, along with other potential routes, are discussed below.

Pathway 1: Two-Step Intramolecular Friedel-Crafts Acylation

This is the most widely documented and reliable method for the synthesis of this compound. It involves the conversion of 3-(2-bromophenyl)propanoic acid to its more reactive acid chloride, followed by an intramolecular Friedel-Crafts acylation to yield the desired product.

Reaction Scheme:

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation 3-(2-bromophenyl)propanoic acid 3-(2-bromophenyl)propanoic acid 3-(2-bromophenyl)propanoyl chloride 3-(2-bromophenyl)propanoyl chloride 3-(2-bromophenyl)propanoic acid->3-(2-bromophenyl)propanoyl chloride 1,2-dichloroethane, reflux Thionyl chloride SOCl₂ Thionyl chloride->3-(2-bromophenyl)propanoyl chloride Intermediate 3-(2-bromophenyl)propanoyl chloride This compound This compound Intermediate->this compound Dichloromethane, <27 °C Aluminum chloride AlCl₃ Aluminum chloride->this compound

Diagram 1: Two-Step Friedel-Crafts Acylation Pathway
ParameterValueReference
Starting Material3-(2-Bromophenyl)propanoic acid[2]
ReagentsThionyl chloride, Aluminum chloride[2]
Solvents1,2-dichloroethane, Dichloromethane[2]
Reaction Time24 hours (Step 1), 3 hours (Step 2)[2]
Reaction TemperatureReflux (Step 1), <27 °C (Step 2)[2]
Yield86%[2]

Step 1: Synthesis of 3-(2-Bromophenyl)propanoyl chloride [2]

  • In a suitable reaction vessel, dissolve 3-(2-bromophenyl)propanoic acid (550 g, 2.4 mol) in 1,2-dichloroethane (5.5 L).

  • To this solution, add thionyl chloride (437.8 mL, 6 mol).

  • Heat the mixture to reflux and maintain for 24 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride.

Step 2: Synthesis of this compound [2]

  • Prepare a mechanically stirred suspension of anhydrous aluminum chloride (526.9 g, 3.96 mol) in dichloromethane (1 L).

  • Dissolve the crude 3-(2-bromophenyl)propanoyl chloride from Step 1 in methylene chloride (1 L).

  • Add the acid chloride solution dropwise to the aluminum chloride suspension, ensuring the internal temperature does not exceed 27 °C.

  • Stir the reaction mixture at room temperature for three hours.

  • Quench the reaction by carefully pouring the mixture into a large container of ice.

  • Extract the aqueous mixture with dichloromethane (3 x 3 L).

  • Combine the organic layers and wash sequentially with saturated brine (2 L) and saturated sodium bicarbonate solution (2 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dry the resulting solid in a vacuum oven at 30 °C to yield this compound (435 g, 86%) as an off-white solid.

Pathway 2: One-Step Intramolecular Friedel-Crafts Acylation

A more direct approach involves the cyclization of 3-(2-bromophenyl)propanoic acid using a strong acid catalyst, which serves to both activate the carboxylic acid and promote the intramolecular acylation.

Reaction Scheme:

G 3-(2-bromophenyl)propanoic acid 3-(2-bromophenyl)propanoic acid This compound This compound 3-(2-bromophenyl)propanoic acid->this compound Dichloromethane, 0 °C to 80 °C Trifluoromethanesulfonic acid CF₃SO₃H Trifluoromethanesulfonic acid->this compound

Diagram 2: One-Step Friedel-Crafts Acylation Pathway
ParameterValueReference
Starting Material3-(2-Bromophenyl)propanoic acid[2]
ReagentTrifluoromethanesulfonic acid[2]
SolventDichloromethane[2]
Reaction Temperature0 °C to 80 °C[2]
YieldNot explicitly stated, requires optimization[1]

  • In a pressure tube, dissolve 3-(2-bromophenyl)propionic acid (0.5 mmol) in anhydrous dichloromethane (1.0 mL).

  • Cool the solution to 0 °C and slowly add trifluoromethanesulfonic acid (3 equiv.).

  • Warm the reaction mixture to room temperature and then heat in an oil bath at 80 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC/MS).

  • Upon completion, pour the mixture into ice water and extract with dichloromethane (3x).

  • Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate this compound.

Pathway 3: Bromination of 1-Indanone

An alternative approach is the direct bromination of 1-indanone. However, this method can be challenging due to the potential for substitution at multiple positions on the indanone skeleton, including the benzylic position.[3] Achieving regioselectivity for the 4-position on the aromatic ring requires careful control of reaction conditions.

Reaction Scheme:

G 1-Indanone 1-Indanone This compound This compound 1-Indanone->this compound Acidic conditions Other brominated products Other brominated products 1-Indanone->Other brominated products Bromine Br₂ Bromine->this compound Bromine->Other brominated products

Diagram 3: Bromination of 1-Indanone Pathway

Product Characterization

Accurate identification of this compound is crucial. The following table summarizes its key physical and spectroscopic properties.

PropertyValueReference
Molecular Formula C₉H₇BrO[4]
Molecular Weight 211.06 g/mol [4]
Appearance Orange-brown crystalline powder[1]
Melting Point 95-99 °C[1]
¹H NMR (CDCl₃, 300 MHz) δ 7.92 (d, J = 8.0 Hz, 1H), 7.86 (d, J = 8.0 Hz, 1H), 7.41 (t, J = 8.0 Hz, 1H), 4.20 (s, 2H)[5]
¹³C NMR (CDCl₃, 75 MHz) δ 192.4, 147.2, 139.8, 131.4, 130.9, 125.6, 121.4, 55.6, 53.3[5]

Note: The provided NMR data is for 2,2,4-tribromo-2,3-dihydro-1H-inden-1-one, which contains the this compound scaffold. Specific high-resolution spectra for pure this compound were not available in the searched literature.

Conclusion

The two-step intramolecular Friedel-Crafts acylation of 3-(2-bromophenyl)propanoic acid stands out as the most robust and high-yielding method for the synthesis of this compound. While a one-step variation offers a more direct route, it may require more rigorous optimization of reaction conditions. Direct bromination of 1-indanone is a less favorable approach due to challenges in achieving regioselectivity. For researchers and professionals in drug development, the two-step Friedel-Crafts acylation provides a reliable and scalable pathway to this important synthetic intermediate.

References

Spectroscopic Profile of 4-Bromo-1-indanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromo-1-indanone (CAS No: 15115-60-3), a key intermediate in organic synthesis and pharmaceutical research. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra. The information herein is intended to support the identification, characterization, and utilization of this compound in research and development settings.

Compound Overview

This compound is a halogenated derivative of 1-indanone, a bicyclic ketone. Its chemical formula is C₉H₇BrO, with a molecular weight of approximately 211.06 g/mol .[1] The presence of the bromine atom and the ketone functionality makes it a versatile building block in the synthesis of a variety of more complex molecules, particularly in the development of novel therapeutic agents.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for this compound, typically recorded in a deuterated solvent such as chloroform-d (CDCl₃).

¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic and aliphatic protons. The aromatic protons will appear in the downfield region, while the methylene protons of the five-membered ring will be observed further upfield.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
H-77.6 - 7.8d~8.01H
H-57.4 - 7.6d~8.01H
H-67.2 - 7.4t~8.01H
H-3 (CH₂)3.0 - 3.2t~6.02H
H-2 (CH₂)2.6 - 2.8t~6.02H
¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon is the most deshielded and appears at the lowest field.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (C-1)205 - 210
Aromatic C-Br (C-4)120 - 125
Aromatic CH (C-5, C-6, C-7)125 - 140
Aromatic Quaternary (C-3a, C-7a)145 - 155
CH₂ (C-2)25 - 30
CH₂ (C-3)35 - 40
Experimental Protocol for NMR Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) containing a small amount of tetramethylsilane (TMS) as an internal reference standard. The solution is then transferred to an NMR tube. Both ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone. Other significant absorptions include C-H stretching from the aromatic and aliphatic portions of the molecule.

Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch3000 - 2850Medium
C=O Stretch (Ketone)1710 - 1690Strong
Aromatic C=C Stretch1600 - 1450Medium-Weak
C-Br Stretch600 - 500Medium-Strong
Experimental Protocol for IR Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like this compound, the spectrum can be acquired by preparing a potassium bromide (KBr) pellet containing a small amount of the compound. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl), and allowing the solvent to evaporate. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry of this compound will show a characteristic molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion will appear as a pair of peaks (M and M+2) of approximately equal intensity.

m/z Interpretation
210/212[M]⁺ (Molecular ion)
182/184[M - CO]⁺
131[M - Br]⁺
103[C₈H₇]⁺
77[C₆H₅]⁺
Experimental Protocol for Mass Spectrometry

The mass spectrum is typically obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, where it is vaporized and then ionized by a beam of high-energy electrons. The resulting ions are separated based on their mass-to-charge ratio and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Structure Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Absorption Bands, Functional Groups IR->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Structure Structural Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

Physical properties like melting point and molecular weight of 4-Bromo-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Bromo-1-indanone

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of key chemical intermediates is crucial for successful synthesis and discovery. This compound (CAS No. 15115-60-3) is a versatile building block in organic synthesis, particularly valued for its role in the development of novel pharmaceuticals.[1][2] This technical guide provides a detailed overview of its physical properties, experimental protocols for its synthesis, and its utility as a synthetic intermediate.

Physical and Chemical Properties

This compound is an organic compound characterized by an indanone skeleton with a bromine substituent at the 4-position.[3] Its reactivity, driven by the bromine atom and the ketone functional group, makes it a valuable precursor in a variety of chemical reactions, including nucleophilic substitutions and palladium-catalyzed coupling reactions like Suzuki and Heck couplings.[2] This reactivity allows for the introduction of diverse functional groups, facilitating the construction of complex molecular architectures for potential therapeutic agents, agrochemicals, and advanced materials.[1][2]

The key physical and chemical data for this compound are summarized in the table below for easy reference.

PropertyValueReferences
Molecular Formula C₉H₇BrO[1][4][5]
Molecular Weight 211.06 g/mol [1][2][4]
Melting Point 95 - 99 °C[1][2][6]
Boiling Point 125 °C at 1.5 mmHg[1][6]
Appearance White to off-white or orange-brown crystalline powder[1][2][7]
Purity Typically ≥ 97% or ≥ 99% (HPLC)[1][2]
CAS Number 15115-60-3[2][4]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is commonly achieved through the intramolecular Friedel-Crafts cyclization of 3-(2-bromophenyl)propionic acid or its corresponding acid chloride.[3][8] Below are detailed methodologies for two common synthetic routes.

Method 1: Synthesis via Trifluoromethanesulfonic Acid

This procedure outlines the synthesis from 3-(2-bromophenyl)propionic acid using trifluoromethanesulfonic acid.[8]

Materials:

  • 3-(2-bromophenyl)propionic acid

  • Trifluoromethanesulfonic acid

  • Anhydrous dichloromethane

  • Ice water

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3-(2-bromophenyl)propionic acid (0.5 mmol) in anhydrous dichloromethane (1.0 mL) in a pressure tube.

  • Cool the solution to 0 °C.

  • Slowly add trifluoromethanesulfonic acid (3 equivalents) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature.

  • Seal the pressure tube and heat it in an oil bath at 80 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC/MS) until the starting material is completely consumed.[6][8]

  • After completion, pour the reaction mixture into ice water.

  • Extract the aqueous mixture three times with dichloromethane.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate it under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate this compound.[8]

Method 2: Synthesis via Thionyl Chloride and Aluminum Chloride

This alternative method involves the conversion of the carboxylic acid to an acid chloride followed by Friedel-Crafts acylation.[8]

Materials:

  • 3-(2-Bromophenyl)propanoic acid

  • 1,2-dichloroethane

  • Thionyl chloride

  • Methylene chloride (Dichloromethane)

  • Anhydrous aluminum chloride

  • Ice

  • Saturated brine solution

  • Saturated sodium bicarbonate solution

  • Sodium sulfate

Procedure:

  • Dissolve 3-(2-Bromophenyl)propanoic acid (550 g, 2.4 mol) in 1,2-dichloroethane (5.5 L).

  • Add thionyl chloride (437.8 mL, 6 mol) to the solution and reflux for 24 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure to obtain the crude acid chloride.

  • Prepare a mechanically stirred suspension of anhydrous aluminum chloride (526.9 g, 3.96 mol) in dichloromethane (1 L).

  • Dissolve the crude acid chloride in methylene chloride (1 L) and add it dropwise to the aluminum chloride suspension, maintaining the temperature below 27 °C.

  • Stir the reaction at room temperature for three hours.

  • Quench the reaction by pouring it into a large container half-full of ice.

  • Extract the resulting mixture with dichloromethane (3 x 3 L).

  • Wash the combined organic layers sequentially with saturated brine (2 L) and saturated sodium bicarbonate (2 L).

  • Dry the organic layer over sodium sulfate and concentrate under reduced pressure.

  • Dry the resulting solid in a vacuum oven at 30 °C to yield this compound as an off-white solid.[8]

Application in Synthesis

This compound is a key intermediate in the synthesis of various biologically active molecules and complex organic compounds.[1][7] Its utility is highlighted in its application as a precursor for pharmaceuticals targeting conditions like cancer and neurological disorders.[2][3]

The following diagram illustrates a general workflow where this compound serves as a starting material for further synthetic transformations.

G Synthetic Utility of this compound A 3-(2-bromophenyl)propionic acid B This compound A->B Friedel-Crafts Cyclization C Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck) B->C D Nucleophilic Substitution Reactions B->D E Multi-component Reactions B->E G Functionalized Indanone Derivatives C->G D->G E->G F Complex Bioactive Molecules (e.g., Pharmaceutical Agents) G->F Further Elaboration

Caption: Synthetic pathways originating from this compound.

This workflow demonstrates the conversion of a precursor to this compound, which then undergoes various reactions to yield functionalized derivatives. These derivatives can be further elaborated to produce complex, high-value molecules such as pharmaceutical agents. For instance, it is a precursor in the synthesis of immunomodulators and compounds with anti-inflammatory and anticancer properties.[1][7]

References

4-Bromo-1-indanone: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 15115-60-3 Molecular Formula: C₉H₇BrO

This technical guide provides an in-depth overview of 4-Bromo-1-indanone, a key intermediate in organic synthesis and drug discovery. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's properties, synthesis, and significant applications, with a focus on its role in the development of novel therapeutics.

Core Compound Specifications

This compound is a brominated derivative of indanone, recognized for its utility as a versatile building block in medicinal chemistry and material science.[1] Its chemical structure facilitates the introduction of various functional groups, making it a valuable precursor for complex molecules.

PropertyValueReference
CAS Number 15115-60-3[2]
Molecular Formula C₉H₇BrO[2]
Molecular Weight 211.06 g/mol [2]
Appearance White to off-white crystalline powder or light yellow/orange-brown solid[1][2][3]
Melting Point 95-99 °C[1][2][3]
Boiling Point 125 °C at 1.5 mmHg[1][2]
Purity ≥ 97-99% (HPLC)[1][3]
Solubility Soluble in organic solvents such as dichloromethane.[4]

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the intramolecular Friedel-Crafts cyclization of a substituted 3-phenylpropanoic acid derivative. Below are detailed experimental protocols for its preparation.

Protocol 1: Synthesis from 3-(2-Bromophenyl)propanoic acid using Thionyl Chloride and Aluminum Chloride

This two-step process involves the formation of an acid chloride followed by a Friedel-Crafts cyclization.

Step 1: Formation of 3-(2-Bromophenyl)propanoyl chloride

  • Dissolve 3-(2-Bromophenyl)propanoic acid (1 equivalent) in 1,2-dichloroethane.

  • Add thionyl chloride (2.5 equivalents) to the solution.

  • Reflux the mixture for 24 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure to obtain the crude acid chloride.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • Prepare a suspension of anhydrous aluminum chloride (1.65 equivalents) in dichloromethane.

  • Dissolve the crude acid chloride from Step 1 in methylene chloride.

  • Add the acid chloride solution dropwise to the aluminum chloride suspension, maintaining the temperature below 27 °C.

  • Stir the reaction mixture at room temperature for three hours.

  • Quench the reaction by pouring it into a container of ice.

  • Extract the aqueous mixture with dichloromethane (3x).

  • Combine the organic layers and wash sequentially with saturated brine and saturated sodium bicarbonate solutions.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dry the resulting solid in a vacuum oven at 30 °C to yield this compound as an off-white solid.[4]

Protocol 2: One-Pot Synthesis using Trifluoromethanesulfonic Acid

This method provides a direct cyclization of the carboxylic acid.

  • Place a solution of 3-(2-bromophenyl)propionic acid (1 equivalent) in anhydrous dichloromethane in a pressure tube.

  • Cool the solution to 0 °C and slowly add trifluoromethanesulfonic acid (3 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and then seal the pressure tube.

  • Heat the sealed tube in an oil bath at 80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) and/or Gas Chromatography-Mass Spectrometry (GC/MS).

  • Upon completion, pour the reaction mixture into ice water and extract three times with dichloromethane.

  • Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate this compound.[4]

Applications in Drug Discovery and Development

This compound serves as a critical starting material for the synthesis of a variety of biologically active molecules, particularly in the fields of oncology and immunology.

Immunomodulatory Agents

This compound is a precursor in the synthesis of immunomodulators.[5] A notable example is its use in the development of selective agonists for the Sphingosine-1-Phosphate Receptor 1 (S1P1).[5] S1P1 agonists are of significant interest for the treatment of autoimmune diseases like multiple sclerosis.

One such S1P1 agonist synthesized from a this compound scaffold is CYM-5442.[5] This compound has been shown to be a full agonist for S1P1-dependent pathways, inducing and maintaining lymphopenia, a key therapeutic effect for autoimmune conditions.[6]

The S1P1 receptor is a G-protein coupled receptor (GPCR) that, upon binding to its ligand (like S1P or an agonist like CYM-5442), initiates a signaling cascade.[7][8] This signaling is crucial for lymphocyte trafficking from lymphoid organs to the peripheral circulation.[8] Agonists of S1P1 can lead to the internalization and degradation of the receptor, effectively trapping lymphocytes in the lymph nodes and preventing them from migrating to sites of inflammation.

S1P1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S1P_Agonist S1P Agonist (e.g., CYM-5442) S1P1R S1P1 Receptor S1P_Agonist->S1P1R Binds G_Protein Gαi Protein S1P1R->G_Protein Activates Receptor_Internalization Receptor Internalization & Degradation S1P1R->Receptor_Internalization Leads to PI3K PI3K G_Protein->PI3K Activates Rac Rac G_Protein->Rac Activates Akt Akt PI3K->Akt Activates Cell_Migration Inhibition of Cell Migration Akt->Cell_Migration Rac->Cell_Migration Lymphopenia Lymphopenia Receptor_Internalization->Lymphopenia Results in

S1P1 Receptor Agonist Signaling Pathway
Anti-Cancer Agents

Derivatives of indanone have demonstrated significant potential as anti-cancer agents.[9] These compounds have shown efficacy against various cancer cell lines, including those of the colon and breast.[10][11] The mechanism of action for these derivatives can be multifaceted, often involving the disruption of key cellular processes required for cancer cell proliferation and survival.

One studied mechanism is the inhibition of tubulin polymerization.[10][11] Tubulin is a critical component of microtubules, which are essential for cell division (mitosis). By interfering with tubulin polymerization, indanone derivatives can arrest the cell cycle in the G2/M phase, leading to apoptosis (programmed cell death) of the cancer cells.[10][12]

Additionally, some indanone-based compounds have been shown to modulate signaling pathways such as NF-κB and MAPK, which are often dysregulated in cancer.[9] For example, the indanone-based thiazolyl hydrazone derivative, ITH-6, has been shown to downregulate NF-κB p65 and Bcl-2 expression, contributing to its apoptotic effects in colorectal cancer cells.[13]

A typical workflow for assessing the anti-cancer potential of a novel indanone derivative involves several key stages, from initial synthesis to in-depth mechanistic studies.

Anticancer_Drug_Discovery_Workflow Start This compound Synthesis Synthesis of Indanone Derivatives Start->Synthesis Screening In Vitro Cytotoxicity Screening (e.g., MTT assay) on Cancer Cell Lines Synthesis->Screening Hit_Ident Hit Identification (IC50 determination) Screening->Hit_Ident Mech_Studies Mechanism of Action Studies Hit_Ident->Mech_Studies Potent Hits In_Vivo In Vivo Efficacy Studies (Xenograft models) Hit_Ident->In_Vivo Confirmed Hits Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mech_Studies->Cell_Cycle Apoptosis Apoptosis Assays (e.g., Annexin V) Mech_Studies->Apoptosis Pathway_Analysis Signaling Pathway Analysis (Western Blot for NF-κB, etc.) Mech_Studies->Pathway_Analysis Lead_Opt Lead Optimization In_Vivo->Lead_Opt End Preclinical Candidate Lead_Opt->End

Workflow for Anti-Cancer Drug Discovery

Conclusion

This compound is a compound of significant interest to the scientific and pharmaceutical research communities. Its versatile chemical nature allows for its use as a foundational scaffold in the synthesis of a wide array of bioactive molecules. The detailed protocols and mechanistic insights provided in this guide are intended to support and facilitate further research into the development of novel therapeutics derived from this important chemical intermediate.

References

4-Bromo-1-indanone: A Comprehensive Technical Guide to Synthesis and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and diverse applications of 4-Bromo-1-indanone, a key building block in medicinal chemistry and materials science. This document details synthetic methodologies, experimental protocols, and the role of this compound in the development of novel therapeutic agents and functional materials. All quantitative data is summarized in structured tables for easy comparison, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

This compound is a versatile synthetic intermediate characterized by an indanone core with a bromine substituent at the 4-position. This bromine atom serves as a convenient handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki and Heck couplings. Its rigid scaffold and functional group accessibility make it a valuable starting material for the synthesis of complex organic molecules with a wide range of biological activities and material properties.

Synthesis of this compound

The most prevalent method for the synthesis of this compound is the intramolecular Friedel-Crafts cyclization of 3-(2-bromophenyl)propanoic acid or its corresponding acyl chloride. Variations in the choice of acid, cyclizing agent, and reaction conditions have been explored to optimize the yield and purity of the final product.

Synthetic Methodologies: A Comparative Overview

The following table summarizes various reported methods for the synthesis of this compound, highlighting the key reagents, reaction conditions, and reported yields.

Starting MaterialKey Reagents/CatalystsSolventReaction ConditionsYield (%)Reference
3-(2-Bromophenyl)propanoic acidThionyl chloride, Aluminum chloride1,2-Dichloroethane, DichloromethaneReflux, then 23-27 °C, 3 h86
3-(2-Bromophenyl)propanoic acidTrifluoromethanesulfonic acidDichloromethane0 °C to 80 °CNot specified
3-(p-tolyl)propanoic acid (for 1-indanone)Polyphosphoric acid (PPA)-80-90 °C, 30-60 minHigh
2-bromobenzaldehyde, 2-hydroxy-ethyl vinyl etherPd(OAc)₂, dppp, Et₃NEthylene glycol115 °C, 16 hHigh
Experimental Protocols for Synthesis

Method 1: Friedel-Crafts Cyclization via Acyl Chloride

This protocol details the synthesis of this compound from 3-(2-bromophenyl)propanoic acid, proceeding through the formation of the acyl chloride followed by an intramolecular Friedel-Crafts cyclization.

Step 1: Formation of 3-(2-Bromophenyl)propanoyl chloride

  • Dissolve 3-(2-bromophenyl)propanoic acid (1 equivalent) in 1,2-dichloroethane.

  • Add thionyl chloride (2.5 equivalents) to the solution.

  • Reflux the mixture for 24 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure to obtain the crude acyl chloride.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • Prepare a mechanically stirred suspension of anhydrous aluminum chloride (1.65 equivalents) in dichloromethane.

  • Dissolve the crude acyl chloride from Step 1 in methylene chloride.

  • Add the acyl chloride solution dropwise to the aluminum chloride suspension, maintaining the reaction temperature below 27 °C.

  • Stir the reaction at room temperature for three hours.

  • Quench the reaction by pouring it into a mixture of ice and water.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash sequentially with saturated brine and saturated sodium bicarbonate solutions.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dry the resulting solid in a vacuum oven at 30 °C to yield this compound as an off-white solid.

Method 2: One-Pot Palladium-Catalyzed Heck-Aldol Annulation

This modern approach provides a more direct route to the indanone core from readily available starting materials.

Reaction Setup:

  • To a sealed tube, add 2-bromobenzaldehyde (1.0 mmol), 2-hydroxy-ethyl vinyl ether (1.2 mmol), triethylamine (1.5 mmol), palladium(II) acetate (1 mol%), and 1,3-bis(diphenylphosphino)propane (dppp, 1.5 mol%).

  • Add ethylene glycol (4 mL) to the sealed tube.

Reaction Conditions:

  • Heat the reaction mixture at 115 °C for 16 hours.

Work-up:

  • Cool the reaction to room temperature.

  • Add 3 M HCl and stir for 1 hour to facilitate hydrolysis to the indanone.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Synthesis Workflow

cluster_fc Friedel-Crafts Cyclization cluster_pd Palladium-Catalyzed Annulation start_fc 3-(2-Bromophenyl) propanoic acid acyl_chloride Acyl Chloride Formation (SOCl2) start_fc->acyl_chloride cyclization Intramolecular Cyclization (AlCl3) acyl_chloride->cyclization product_fc This compound cyclization->product_fc start_pd1 2-Bromobenzaldehyde heck_aldol One-Pot Heck-Aldol Annulation (Pd(OAc)2, dppp) start_pd1->heck_aldol start_pd2 Vinyl Ether start_pd2->heck_aldol product_pd This compound heck_aldol->product_pd

Caption: Comparative workflows for the synthesis of this compound.

Applications of this compound in Drug Discovery and Materials Science

This compound is a highly sought-after intermediate in the synthesis of a wide array of biologically active molecules and functional materials. Its utility stems from the ability to introduce diverse functionalities at the 4-position via cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).

Pharmaceutical Applications

This compound serves as a crucial building block in the development of therapeutic agents targeting a range of diseases, including cancer, neurological disorders, and inflammatory conditions.

1. Akt Inhibitors for Cancer Therapy

The kinase Akt is a central node in the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer, promoting cell growth and survival. This compound has been utilized in the synthesis of potent and selective Akt inhibitors.

Signaling Pathway

RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Survival mTORC1->CellGrowth Inhibitor Akt Inhibitor (from this compound) Inhibitor->Akt

Caption: The PI3K/Akt signaling pathway and the inhibitory action of compounds derived from this compound.

2. S1P1 Receptor Modulators for Autoimmune Diseases

Sphingosine-1-phosphate receptor 1 (S1P1) is a G protein-coupled receptor that plays a critical role in lymphocyte trafficking. Modulators of S1P1 are effective in treating autoimmune diseases by sequestering lymphocytes in the lymph nodes. This compound is a key starting material for the synthesis of novel S1P1 receptor agonists.

Signaling Pathway

S1P S1P S1P1 S1P1 Receptor S1P->S1P1 Gi Gi S1P1->Gi Rac Rac Activation Gi->Rac CellMigration Lymphocyte Egress Rac->CellMigration Agonist S1P1 Agonist (from this compound) Agonist->S1P1

Caption: S1P1 receptor signaling pathway and the agonistic effect of compounds synthesized from this compound.

3. Other Pharmaceutical Applications

This compound is also a precursor for the synthesis of compounds with potential applications in treating neurological disorders and as anti-inflammatory agents. The indanone scaffold is a privileged structure in medicinal chemistry, and the bromo-substituent allows for the facile generation of diverse chemical libraries for drug screening.

Experimental Protocol for Application: Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. The following is a general protocol for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Degassed 1,4-Dioxane

  • Degassed deionized water

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed 1,4-dioxane and degassed deionized water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-1-indanone.

Application Workflow

cluster_suzuki Suzuki Coupling cluster_heck Heck Coupling start This compound suzuki_reaction Pd-Catalyzed Coupling start->suzuki_reaction heck_reaction Pd-Catalyzed Coupling start->heck_reaction boronic_acid Arylboronic Acid boronic_acid->suzuki_reaction product_suzuki 4-Aryl-1-indanone suzuki_reaction->product_suzuki bio_screening Biological Screening & SAR Studies product_suzuki->bio_screening alkene Alkene alkene->heck_reaction product_heck 4-Alkenyl-1-indanone heck_reaction->product_heck product_heck->bio_screening

Caption: General workflow for the application of this compound in the synthesis of diverse derivatives for biological evaluation.

Materials Science Applications

The utility of this compound extends to materials science, where it can be incorporated into the synthesis of advanced organic frameworks and polymers. The rigid indanone core can impart desirable thermal and mechanical properties to materials, while the bromo-functionality allows for post-synthetic modification and the introduction of specific electronic or optical properties. Its use in the formulation of polymers and coatings can enhance properties such as durability and resistance to environmental factors.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its straightforward preparation and the reactivity of its bromine substituent make it an ideal starting point for the synthesis of a wide range of complex molecules. In drug discovery, it has proven to be a key intermediate in the development of novel therapeutics for cancer, autoimmune diseases, and neurological disorders. In materials science, it offers a platform for the creation of new functional materials. The methodologies and applications detailed in this guide underscore the continued importance of this compound for researchers and scientists in both academic and industrial settings.

A Technical Guide to the Solubility of 4-Bromo-1-indanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 4-Bromo-1-indanone, a key intermediate in pharmaceutical synthesis. A thorough review of publicly available scientific literature and chemical databases indicates a lack of specific quantitative solubility data for this compound in various common organic solvents. For drug development and process chemistry, where solubility is a critical parameter influencing reaction kinetics, purification, and formulation, the absence of such data necessitates experimental determination.

This document provides a comprehensive, generalized experimental protocol for determining the solubility of crystalline organic compounds like this compound. The methodologies outlined are based on standard practices in the pharmaceutical and chemical industries, enabling researchers to generate reliable and reproducible solubility data.

Data Presentation

As of the latest literature review, no specific quantitative solubility data for this compound has been published. Therefore, a data table cannot be presented. Researchers are encouraged to use the experimental protocols provided in this guide to generate their own data. The following table template is provided for the systematic recording of experimentally determined solubility values.

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method
e.g., Methanole.g., 25e.g., Isothermal Shake-Flask
e.g., Acetonee.g., 25e.g., Isothermal Shake-Flask
e.g., Ethyl Acetatee.g., 25e.g., Isothermal Shake-Flask
e.g., Toluenee.g., 25e.g., Isothermal Shake-Flask
e.g., Heptanee.g., 25e.g., Isothermal Shake-Flask

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

The isothermal shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a solvent at a constant temperature.[1][2][3]

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific organic solvent at a controlled temperature to achieve a saturated solution at equilibrium.

Materials and Equipment:

  • This compound (solid, crystalline powder)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Thermostatically controlled shaker or agitator (e.g., orbital shaker in an incubator)

  • Syringes and syringe filters (e.g., 0.22 µm PTFE, compatible with the solvent)

  • Volumetric flasks and pipettes

  • A validated analytical instrument for concentration measurement, such as:

    • High-Performance Liquid Chromatography (HPLC) with a UV detector

    • UV-Vis Spectrophotometer

  • pH meter (for aqueous or buffered solutions, if applicable)

Procedure:

  • Preparation of the Suspension:

    • Add an excess amount of solid this compound to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.[2] A common starting point is to add significantly more solid than is expected to dissolve.

    • Accurately add a known volume of the desired organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials at a constant rate that is sufficient to keep the solid suspended but not so vigorous as to cause particle size reduction.

    • Allow the system to equilibrate for a sufficient period. The time to reach equilibrium can vary but is typically 24 to 72 hours.[1] It is advisable to determine the equilibration time by sampling at different intervals (e.g., 24h, 48h, 72h) until the measured concentration remains constant.[1]

  • Sample Collection and Phase Separation:

    • After equilibration, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for a period to allow the excess solid to sediment.

    • Carefully draw a clear aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a solvent-compatible syringe filter into a clean vial. This step is crucial to remove any fine, undissolved particles that could lead to an overestimation of solubility.

  • Analysis:

    • Accurately dilute the filtered sample with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).

    • Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the concentration of the sample.

  • Calculation and Reporting:

    • Calculate the concentration of the original, undiluted saturated solution, taking the dilution factor into account.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

    • Visually confirm that excess solid remains in the original vial. If no solid is present, the experiment is invalid for determining thermodynamic solubility and must be repeated with more solute.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining the solubility of this compound.

G cluster_0 cluster_1 cluster_2 Start Start A Preparation: Add excess this compound to a known volume of solvent in a sealed vial. Start->A B Equilibration: Agitate the suspension at a constant temperature (e.g., 24-72h) to ensure equilibrium. A->B C Phase Separation: Allow solids to settle. Extract a clear aliquot of the supernatant. B->C D Filtration: Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove fine particulates. C->D E Analysis: Analyze solute concentration in the filtrate using a validated analytical method (e.g., HPLC). D->E F Calculation: Calculate solubility (e.g., in mg/mL or mol/L). E->F G Does undissolved solid remain? F->G G->A No (Invalid Result: Add more solute) End End G->End  Yes

Caption: Isothermal Shake-Flask Experimental Workflow.

References

The Emerging Therapeutic Potential of 4-Bromo-1-indanone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its halogenated congeners, 4-Bromo-1-indanone has garnered significant attention as a versatile starting material for the synthesis of novel derivatives with a wide spectrum of potential therapeutic applications. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, focusing on their anticancer and antimicrobial properties. It includes a compilation of quantitative data, detailed experimental methodologies for key biological assays, and visualizations of implicated signaling pathways to facilitate further research and drug development in this promising area.

Core Biological Activities and Quantitative Data

Derivatives of this compound, particularly chalcones and 2-benzylidene derivatives, have demonstrated significant potential as both anticancer and antimicrobial agents. The introduction of various substituents on the core indanone structure allows for the fine-tuning of biological activity.

Anticancer Activity

Chalcones and related derivatives synthesized from this compound have exhibited potent cytotoxic effects against a range of human cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxicity of 2-Benzylidene Indanone Derivatives Against Human Cancer Cell Lines

Compound ClassSpecific Derivative ExampleCancer Cell LineIC50 (µM)Reference
2-Benzylidene Indanone3-(3',4',5'-Trimethoxyphenyl)-4,5,6-trimethoxy,2-(3″,4″-methylenedioxybenzylidene)-indan-1-oneMultiple Human Carcinoma Cells0.010–14.76[1]

Table 2: Cytotoxicity of Chalcone Derivatives Against Various Cell Lines

Compound ClassSpecific Derivative ExampleCell LineIC50 (µg/mL)Reference
Chalcone3'-(trifluoromethyl)chalconeHep-2 (laryngeal carcinoma)>25[2]
ChalconeLicochalcone AHep-2 (laryngeal carcinoma)17.5[2]
Chalcone4-MethoxychalconeA549 (lung adenocarcinoma)>25[2]
Chalconetrans-chalconeB-16 (mouse melanoma)12.5[2]

Note: While not all compounds in the tables are explicitly 4-bromo derivatives, they represent classes of compounds that can be synthesized from this compound and demonstrate the potential of the indanone scaffold.

Antimicrobial Activity

Chalcone derivatives of 1-indanone have shown promising activity against both Gram-positive and Gram-negative bacteria. The antimicrobial efficacy is influenced by the substitution pattern on the aromatic rings.

Table 3: Antibacterial Activity of 1-Indanone Chalcone Derivatives

Compound ClassSpecific Derivative ExampleBacterial StrainMIC (µg/mL)Reference
1-Indanone ChalconeCompound 1b (structure not specified)Pseudomonas aeruginosa15.6 - 31.3[3]
1-Indanone ChalconeCompound 1b (structure not specified)Salmonella typhimurium15.6 - 31.3[3]

Note: The specific structures of the tested chalcones were not detailed in the abstract, but they were derived from 1-indanone.

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducible evaluation of the biological activities of novel compounds. The following sections provide methodologies for key assays relevant to the assessment of this compound derivatives.

Synthesis of 2-Benzylidene-4-bromo-1-indanone Derivatives (General Procedure)

This protocol describes a general method for the synthesis of 2-benzylidene-1-indanone derivatives via a Claisen-Schmidt condensation reaction.

Materials:

  • This compound

  • Substituted benzaldehydes

  • Ethanol

  • 5% Sodium hydroxide (NaOH) solution

  • Ice-water mixture

  • Hydrochloric acid (HCl) to adjust pH

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Dissolve this compound (1 equivalent) and a substituted benzaldehyde (1.2 equivalents) in ethanol in a round-bottom flask.

  • Add 5% NaOH solution to the mixture.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Pour the reaction mixture into an ice-water mixture.

  • Adjust the pH to approximately 5 with HCl.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product can be further purified by recrystallization or column chromatography.[4]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Cancer cell lines

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • This compound derivatives dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multi-well plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 3 x 10^4 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (e.g., 5, 10, 15, 20, 25 µg/mL) and incubate for 48 hours. Include a vehicle control (e.g., 0.25% DMSO).

  • After incubation, remove the treatment medium and add fresh medium containing MTT solution.

  • Incubate for 4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 550 nm using a plate reader.

  • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = (1 - [Absorbance of experimental wells / Absorbance of control wells]) x 100%.[2]

  • The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • This compound derivatives dissolved in a suitable solvent

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of the test compounds in MHB in a 96-well plate.

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[5][6]

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are often mediated through the modulation of key intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective drug candidates.

NF-κB Signaling Pathway in Cancer

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates genes involved in inflammation, cell survival, and proliferation.[7][8] Its aberrant activation is a hallmark of many cancers.[9] Small molecules that inhibit the NF-κB pathway are therefore of great interest as potential anticancer agents.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK_complex IKK Complex Stimuli->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Target Gene Expression (Proliferation, Anti-apoptosis) Nucleus->Gene_Expression Activates Indanone_Derivative This compound Derivative Indanone_Derivative->IKK_complex Inhibits MAPK_Pathway Growth_Factors Growth Factors Stress Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response Indanone_Derivative This compound Derivative Indanone_Derivative->Raf Inhibits Apoptosis_Pathway Cellular_Stress Cellular Stress (DNA Damage, etc.) Bcl2_family Bcl-2 Family (Bax/Bak, Bcl-2) Cellular_Stress->Bcl2_family Activates Pro-apoptotic Inhibits Anti-apoptotic Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Regulates Permeability Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds Apoptosome Apoptosome Apaf1->Apoptosome Forms Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Indanone_Derivative This compound Derivative Indanone_Derivative->Bcl2_family Induces Stress & Modulates Bcl-2 family

References

Discovery and historical context of indanone compounds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on its Discovery, Historical Context, and Therapeutic Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction

The indanone core, a bicyclic aromatic ketone, represents a privileged scaffold in medicinal chemistry, demonstrating remarkable versatility and therapeutic relevance. Its journey from a simple organic building block to the central framework of numerous life-changing pharmaceuticals is a testament to the power of chemical synthesis and rational drug design. This technical guide delves into the discovery and historical context of indanone compounds in medicinal chemistry, providing a comprehensive overview of their synthesis, biological activities, and the experimental methodologies used to evaluate their therapeutic potential. We will explore the development of key indanone-based drugs, examine their mechanisms of action through relevant signaling pathways, and provide detailed experimental protocols for their evaluation.

Historical Perspective: From Chemical Curiosity to Clinical Success

The story of indanone in medicinal chemistry is intrinsically linked to the broader history of drug discovery. While the indanone structure itself has been known to organic chemists for over a century, its therapeutic potential was not fully realized until the latter half of the 20th century. Early research into indanone derivatives was largely academic, focusing on their synthesis and chemical reactivity.[1] However, as our understanding of disease biology deepened, medicinal chemists began to recognize the unique structural features of the indanone nucleus that make it an ideal starting point for the development of novel therapeutic agents.

A pivotal moment in the history of indanone-based drugs was the development of Donepezil for the treatment of Alzheimer's disease.[2][3][4] The "cholinergic hypothesis" of Alzheimer's, which posits that a decline in acetylcholine levels contributes to cognitive decline, spurred the search for acetylcholinesterase (AChE) inhibitors.[2][5] Early AChE inhibitors like physostigmine and tacrine were limited by poor pharmacokinetic profiles and toxicity.[2] The research leading to Donepezil began in 1983 at Eisai, where scientists systematically modified existing pharmacophores, eventually leading to the design of the indanone-based structure of Donepezil, which was approved by the FDA in 1996.[6]

The versatility of the indanone scaffold was further demonstrated with the discovery of Indinavir , a potent HIV protease inhibitor.[7][8][9] The advent of the HIV/AIDS pandemic in the 1980s created an urgent need for effective antiviral therapies. The discovery of the HIV protease as a critical enzyme in the viral life cycle provided a key therapeutic target.[10][11] Indinavir, developed by Merck, emerged from a rational drug design approach targeting this enzyme and received FDA approval in 1996, becoming a cornerstone of highly active antiretroviral therapy (HAART).[7][8][12]

Another significant milestone was the development of Rasagiline for Parkinson's disease.[1][13][14][15] The understanding of dopamine depletion in Parkinson's disease led to the exploration of monoamine oxidase B (MAO-B) inhibitors to preserve existing dopamine levels.[16][17][18][19] Rasagiline, a selective and irreversible MAO-B inhibitor, was developed and approved, offering a valuable therapeutic option for managing the symptoms of this neurodegenerative disorder.[15]

These landmark discoveries solidified the importance of the indanone core in medicinal chemistry and spurred further research into its potential for treating a wide range of diseases, including cancer, inflammation, and microbial infections.[1][2][4][18]

Quantitative Data Summary

The following tables summarize key quantitative data for representative indanone compounds across different therapeutic areas.

Table 1: Cholinesterase Inhibitory Activity of Indanone Derivatives

CompoundTargetIC50 (nM)Reference
DonepezilAChE-[20]
Compound 9AChE14.8[21]
Compound 14AChE18.6[21]
Compound 5cAChE120[22][23]
Compound 7bBChE40[22][23]
Compound 7hAChE1200[24]
Compound 7hBChE300[24]
Compound 4hAChE1200[20]
Compound 4hBChE300[20]

AChE: Acetylcholinesterase; BChE: Butyrylcholinesterase; IC50: Half maximal inhibitory concentration.

Table 2: Anti-inflammatory Activity of Indanone Derivatives

CompoundAssayIC50 (µM)% InhibitionReference
Compound 11kNO Production (LPS-stimulated RAW264.7)-Potent[25]
Indanone DerivativeHeat-induced Hemolysis54.6972.82% at 100 µM[19][26]
Diclofenac Sodium (Standard)Heat-induced Hemolysis-85.71% at 100 µg/mL[19]
Compound 4dTNF-α Expression (LPS-stimulated RAW 264.7)-83.73%[27]
Compound 4dIL-6 Expression (LPS-stimulated RAW 264.7)-69.28%[27]

NO: Nitric Oxide; LPS: Lipopolysaccharide; IC50: Half maximal inhibitory concentration.

Key Signaling Pathways

The therapeutic effects of indanone compounds are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Acetylcholinesterase Inhibition in Alzheimer's Disease

AChE_Inhibition cluster_drug Drug Action Donepezil Donepezil (Indanone Derivative) AChE AChE Donepezil->AChE Inhibits Presynaptic Presynaptic ACh ACh Presynaptic->ACh Release AChR AChR ACh->AChR Binds to ACh->AChE Hydrolysis Postsynaptic Postsynaptic AChR->Postsynaptic Signal Transduction Choline Choline AChE->Choline Acetate Acetate AChE->Acetate

TLR4/JNK/NF-κB Signaling in Inflammation

TLR4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug_action Drug Action LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK JNK JNK TAK1->JNK IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases Inflammatory_Genes Inflammatory Genes (e.g., TNF-α, IL-6, COX-2) NFκB->Inflammatory_Genes Transcription AP1 AP-1 JNK->AP1 Activates AP1->Inflammatory_Genes Transcription Indanone_Derivative Indanone Derivative Indanone_Derivative->NFκB Inhibits Indanone_Derivative->JNK Inhibits

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of drug discovery. The following sections provide step-by-step methodologies for key assays used in the evaluation of indanone compounds.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for and characterize acetylcholinesterase inhibitors.[9][14][21][26][28]

Materials:

  • 96-well microplate

  • Microplate reader

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test indanone compounds

  • Positive control (e.g., Donepezil)

Procedure:

  • Preparation of Reagents:

    • Prepare all solutions in phosphate buffer (pH 8.0).

    • Prepare a stock solution of the test indanone compound and the positive control in a suitable solvent (e.g., DMSO) and then dilute to various concentrations with the buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add:

      • 20 µL of phosphate buffer

      • 20 µL of the test compound solution (or buffer for control, or positive control solution)

      • 20 µL of AChE enzyme solution

    • Incubate the plate at 37°C for 15 minutes.

    • Add 20 µL of DTNB solution to each well.

    • Initiate the reaction by adding 20 µL of ATCI substrate solution to each well.

  • Measurement and Analysis:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Continue to read the absorbance every minute for 5-10 minutes.

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay is a common in vitro method to assess the anti-inflammatory potential of compounds.[2][29][30][31][32]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Test indanone compounds

  • 96-well cell culture plates

Procedure:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Assay Protocol:

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • The next day, replace the medium with fresh DMEM.

    • Pre-treat the cells with various concentrations of the test indanone compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Measurement of Nitrite:

    • After the incubation period, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples from the standard curve.

    • The percentage of NO production inhibition is calculated as: % Inhibition = [ (Nitrite in LPS-stimulated cells - Nitrite in treated cells) / Nitrite in LPS-stimulated cells ] x 100

Experimental and Drug Discovery Workflows

The discovery and development of new drugs is a complex, multi-stage process. The following diagrams illustrate typical workflows in medicinal chemistry research.

General Drug Discovery Workflow

Drug_Discovery_Workflow Target_ID Target Identification and Validation Hit_ID Hit Identification (Screening) Target_ID->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials (Phase I-III) Preclinical->Clinical Approval Regulatory Approval and Market Clinical->Approval

Synthesis of Key Indanone-Based Drugs

The synthesis of indanone-based pharmaceuticals often involves multi-step reaction sequences. The following are simplified representations of the synthetic routes for Donepezil, Indinavir, and Rasagiline.

Donepezil Synthesis:

Donepezil_Synthesis Indanone {5,6-Dimethoxy-1-indanone} Intermediate {Unsaturated Intermediate} Indanone->Intermediate Aldol Condensation Aldehyde {1-Benzyl-4-formylpiperidine} Aldehyde->Intermediate Donepezil {Donepezil} Intermediate->Donepezil Reduction

Indinavir Synthesis:

Indinavir_Synthesis Aminoindanol {(1S,2R)-1-Amino-2-indanol} Epoxide {Epoxide Intermediate} Aminoindanol->Epoxide Coupling Piperazine {Piperazine Derivative} Indinavir {Indinavir} Piperazine->Indinavir Coupling Epoxide->Indinavir

Rasagiline Synthesis:

Rasagiline_Synthesis Aminoindan {(R)-1-Aminoindan} Rasagiline {Rasagiline} Aminoindan->Rasagiline N-Alkylation Propargyl {Propargyl Halide} Propargyl->Rasagiline

Conclusion

The indanone scaffold has unequivocally established itself as a privileged structure in medicinal chemistry. From its humble beginnings as a synthetic intermediate, it has evolved into the core of several blockbuster drugs, impacting the lives of millions of patients worldwide. The historical journey of indanone-based therapeutics highlights the synergy between organic synthesis, pharmacology, and clinical medicine. The continued exploration of indanone derivatives, coupled with advancements in our understanding of disease biology and drug discovery technologies, promises to unveil new therapeutic agents with improved efficacy and safety profiles. This guide provides a foundational understanding for researchers and drug development professionals to appreciate the rich history and future potential of this remarkable chemical entity.

References

Methodological & Application

Application Notes: 4-Bromo-1-indanone as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Bromo-1-indanone as a key starting material and intermediate in the synthesis of a variety of organic molecules, with a particular focus on the development of novel therapeutic agents. Its unique structural features and reactivity make it an invaluable tool in medicinal chemistry and materials science.

Overview of this compound

This compound (CAS No: 15115-60-3) is a yellow to orange-brown crystalline powder with a molecular formula of C₉H₇BrO and a molecular weight of 211.06 g/mol .[1] Its indanone core provides a rigid scaffold, while the bromine atom at the 4-position offers a reactive handle for a multitude of chemical transformations. This combination allows for the strategic introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[1]

Key Properties:

PropertyValueReference
CAS Number15115-60-3[1]
Molecular FormulaC₉H₇BrO[1]
Molecular Weight211.06 g/mol [1]
Melting Point95-99 °C[1]
AppearanceYellow to orange-brown crystalline powder[1]

Applications in the Synthesis of Bioactive Molecules

This compound is a pivotal precursor in the synthesis of compounds targeting a range of diseases, most notably cancer and neurological disorders.[1] The indanone framework is a recurring motif in numerous biologically active natural products and synthetic compounds.

Anticancer Agents

Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cancer cell proliferation and survival.

2.1.1. Tubulin Polymerization Inhibitors

Several indanone-based compounds have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division. By disrupting microtubule dynamics, these agents can arrest cancer cells in the G2/M phase of the cell cycle, leading to apoptosis.

One notable example is the synthesis of 3-arylindanone derivatives that act as colchicine binding site inhibitors (CBSI). The most potent of these compounds, (R)-9k, has shown significantly greater anti-proliferative activity against colon cancer cell lines than the standard chemotherapeutic agent 5-fluorouracil.[2]

Biological Activity of (R)-9k: [2]

Cell Line (Colon Cancer)IC₅₀ (µM)
HCT 1160.08
HT-290.12
SW6200.05

2.1.2. Modulation of NF-κB and Bcl-2 Signaling Pathways

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of genes involved in inflammation, cell survival, and proliferation. Its constitutive activation is a hallmark of many cancers. Similarly, the Bcl-2 family of proteins plays a critical role in regulating apoptosis. Small molecules derived from indanones have been shown to downregulate the expression of NF-κB and the anti-apoptotic protein Bcl-2, thereby promoting cancer cell death.

Key Synthetic Transformations

The bromine atom on the aromatic ring of this compound is amenable to a variety of powerful cross-coupling reactions, allowing for the facile introduction of aryl, heteroaryl, and vinyl substituents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. This compound readily participates in this reaction with various aryl and heteroaryl boronic acids to yield 4-aryl- and 4-heteroaryl-1-indanone derivatives. These products can serve as advanced intermediates in the synthesis of complex molecules, including kinase inhibitors. A highly efficient ligand-free catalytic system has been developed for the Suzuki coupling of 4-bromo-2-methyl-1H-indanone with aryl/heteroaryl boronic acids.[3]

Quantitative Data for Suzuki Coupling of 4-bromo-2-methylindan-1-one with Phenylboronic Acid: [3]

Temperature (°C)Reaction Time (h)Yield (%)
80117
110198
Heck Coupling

The Heck reaction is another palladium-catalyzed carbon-carbon bond-forming reaction that couples an unsaturated halide with an alkene.[4] This reaction can be used to introduce vinyl groups at the 4-position of the indanone core. These vinylated indanones are valuable intermediates for further functionalization.

One-Pot Synthesis of Indeno[1,2-b]pyridine Derivatives

This compound can be utilized in multicomponent reactions to rapidly build molecular complexity. For instance, it can react with aromatic aldehydes and malononitrile in a one-pot synthesis under microwave irradiation to afford 2-amino-6-bromo-4-(substituted phenyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile derivatives, which are of interest for their potential biological activities.

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-(2-Bromophenyl)propanoic Acid[5]
  • Dissolve 3-(2-Bromophenyl)propanoic acid (550 g, 2.4 mol, 1 equiv) in 1,2-dichloroethane (5.5 L).

  • Add thionyl chloride (437.8 mL, 6 mol, 2.5 equiv) to the solution and reflux the mixture for 24 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in methylene chloride (1 L) and add it dropwise to a mechanically stirred suspension of anhydrous aluminum chloride (526.9 g, 3.96 mol, 1.65 equiv) in dichloromethane (1 L), maintaining the temperature below 27°C.

  • Stir the reaction at room temperature for three hours.

  • Quench the reaction by pouring it into a five-gallon bucket half-full of ice.

  • Extract the mixture with dichloromethane (3 x 3 L).

  • Combine the organic layers and wash sequentially with saturated brine (2 L) and saturated sodium bicarbonate (2 L).

  • Dry the organic layer over sodium sulfate and concentrate under reduced pressure.

  • Dry the resulting solid in a vacuum oven at 30°C overnight to yield this compound (435 g, 86% yield) as an off-white solid.

Protocol 2: Ligand-Free Suzuki Coupling of 4-Bromo-2-methylindan-1-one with Phenylboronic Acid[3]
  • To a reaction vessel, add 4-bromo-2-methylindan-1-one (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.005 mol%), K₂CO₃ (2.0 mmol), and tetrabutylammonium bromide (TBAB, 1.0 mmol).

  • Add PEG400 (3 mL) as the solvent.

  • Heat the reaction mixture to 110°C with stirring for 1 hour.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-phenyl-2-methylindan-1-one.

Protocol 3: General Procedure for the Mizoroki-Heck Reaction of an Aryl Halide with an Acrylate[6]
  • In a vial, combine the aryl halide (0.5 mmol), [SIPr·H][Pd(ƞ³-2-Me-allyl)Cl₂] (4.4 mg, 1.4 mol%), and K₂CO₃ (2.0 equiv.).

  • Add DMF (1 mL) and a magnetic stir bar.

  • Add the corresponding acrylate (1.0 equiv.) and seal the vial with a screw cap.

  • Stir the reaction at 100°C for 20 hours.

  • After cooling, add distilled water (2 mL) and extract the product with diethyl ether (3 x 3 mL).

  • Isolate the product by flash column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 4-Aryl-1-indanone start This compound reaction Suzuki Coupling (PEG400, 110°C, 1h) start->reaction reactants Arylboronic Acid, Pd(OAc)₂, K₂CO₃, TBAB reactants->reaction workup Workup (Extraction, Drying) reaction->workup purification Purification (Column Chromatography) workup->purification product 4-Aryl-1-indanone purification->product

Caption: Experimental workflow for the Suzuki coupling of this compound.

tubulin_polymerization_pathway cluster_tubulin Tubulin Polymerization and Inhibition tubulin αβ-Tubulin Dimers polymerization Polymerization tubulin->polymerization microtubules Microtubules polymerization->microtubules cell_cycle Mitotic Spindle Formation microtubules->cell_cycle indanone_derivative Indanone Derivative (e.g., (R)-9k) indanone_derivative->polymerization Inhibition g2m_arrest G2/M Phase Arrest cell_cycle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Inhibition of tubulin polymerization by indanone derivatives.

nfkb_pathway cluster_nfkb NF-κB Signaling Pathway Inhibition stimuli Pro-inflammatory Stimuli (e.g., TNFα) ikk IKK Activation stimuli->ikk ikb IκBα Phosphorylation & Degradation ikk->ikb nfkb NF-κB (p65/p50) Nuclear Translocation ikb->nfkb gene_transcription Gene Transcription (Bcl-2, etc.) nfkb->gene_transcription cell_survival Cell Survival & Proliferation gene_transcription->cell_survival indanone_derivative Indanone Derivative indanone_derivative->nfkb Inhibition apoptosis Apoptosis cell_survival->apoptosis Inhibited by Indanone Derivative

Caption: Inhibition of the NF-κB signaling pathway by indanone derivatives.

References

Application of 4-Bromo-1-indanone in the Development of Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-indanone is a versatile bicyclic ketone that serves as a valuable building block in medicinal chemistry for the synthesis of a diverse range of pharmaceutical agents. Its rigid indanone core, coupled with the reactive bromine substituent, allows for the strategic introduction of various pharmacophores, making it an ideal starting material for the development of compounds targeting a spectrum of diseases, including cancer, neurological disorders, and inflammatory conditions. The bromine atom at the 4-position is particularly amenable to nucleophilic substitution and palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[1] This document provides detailed application notes, experimental protocols, and biological data for the use of this compound in the synthesis and evaluation of potential therapeutic agents.

I. Synthesis of Immunomodulatory Agents: The S1P1 Receptor Agonist CYM-5442

Sphingosine-1-phosphate receptor 1 (S1P1) agonists are a class of immunomodulators that play a crucial role in lymphocyte trafficking. CYM-5442 is a potent and selective S1P1 receptor agonist that has demonstrated efficacy in preclinical models of autoimmune diseases.[2] While the synthesis of CYM-5442 starts from a related indanone derivative, the synthetic strategy highlights the utility of the indanone scaffold in developing S1P1 agonists.

Signaling Pathway of S1P1 Receptor Agonists

S1P1_Signaling cluster_membrane Cell Membrane CYM5442 CYM-5442 S1P1 S1P1 Receptor CYM5442->S1P1 binds Gi Gαi S1P1->Gi activates GDP GDP Gi->GDP releases GTP GTP Gi->GTP binds AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP decreases Lymphocyte_egress Lymphocyte Egress from Lymph Nodes cAMP->Lymphocyte_egress inhibits Immunosuppression Immunosuppression Lymphocyte_egress->Immunosuppression leads to

Caption: S1P1 Receptor Signaling Pathway

Quantitative Biological Data
CompoundTargetEC50 (nM)Application
CYM-5442S1P1 Receptor1.35Immunomodulation
Experimental Protocols

Synthesis of a Key Intermediate for S1P1 Receptor Agonists (Illustrative)

This protocol outlines a general method for the functionalization of the indanone core, a key step in the synthesis of S1P1 receptor agonists like CYM-5442.

  • Reduction of the Ketone:

    • To a stirred suspension of 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile (1.0 equiv) and silica gel (catalytic amount) in ethanol at 0 °C, add NaBH4 (0.33 equiv).

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile.

  • Formation of the Oxadiazole Ring:

    • To a stirred suspension of hydroxylamine hydrochloride (1.1 equiv) and Na2CO3 (1.1 equiv) in ethanol, add the benzonitrile prepared in the previous step (1 equiv).

    • Reflux the mixture for 12 hours.

    • After cooling, filter the reaction mixture and concentrate the filtrate. The residue, 1,N-dihydroxy-indan-4-carboxamidine, is used in the next step without further purification.

    • In a microwave vial, combine the amidoxime, 3,4-diethoxybenzoic acid (1 equiv), EDCI (1.2 equiv), and HOBt (1.2 equiv) in DMF.

    • Heat the reaction mixture in a microwave reactor at 130 °C for 30 minutes.

    • After cooling, dilute the reaction with water and extract the product with ethyl acetate.

    • Purify the crude product by column chromatography to yield 4-[5-(3,4-Diethoxy-phenyl)-[1][3][4]oxadiazol-3-yl]-indan-1-ol.

S1P1 Receptor Binding Assay

This protocol describes a method to evaluate the binding affinity of synthesized compounds to the S1P1 receptor.

  • Cell Culture:

    • Culture CHO-K1 cells stably expressing human S1P1 receptor in appropriate media supplemented with antibiotics.

  • Assay Procedure:

    • Plate the cells in a 96-well plate and incubate overnight.

    • Wash the cells with assay buffer.

    • Add varying concentrations of the test compound (e.g., CYM-5442) to the wells.

    • Add a constant concentration of a radiolabeled S1P1 ligand (e.g., [3H]S1P).

    • Incubate the plate at room temperature for 1 hour.

    • Wash the cells to remove unbound radioligand.

    • Lyse the cells and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled S1P) from the total binding.

    • Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the compound concentration.

II. Development of Anticancer Agents: Indeno[1,2-b]pyridine Derivatives

This compound is a key starting material for the one-pot synthesis of 2-amino-6-bromo-4-aryl-5H-indeno[1,2-b]pyridine-3-carbonitrile derivatives. These compounds have shown potential as anticancer agents, with some derivatives exhibiting significant cytotoxicity against various cancer cell lines.

Experimental Workflow for Synthesis and Evaluation

anticancer_workflow start Start synthesis One-Pot Synthesis of Indeno[1,2-b]pyridine Derivatives start->synthesis purification Purification and Characterization synthesis->purification cytotoxicity Cytotoxicity Screening (MTT Assay) purification->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 mechanism Mechanism of Action Studies (e.g., Topoisomerase Inhibition) ic50->mechanism end End mechanism->end

Caption: Anticancer Drug Development Workflow

Quantitative Biological Data
Compound TypeCancer Cell LineIC50 (µM)
2-Amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivativesPC3 (Prostate)0.1 - 0.85
2,4-Diaryl-5H-indeno[1,2-b]pyridine derivativesVariousVaries

Note: The IC50 values are for a class of compounds structurally related to those synthesized from this compound.[4][5]

Experimental Protocols

One-Pot Synthesis of 2-Amino-6-bromo-4-aryl-5H-indeno[1,2-b]pyridine-3-carbonitrile Derivatives [6]

  • Reaction Setup:

    • In a round-bottom flask, combine this compound (1 mmol), an appropriate aromatic aldehyde (1 mmol), malononitrile (1 mmol), and ammonium acetate (8 mmol).

    • Add ethanol (20 mL) as the solvent.

  • Reaction Conditions:

    • Conventional Heating: Reflux the mixture for 6-8 hours.

    • Microwave Irradiation: Heat the mixture in a microwave reactor at a suitable temperature and power for 10-15 minutes.

  • Work-up and Purification:

    • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from ethanol to obtain the pure 2-amino-6-bromo-4-aryl-5H-indeno[1,2-b]pyridine-3-carbonitrile derivative.

MTT Cytotoxicity Assay

This protocol is used to assess the in vitro cytotoxicity of the synthesized compounds against cancer cell lines.[7]

  • Cell Seeding:

    • Seed cancer cells (e.g., PC3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with various concentrations of the synthesized indenopyridine derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition and Incubation:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization and Absorbance Measurement:

    • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting cell viability against the logarithm of the compound concentration.

III. Exploration of Neuroprotective Agents

The indanone scaffold is a core component of several drugs used to treat neurodegenerative diseases, such as Donepezil for Alzheimer's disease.[8] this compound can be utilized to synthesize novel indanone derivatives with potential neuroprotective effects.

Logical Relationship in Neuroprotective Agent Development

neuro_dev BromoIndanone This compound Modification Chemical Modification (e.g., Suzuki Coupling, Nucleophilic Substitution) BromoIndanone->Modification Derivatives Novel Indanone Derivatives Modification->Derivatives Screening In vitro Screening (e.g., Neurotoxicity Assays) Derivatives->Screening InVivo In vivo Models of Neurodegeneration Screening->InVivo Lead Lead Compound InVivo->Lead

Caption: Development of Neuroprotective Agents

Quantitative Biological Data
Compound ClassAssayResult
Indanone/Benzofuranone and Piperidine HybridsOxygen-Glucose Deprivation/Reperfusion (OGD/R)Some compounds showed robust cell viabilities.[9]
in vitro model
2-arylidene-1-indanone analoguesPerphenazine-induced catatonia in ratsA morpholine-substituted derivative showed significant anti-parkinsonian activity.[3]
Experimental Protocols

Synthesis of 2-Benzylidene-1-indanone Derivatives

This protocol describes a general method for the synthesis of 2-benzylidene-1-indanone derivatives, which are common intermediates in the synthesis of neuroprotective agents.

  • Reaction Setup:

    • Dissolve this compound (1 equiv) and a substituted benzaldehyde (1 equiv) in ethanol in a round-bottom flask.

    • Cool the mixture in an ice bath.

  • Base Addition:

    • Slowly add a solution of sodium hydroxide or potassium hydroxide in ethanol to the reaction mixture with stirring.

  • Reaction and Work-up:

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Pour the reaction mixture into cold water and acidify with dilute HCl.

    • Collect the precipitate by filtration, wash with water, and dry.

    • Purify the product by recrystallization or column chromatography.

Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Assay

This in vitro assay simulates ischemic conditions to evaluate the neuroprotective effects of compounds.

  • Cell Culture:

    • Culture primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) in appropriate culture conditions.

  • OGD Induction:

    • Replace the normal culture medium with a glucose-free medium.

    • Place the cells in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period (e.g., 2-4 hours).

  • Reperfusion:

    • Return the cells to normal culture medium containing glucose and incubate under normoxic conditions for 24 hours. Treat the cells with different concentrations of the test compounds during the reperfusion period.

  • Cell Viability Assessment:

    • Assess cell viability using a suitable method, such as the MTT assay or LDH release assay.

  • Data Analysis:

    • Compare the viability of compound-treated cells to that of vehicle-treated cells subjected to OGD/R to determine the neuroprotective effect.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of biologically active molecules. The protocols and data presented herein demonstrate its utility in the development of immunomodulatory, anticancer, and neuroprotective agents. The ability to readily functionalize the indanone core through reactions involving the bromine substituent provides medicinal chemists with a powerful tool for generating novel drug candidates with diverse therapeutic applications.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for various palladium-catalyzed cross-coupling reactions utilizing 4-bromo-1-indanone as a key building block. The protocols outlined below are foundational for the synthesis of a diverse range of substituted indanone derivatives, which are important scaffolds in medicinal chemistry and materials science.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound. A highly efficient ligand-free catalytic system has been reported for the Suzuki coupling of the closely related 4-bromo-2-methyl-1H-indanone with various arylboronic acids, which is directly applicable to this compound.

Data Presentation: Suzuki-Miyaura Coupling of 4-Bromo-2-methyl-1-indanone with Arylboronic Acids[1]
EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Methyl-4-phenyl-1-indanone98
24-Methylphenylboronic acid2-Methyl-4-(p-tolyl)-1-indanone96
34-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-2-methyl-1-indanone95
44-Fluorophenylboronic acid4-(4-Fluorophenyl)-2-methyl-1-indanone92
54-Chlorophenylboronic acid4-(4-Chlorophenyl)-2-methyl-1-indanone93
64-(Trifluoromethyl)phenylboronic acid2-Methyl-4-(4-(trifluoromethyl)phenyl)-1-indanone89
73,5-Bis(trifluoromethyl)phenylboronic acid4-(3,5-Bis(trifluoromethyl)phenyl)-2-methyl-1-indanone91
8Naphthalen-2-ylboronic acid2-Methyl-4-(naphthalen-2-yl)-1-indanone88
9Thiophen-2-ylboronic acid2-Methyl-4-(thiophen-2-yl)-1-indanone85
Experimental Protocol: Ligand-Free Suzuki-Miyaura Coupling[1]

Materials:

  • This compound (or 4-bromo-2-methyl-1-indanone)

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.005 - 0.1 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Tetrabutylammonium bromide (TBAB) (1.0 equivalent)

  • Polyethylene glycol 400 (PEG400)

Procedure:

  • To a reaction vessel, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrabutylammonium bromide (1.0 mmol).

  • Add palladium(II) acetate (0.005 - 0.1 mol%) and PEG400 (as solvent).

  • Heat the reaction mixture to 110 °C and stir for 1-3 hours. The reaction can be performed without the need for an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1-indanone.

Heck Coupling

The Heck reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an alkene.[1][2] This protocol is a general procedure for the Heck coupling of this compound with an alkene, such as styrene or an acrylate.

Data Presentation: Representative Heck Coupling Conditions
EntryAlkeneCatalystLigandBaseSolventTemp (°C)
1StyrenePd(OAc)₂PPh₃Et₃NDMF100
2n-Butyl acrylatePd(OAc)₂-K₂CO₃DMA120
Experimental Protocol: Heck Coupling

Materials:

  • This compound

  • Alkene (e.g., styrene, n-butyl acrylate) (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

  • Triphenylphosphine (PPh₃) (2-4 mol%, if required)

  • Base (e.g., triethylamine (Et₃N), potassium carbonate (K₂CO₃)) (2.0 equivalents)

  • Anhydrous solvent (e.g., DMF, DMA)

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol), the palladium catalyst, ligand (if used), and base.

  • Add the anhydrous solvent, followed by the alkene (1.5 mmol).

  • Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 4-alkenyl-1-indanone product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[3] This reaction is instrumental in the synthesis of arylalkynes.

Data Presentation: Representative Sonogashira Coupling Conditions
EntryAlkynePd CatalystCu Co-catalystBaseSolventTemp (°C)
1PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF65
2TrimethylsilylacetylenePd(PPh₃)₄CuIi-Pr₂NHTolueneRT
Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene) (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-3 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Amine base (e.g., triethylamine (Et₃N), diisopropylamine (i-Pr₂NH))

  • Anhydrous solvent (e.g., THF, toluene)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne (1.2 mmol) dropwise to the mixture.

  • Stir the reaction at room temperature or heat as required (e.g., 50-70 °C), monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the 4-alkynyl-1-indanone.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions
EntryAminePd Pre-catalystLigandBaseSolventTemp (°C)
1MorpholinePd₂(dba)₃BINAPNaOtBuToluene100
2AnilinePd(OAc)₂XPhosK₃PO₄Dioxane110
Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (e.g., morpholine, aniline) (1.2 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)

  • Phosphine ligand (e.g., BINAP, XPhos) (2-4 mol%)

  • Strong base (e.g., sodium tert-butoxide (NaOtBu), potassium phosphate (K₃PO₄)) (1.4 equivalents)

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

Procedure:

  • In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst, the phosphine ligand, and the base.

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add the anhydrous, deoxygenated solvent.

  • Seal the tube and heat the reaction mixture with stirring to the specified temperature (e.g., 80-110 °C).

  • Monitor the reaction's progress by GC-MS or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to yield the 4-amino-1-indanone.

Visualizations

G General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling cluster_reactants cluster_product Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R_R R-Pd(II)L2-R' Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Product R-R' (Coupled Product) RedElim->Product RX R-X (Aryl/Vinyl Halide) RX->OxAdd R_M R'-M (Organometallic Reagent) R_M->Transmetal G Experimental Workflow for a Typical Cross-Coupling Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Add this compound, Coupling Partner, & Base to Flask B 2. Add Catalyst, Ligand (if any), and Solvent A->B C 3. Heat and Stir under Inert Atmosphere B->C D 4. Monitor Progress (TLC, GC-MS) C->D E 5. Cooldown and Quench Reaction D->E F 6. Aqueous Work-up (Extraction, Washing) E->F G 7. Dry and Concentrate Organic Phase F->G H 8. Purify by Column Chromatography G->H I 9. Characterize Product (NMR, MS) H->I

References

Anwendungs- und Protokollhinweise: Derivatisierung von 4-Brom-1-indanon für Struktur-Aktivitäts-Beziehungsstudien (SAR)

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung.

Einführung: 4-Brom-1-indanon ist eine vielseitige chemische Verbindung, die als wichtiges Zwischenprodukt in der organischen Synthese und der pharmazeutischen Forschung dient.[1] Seine einzigartigen strukturellen Eigenschaften ermöglichen eine breite Palette von chemischen Umwandlungen, was es zu einem bevorzugten Ausgangsmaterial für die Synthese von bioaktiven Molekülen macht.[1] Diese Application Note beschreibt detaillierte Protokolle zur Derivatisierung von 4-Brom-1-indanon, um Substanzbibliotheken für Struktur-Aktivitäts-Beziehungsstudien (SAR) zu erstellen, die für die Entdeckung und Optimierung neuer pharmazeutischer Wirkstoffe entscheidend sind. Insbesondere wird auf Kreuzkupplungsreaktionen wie die Suzuki-Miyaura-Kupplung eingegangen, um die C-C-Bindungsbildung am C4-Atom des Indanon-Grundgerüsts zu ermöglichen.

Derivatisierungsstrategien für 4-Brom-1-indanon

Das 4-Brom-1-indanon-Gerüst bietet mehrere Positionen für die chemische Modifikation, um die pharmakologischen Eigenschaften zu untersuchen. Die primären Angriffspunkte für die Derivatisierung sind:

  • Position C4 (Aryl-Brom-Bindung): Diese Position ist ideal für Palladium-katalysierte Kreuzkupplungsreaktionen, um Biaryl-Strukturen oder andere substituierte Aromaten einzuführen.

  • Position C1 (Keton-Funktion): Die Carbonylgruppe kann zu einem Alkohol reduziert, in ein Oxim umgewandelt oder durch Grignard- oder Wittig-Reaktionen weiter modifiziert werden.

  • Position C2 (α-Methylen-Gruppe): Die α-Position zur Carbonylgruppe kann funktionalisiert werden, beispielsweise durch Bromierung gefolgt von Substitutionen.[2]

Experimentelle Protokolle

Die Suzuki-Kupplung ist eine Palladium-katalysierte Reaktion, die die Bildung von Kohlenstoff-Kohlenstoff-Bindungen zwischen Arylhalogeniden und Boronsäuren ermöglicht.[3][4][5][6] Sie ist ein leistungsfähiges Werkzeug zur Synthese von Biphenyl-Derivaten.[4][6]

Materialien:

  • 4-Brom-1-indanon

  • Arylboronsäure (z. B. Phenylboronsäure)

  • Palladium(0)-Katalysator (z. B. Tetrakis(triphenylphosphin)palladium(0) [Pd(PPh₃)₄])[3][4]

  • Base (z. B. Natriumcarbonat (Na₂CO₃) oder Kaliumphosphat (K₃PO₄))[3]

  • Lösungsmittel (z. B. eine Mischung aus Toluol und Wasser)

Prozedur:

  • In einem trockenen Reaktionsgefäß werden 4-Brom-1-indanon (1 Äquiv.), die Arylboronsäure (1.2 Äquiv.) und die Base (2 Äquiv.) in der Lösungsmittelmischung suspendiert.

  • Die Mischung wird für 15-20 Minuten mit einem Inertgas (z. B. Argon oder Stickstoff) entgast.

  • Der Palladium-Katalysator (z. B. 0.05 Äquiv. Pd(PPh₃)₄) wird zu der Mischung gegeben.

  • Das Reaktionsgemisch wird unter Rückfluss erhitzt (typischerweise bei 80-100 °C) und der Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht.[3]

  • Nach Abschluss der Reaktion wird das Gemisch auf Raumtemperatur abgekühlt und mit Wasser verdünnt.

  • Die wässrige Phase wird mehrmals mit einem organischen Lösungsmittel (z. B. Ethylacetat) extrahiert.

  • Die vereinigten organischen Phasen werden über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt.

  • Das Rohprodukt wird mittels Säulenchromatographie auf Kieselgel gereinigt, um das gewünschte 4-Aryl-1-indanon-Derivat zu erhalten.

Suzuki_Workflow start Start reagents Reagenzien mischen: 4-Brom-1-indanon Arylboronsäure Base start->reagents degas Entgasen mit Inertgas reagents->degas catalyst Katalysator zugeben (Pd(PPh₃)₄) degas->catalyst heat Erhitzen unter Rückfluss (80-100 °C) catalyst->heat monitor Reaktion überwachen (DC / LC-MS) heat->monitor monitor->heat Unvollständig workup Wässrige Aufarbeitung & Extraktion monitor->workup Vollständig purify Reinigung (Säulenchromatographie) workup->purify end Endprodukt purify->end

Die Reduktion der Carbonylgruppe zu einem Alkohol kann die Polarität und die Wasserstoffbrückenbindungsfähigkeit des Moleküls verändern, was zu signifikanten Änderungen in der biologischen Aktivität führen kann.

Materialien:

  • 4-substituiertes-1-indanon-Derivat

  • Reduktionsmittel (z. B. Natriumborhydrid (NaBH₄))

  • Lösungsmittel (z. B. Methanol oder Ethanol)

Prozedur:

  • Das 4-substituierte-1-indanon-Derivat (1 Äquiv.) wird in dem gewählten Alkohol als Lösungsmittel gelöst.

  • Die Lösung wird in einem Eisbad auf 0 °C abgekühlt.

  • Natriumborhydrid (1.5 Äquiv.) wird langsam und portionsweise zu der gekühlten Lösung gegeben.

  • Nach vollständiger Zugabe wird das Eisbad entfernt und die Reaktion bei Raumtemperatur für 1-2 Stunden gerührt.

  • Der Reaktionsfortschritt wird mittels DC überwacht.

  • Nach Abschluss wird die Reaktion vorsichtig mit Wasser oder verdünnter Salzsäure gequencht.

  • Das Lösungsmittel wird unter reduziertem Druck entfernt.

  • Der Rückstand wird zwischen Wasser und einem organischen Lösungsmittel (z. B. Dichlormethan) verteilt.

  • Die organische Phase wird abgetrennt, getrocknet und das Lösungsmittel entfernt, um den rohen 4-substituierten-1-indanol zu erhalten, der bei Bedarf weiter gereinigt werden kann.

Datenpräsentation für SAR-Studien

Die Ergebnisse von SAR-Studien werden typischerweise in tabellarischer Form zusammengefasst, um einen klaren Vergleich der Aktivität verschiedener Derivate zu ermöglichen. Die quantitative Aktivität wird oft als IC₅₀- (halbmaximale Hemmkonzentration) oder EC₅₀-Wert (halbmaximale effektive Konzentration) angegeben.

Beispieltabelle für SAR-Daten:

VerbindungR-Gruppe (an C4)IC₅₀ (µM) [Enzym X]Zytotoxizität (CC₅₀, µM)
1 -Br (Ausgangsmaterial)> 100> 100
2a -Phenyl15.285.1
2b -4-Methoxyphenyl8.792.5
2c -4-Chlorophenyl22.478.3
2d -3-Pyridyl5.1> 100

Diese Daten sind hypothetisch und dienen nur zur Veranschaulichung.

Schlussfolgerung

4-Brom-1-indanon ist ein wertvolles Ausgangsmaterial für die Synthese von Wirkstoffkandidaten.[1] Die hier beschriebenen Protokolle für die Derivatisierung, insbesondere durch Suzuki-Kupplung, bieten eine robuste Methode zur Erstellung von Substanzbibliotheken für SAR-Studien. Die systematische Modifikation an verschiedenen Positionen des Indanon-Gerüsts ermöglicht es Forschern, die Beziehung zwischen der chemischen Struktur und der biologischen Aktivität zu untersuchen und letztendlich Leitstrukturen mit verbesserter Wirksamkeit und günstigerem Sicherheitsprofil zu identifizieren.

References

Application Notes and Protocols for the Purification and Characterization of 4-Bromo-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the purification and characterization of 4-Bromo-1-indanone, a key intermediate in pharmaceutical synthesis.[1] The protocols outlined below are intended to guide researchers in obtaining high-purity material and confirming its structural integrity.

Physicochemical Properties and Handling

This compound is typically an orange-brown crystalline powder with a molecular formula of C₉H₇BrO and a molecular weight of approximately 211.06 g/mol .[1] It has a melting point range of 95-99°C.[1][2] For safe handling, it is recommended to consult the Safety Data Sheet (SDS) and take appropriate precautions, as it may cause skin and eye irritation.

Purification of this compound

Crude this compound can be purified using standard laboratory techniques such as recrystallization and flash column chromatography to achieve high purity, often exceeding 99%.

Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in solubility. The choice of solvent is critical for effective purification.

Table 1: Suggested Solvents for Recrystallization of this compound

Solvent/Solvent SystemRationale
EthanolA common solvent for recrystallizing aromatic compounds.
TolueneSuitable for aromatic compounds.
Hexane/Ethyl AcetateA non-polar/polar solvent mixture that can be optimized for solubility.
Methanol/WaterA polar solvent system where water acts as an anti-solvent.
  • Solvent Selection: Begin by testing the solubility of a small amount of crude this compound in various solvents to identify a suitable one where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of pure crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude Crude this compound solvent Add Minimal Hot Solvent crude->solvent dissolved Completely Dissolved Solution solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration Insoluble impurities? cooling Slow Cooling dissolved->cooling No insoluble impurities hot_filtration->cooling crystallization Crystallization cooling->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying purified_product Purified this compound drying->purified_product

Figure 1. Workflow for the recrystallization of this compound.
Flash Column Chromatography

Flash column chromatography is a rapid purification technique that utilizes a stationary phase (typically silica gel) and a mobile phase to separate components of a mixture.

Table 2: Typical Conditions for Flash Column Chromatography of this compound

ParameterValue
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate gradient (e.g., starting with 95:5 and gradually increasing the polarity)
Elution Mode Gradient or Isocratic
Detection Thin Layer Chromatography (TLC) with UV visualization
  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 95:5 hexane/ethyl acetate) and pack it into a glass column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, applying positive pressure (e.g., with compressed air) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions of the eluent as it exits the column.

  • Analysis: Monitor the separation by analyzing the collected fractions using Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Flash_Chromatography_Workflow start Start pack_column Pack Column with Silica Gel Slurry start->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Mobile Phase Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure remove_solvent Remove Solvent combine_pure->remove_solvent end Purified this compound remove_solvent->end

Figure 2. General workflow for flash column chromatography.

Characterization of this compound

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

Table 3: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR (in CDCl₃) Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic-H7.2 - 7.8m3H
-CH₂- (adjacent to C=O)~ 3.1t2H
-CH₂- (benzylic)~ 2.7t2H
¹³C NMR (in CDCl₃) Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~ 205
Aromatic C-Br~ 120
Aromatic C-H125 - 138
Aromatic Quaternary C145 - 155
-CH₂- (adjacent to C=O)~ 36
-CH₂- (benzylic)~ 26

Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual values may vary.

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

  • Data Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Expected IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Medium
Ketone C=O Stretch1690 - 1715Strong
Aromatic C=C Stretch1450 - 1600Medium-Strong
C-Br Stretch500 - 600Medium

Note: These are typical ranges and the exact peak positions can vary.

  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl).

  • Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in this compound.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and can provide information about the structure through fragmentation patterns.

Table 5: Expected Mass Spectrometry Data for this compound

Ionm/z (Expected)Notes
[M]⁺210Corresponding to the molecular weight with the ⁷⁹Br isotope.
[M+2]⁺212Corresponding to the molecular weight with the ⁸¹Br isotope. The relative intensity should be similar to the [M]⁺ peak.
[M-Br]⁺131Loss of the bromine atom.
[M-CO]⁺182/184Loss of carbon monoxide.
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer. A suitable ionization technique, such as electrospray ionization (ESI) or electron ionization (EI), can be used.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peaks and characteristic fragment ions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of a compound.

Table 6: Representative HPLC Method for Purity Analysis of this compound

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.1% formic acid (gradient or isocratic)
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection Wavelength ~254 nm (determined by UV-Vis scan)
Injection Volume 10 µL
  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of acetonitrile, water, and formic acid. Degas the mobile phase before use.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Prepare a standard solution of this compound of known concentration and a solution of the sample to be analyzed in the mobile phase.

  • Injection and Data Acquisition: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Analysis: Determine the retention time of this compound from the standard chromatogram. Assess the purity of the sample by calculating the area percentage of the main peak relative to any impurity peaks.

Characterization_Logic cluster_start Purified Compound cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity Assessment cluster_results Data Interpretation start_node Purified this compound nmr NMR Spectroscopy (¹H & ¹³C) start_node->nmr ir IR Spectroscopy start_node->ir ms Mass Spectrometry start_node->ms hplc HPLC start_node->hplc structure Structural Confirmation nmr->structure ir->structure ms->structure purity Purity Determination hplc->purity

Figure 3. Logical workflow for the characterization of this compound.

References

Application Notes: Microwave-Assisted Synthesis of 4-Bromo-1-indanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-1-indanone is a versatile chemical intermediate recognized for its utility in organic synthesis and pharmaceutical research.[1][2] This brominated indanone derivative serves as a crucial building block for constructing more complex molecules, particularly in the development of novel therapeutic agents.[1] Its structure is a key component in compounds targeting neurological disorders and in the synthesis of anti-cancer agents.[3][4] The indanone scaffold itself is present in numerous bioactive molecules and approved drugs, such as donepezil, used for the treatment of Alzheimer's disease.[5][6]

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, offering advantages such as significantly reduced reaction times, increased product yields, and improved reproducibility compared to conventional heating methods.[7][8] These benefits are particularly valuable in the fast-paced environment of drug discovery and development.[7] This document provides a detailed protocol for the synthesis of this compound via a microwave-assisted intramolecular Friedel-Crafts acylation, along with its applications.

Principle of Synthesis

The synthesis of 1-indanones is commonly achieved through the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids.[5] In this reaction, a strong acid catalyst promotes the cyclization of the propionic acid derivative to form the five-membered ketone ring. While conventional methods often require harsh conditions and long reaction times, microwave irradiation can drive the reaction to completion in minutes.[5][9] The proposed method adapts the established synthesis from 3-(2-bromophenyl)propanoic acid, using a superacid like trifluoromethanesulfonic acid as the catalyst under controlled microwave heating.[10]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of this compound

This protocol describes the intramolecular Friedel-Crafts acylation of 3-(2-bromophenyl)propanoic acid to yield this compound.

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )Quantity (per run)
3-(2-bromophenyl)propanoic acidC₉H₉BrO₂229.070.5 mmol (114.5 mg)
Trifluoromethanesulfonic acid (TfOH)CF₃SO₃H150.083.0 equiv (1.5 mmol)
Dichloromethane (DCM), anhydrousCH₂Cl₂84.932.0 mL
Deionized Water (for workup)H₂O18.02~50 mL
Sodium Bicarbonate (sat. sol.)NaHCO₃84.01~20 mL
Sodium Sulfate (anhydrous)Na₂SO₄142.04As needed
Silica Gel (for chromatography)SiO₂60.08As needed
Hexane/Ethyl Acetate--As needed

Equipment:

  • Dedicated single-mode microwave reactor for organic synthesis (e.g., Biotage Initiator+, CEM Discover)

  • 10 mL microwave process vial with a magnetic stir bar

  • Standard laboratory glassware (beakers, separatory funnel, round-bottom flask)

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: Place 3-(2-bromophenyl)propanoic acid (0.5 mmol) into a 10 mL microwave process vial containing a magnetic stir bar.

  • Reagent Addition: Add 2.0 mL of anhydrous dichloromethane to the vial. At 0 °C (ice bath), slowly add trifluoromethanesulfonic acid (3.0 equiv) to the solution.

  • Microwave Irradiation: Securely seal the vial with a cap. Place the vial in the microwave reactor cavity. Irradiate the mixture at a constant temperature of 80-100 °C for 10-20 minutes.[5] Monitor the internal pressure, which may reach 10-15 bar.

  • Cooling: After irradiation, allow the vial to cool to below 50 °C before carefully opening it.

  • Workup: Pour the reaction mixture into a beaker containing ice water (~25 mL). Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 15 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield this compound as an off-white or yellow solid.[10]

Comparative Reaction Conditions

Microwave-assisted synthesis offers a significant reduction in reaction time compared to conventional heating methods for Friedel-Crafts acylation.

MethodCatalystTemperatureTimeTypical YieldReference
Microwave-Assisted TfOH 80-120 °C 10-60 min ~90-99% [5]
Conventional HeatingAlCl₃Room Temp3 hours~86%[10]
Conventional HeatingTfOHRoom Temp> 24 hours~61%[5]

Visualized Workflows and Applications

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Purification cluster_product Final Product reagents 1. Add Reactants (3-(2-bromophenyl)propanoic acid, DCM) to Microwave Vial catalyst 2. Add Catalyst (TfOH) at 0°C reagents->catalyst microwave 3. Seal and Irradiate (80-100°C, 10-20 min) catalyst->microwave quench 4. Quench with Ice Water & Extract with DCM microwave->quench wash 5. Wash Organic Layer quench->wash purify 6. Dry, Concentrate & Purify (Chromatography) wash->purify product This compound purify->product

This compound is not an end product but a valuable starting material. The bromine atom provides a reactive handle for introducing further chemical diversity, primarily through palladium-catalyzed cross-coupling reactions like Suzuki or Heck couplings.[3] This allows for the construction of extensive libraries of derivatives for screening against various biological targets.

G cluster_synthesis Synthetic Diversification cluster_derivatives Compound Libraries cluster_application Therapeutic Applications start This compound (Key Building Block) coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Heck) start->coupling other_rxns Other Modifications (e.g., Nucleophilic Substitution) start->other_rxns derivatives Diverse Indanone Derivatives coupling->derivatives other_rxns->derivatives cns CNS Disorders derivatives->cns oncology Oncology derivatives->oncology inflammation Anti-inflammatory Agents derivatives->inflammation

References

The Versatile Scaffold: 4-Bromo-1-indanone in the Synthesis of CNS Active Compounds and Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Bromo-1-indanone, a halogenated derivative of the indanone core, has emerged as a pivotal building block in medicinal chemistry. Its unique structural features and reactivity make it an ideal starting material for the synthesis of a diverse range of bioactive molecules.[1][2] This document provides a detailed overview of the application of this compound in the development of Central Nervous System (CNS) active compounds, particularly those targeting Alzheimer's disease, and potent anti-cancer agents. We present quantitative data, detailed experimental protocols for synthesis and biological evaluation, and visualizations of key signaling pathways to facilitate further research and development in these critical therapeutic areas.

I. Role in the Synthesis of CNS Active Compounds

The indanone moiety is a core structural feature of Donepezil, a well-established acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease.[3][4] this compound serves as a valuable precursor for the synthesis of novel Donepezil analogues and other CNS active compounds. The bromo-substituent provides a reactive handle for introducing various functionalities through cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the exploration of structure-activity relationships (SAR) for improved therapeutic profiles.[1]

Quantitative Data: Acetylcholinesterase Inhibition by Indanone Derivatives

The following table summarizes the in vitro acetylcholinesterase (AChE) inhibitory activity of selected indanone derivatives, highlighting their potential as CNS active agents.

Compound IDDerivative ClassTargetIC50 (nM)Reference
Donepezil Piperidine-indanoneHuman AChE6.21[5]
Compound 4 Donepezil AnalogueHuman AChE4.11[5]
Compound 26 Piperazine-indanoneAChE-[4]
Compound 27 Piperazine-indanoneAChE-[4]
Compound 28 Piperazine-indanoneAChE-[4]
Compound 29 Piperazine-indanoneAChE-[4]

Note: Specific IC50 values for compounds 26-29 were not provided in the source material, but they were highlighted as having significant inhibitory activity.

Experimental Protocols

Protocol 1: Synthesis of a Donepezil Analogue via Suzuki Coupling

This protocol describes a representative synthesis of a biaryl-indanone, a potential CNS active compound, starting from this compound via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Solvent (e.g., Toluene, DME/water mixture)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), palladium catalyst (0.03 equivalents), and base (2-3 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir for the required time (monitor by TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-1-indanone.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is used to determine the AChE inhibitory activity of the synthesized compounds.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI), substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compounds and positive control (e.g., Donepezil)

  • 96-well microplate and plate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of AChE, ATCI, DTNB, and test compounds in the appropriate buffers.

  • Reaction Mixture: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution.

  • Enzyme Addition: Add the AChE solution to initiate the reaction. A blank reaction without the enzyme should be included.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37 °C) for a specific period (e.g., 15 minutes).

  • Substrate Addition: Add the ATCI solution to all wells to start the colorimetric reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Signaling Pathway and Experimental Workflow

The primary mechanism of action for the synthesized Donepezil analogues is the inhibition of acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft.

AChE_Inhibition cluster_synapse Cholinergic Synapse Presynaptic_Neuron Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic_Neuron->ACh Releases Postsynaptic_Neuron Postsynaptic Neuron AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor ACh Receptor ACh->Receptor Binds to Receptor->Postsynaptic_Neuron Activates Indanone_Derivative Indanone Derivative (Inhibitor) Indanone_Derivative->AChE Inhibits

Caption: Mechanism of Acetylcholinesterase Inhibition by Indanone Derivatives.

CNS_Workflow Start This compound Suzuki_Coupling Suzuki-Miyaura Coupling (with Arylboronic Acid) Start->Suzuki_Coupling Purification1 Purification (Column Chromatography) Suzuki_Coupling->Purification1 Characterization Structural Characterization (NMR, MS) Purification1->Characterization Biological_Screening Biological Screening (AChE Inhibition Assay) Characterization->Biological_Screening Lead_Compound Lead Compound Identification Biological_Screening->Lead_Compound

Caption: Experimental Workflow for CNS Active Compound Synthesis.

II. Role in the Synthesis of Anti-Cancer Agents

The indanone scaffold is also prevalent in the design of novel anti-cancer agents.[6] this compound provides a versatile platform for synthesizing compounds that can induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways involved in cancer progression, such as tubulin polymerization and the NF-κB pathway.[7][8]

Quantitative Data: Anti-Cancer Activity of Indanone Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected indanone derivatives against various human cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
ITH-6 Thiazolyl HydrazoneHT-29 (Colon)0.44[7]
COLO 205 (Colon)0.98[7]
KM 12 (Colon)0.41[7]
Compound 9j 2-Benzylidene-1-indanoneMCF-7 (Breast)0.01[6]
HCT-116 (Colon)0.088[6]
THP-1 (Leukemia)0.12[6]
A549 (Lung)0.21[6]
(R)-9k 3-ArylindanoneHCT-116 (Colon)Sub-micromolar[6]
Compound 10 Gallic Acid-based IndanoneMCF-7 (Breast)2.2[9]
Experimental Protocols

Protocol 3: Synthesis of a 2-Benzylidene-4-bromo-1-indanone Derivative

This protocol outlines the synthesis of a 2-benzylidene-1-indanone derivative, a class of compounds with significant anti-cancer activity.

Materials:

  • This compound

  • Substituted benzaldehyde

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: Dissolve this compound (1 equivalent) and the substituted benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH.

  • Reaction: Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Work-up: Pour the reaction mixture into ice-cold water. Acidify with dilute HCl to precipitate the product.

  • Purification: Filter the solid, wash with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-benzylidene-4-bromo-1-indanone derivative.

Protocol 4: Cell Viability Assessment using MTT Assay

This colorimetric assay is used to assess the cytotoxic effect of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • 96-well microplate

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS-HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized indanone derivatives for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflow

Indanone derivatives exert their anti-cancer effects through various mechanisms, including the inhibition of tubulin polymerization and the NF-κB signaling pathway.

Tubulin_Inhibition Tubulin_Dimers α/β-Tubulin Dimers Polymerization Polymerization Tubulin_Dimers->Polymerization Microtubules Microtubules Polymerization->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Indanone_Derivative Indanone Derivative Indanone_Derivative->Polymerization Inhibits Cell_Division Cell Division Mitotic_Spindle->Cell_Division Apoptosis Apoptosis Mitotic_Spindle->Apoptosis Disruption leads to

Caption: Inhibition of Tubulin Polymerization by Indanone Derivatives.

NFkB_Inhibition Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Indanone_Derivative Indanone Derivative Indanone_Derivative->IKK Inhibits Gene_Transcription Gene Transcription (Inflammation, Survival) Nucleus->Gene_Transcription Initiates

Caption: Inhibition of the NF-κB Signaling Pathway by Indanone Derivatives.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of CNS active and anti-cancer compounds. The protocols and data presented herein provide a solid foundation for researchers to explore the vast chemical space accessible from this privileged scaffold. Further derivatization and biological evaluation of this compound-based compounds hold significant promise for the discovery of novel therapeutics with improved efficacy and safety profiles.

References

Large-Scale Synthesis of 4-Bromo-1-indanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of 4-Bromo-1-indanone, a key intermediate in the pharmaceutical industry for the development of therapeutics targeting neurological disorders and oncology.[1][2] The information presented herein is intended to guide researchers and process chemists in developing safe, efficient, and scalable manufacturing processes.

Overview of Synthetic Strategies

The synthesis of this compound on a large scale primarily relies on the intramolecular Friedel-Crafts cyclization of a substituted phenylpropanoic acid. Direct bromination of 1-indanone is generally not the preferred method due to challenges in controlling regioselectivity, which can lead to the formation of multiple isomers and complicate purification.

The most common and scalable approach involves the cyclization of 3-(2-bromophenyl)propanoic acid. This can be achieved through two main pathways: a two-step process via the acid chloride or a one-step direct cyclization.

Logical Flow of Synthesis Routes

G cluster_0 Two-Step Friedel-Crafts Cyclization cluster_1 One-Step Friedel-Crafts Cyclization 3-(2-Bromophenyl)propanoic acid 3-(2-Bromophenyl)propanoic acid 3-(2-Bromophenyl)propanoyl chloride 3-(2-Bromophenyl)propanoyl chloride 3-(2-Bromophenyl)propanoic acid->3-(2-Bromophenyl)propanoyl chloride Thionyl chloride 4-Bromo-1-indanone_A This compound 3-(2-Bromophenyl)propanoyl chloride->4-Bromo-1-indanone_A Aluminum chloride 3-(2-Bromophenyl)propanoic acid_B 3-(2-Bromophenyl)propanoic acid 4-Bromo-1-indanone_B This compound 3-(2-Bromophenyl)propanoic acid_B->4-Bromo-1-indanone_B Trifluoromethanesulfonic acid G cluster_prep Acid Chloride Formation cluster_cyclization Cyclization and Purification start Charge 3-(2-bromophenyl)propanoic acid and 1,2-dichloroethane add_socl2 Add Thionyl Chloride start->add_socl2 reflux Reflux for 24h add_socl2->reflux concentrate_1 Concentrate under reduced pressure reflux->concentrate_1 acid_chloride Crude 3-(2-bromophenyl)propanoyl chloride concentrate_1->acid_chloride add_acid_chloride Add acid chloride solution (maintain <27°C) acid_chloride->add_acid_chloride prep_alcl3 Prepare AlCl3 slurry in Dichloromethane prep_alcl3->add_acid_chloride react Stir at RT for 3h add_acid_chloride->react quench Quench with ice react->quench extract_wash Extract with DCM and wash quench->extract_wash dry_concentrate Dry and concentrate extract_wash->dry_concentrate purify Dry in vacuum oven dry_concentrate->purify product This compound purify->product

References

Troubleshooting & Optimization

How to improve the yield and purity of 4-Bromo-1-indanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Bromo-1-indanone synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily through the intramolecular Friedel-Crafts cyclization of 3-(2-bromophenyl)propanoic acid or its acid chloride.

Problem 1: Low or No Yield of this compound

A diminished or complete lack of product is a frequent challenge in Friedel-Crafts acylation reactions. Several factors, from reagent quality to reaction conditions, can contribute to this issue.

Possible CauseRecommended Solutions
Moisture Contamination Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture, which can lead to their deactivation. Ensure all glassware is thoroughly dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and fresh, high-quality Lewis acids.
Inactive Catalyst The Lewis acid may have degraded due to improper storage or handling. Use a freshly opened bottle of the Lewis acid or test the activity of the existing batch on a reliable reaction.
Insufficient Catalyst In Friedel-Crafts acylations, the ketone product can form a complex with the Lewis acid, effectively sequestering it. Therefore, a stoichiometric amount (typically 1.1 to 1.5 equivalents) of the catalyst is often required.
Suboptimal Reaction Temperature The reaction may not have enough energy to proceed at very low temperatures, while excessively high temperatures can lead to decomposition of reactants or products. For AlCl₃-catalyzed reactions, a common approach is to add the catalyst at 0°C and then allow the reaction to slowly warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal temperature and time.
Deactivated Starting Material Although not common for this specific synthesis, the presence of strong electron-withdrawing groups on the aromatic ring can hinder the electrophilic aromatic substitution.
Problem 2: Formation of Multiple Products and Impurities

The presence of side products complicates purification and reduces the overall yield of the desired this compound.

Possible CauseRecommended Solutions
Unreacted Starting Material Incomplete reaction is a common source of impurity. Monitor the reaction progress by TLC until the starting material spot is no longer visible. If the reaction has stalled, consider adding more catalyst or increasing the temperature slightly.
Formation of Regioisomers While the intramolecular nature of the reaction generally favors the formation of the 5-membered ring, alternative cyclization pathways can lead to isomeric byproducts. Careful control of the reaction temperature and the rate of catalyst addition can help to minimize the formation of these isomers.
Side Reactions Overheating or prolonged reaction times can lead to the formation of polymeric materials or other degradation products. Adhere to the recommended reaction time and temperature.
Problem 3: Difficulties in Product Purification

Even with a successful reaction, isolating the pure this compound can be challenging.

IssueRecommended Solutions
Product "Oiling Out" During Recrystallization This occurs when the solute is insoluble in the solvent at the boiling point and separates as a liquid instead of forming crystals upon cooling. Try using a different recrystallization solvent or a solvent mixture. A good starting point is a solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for indanones include ethanol, or mixtures like hexane/ethyl acetate and hexane/acetone.[1]
Poor Separation in Column Chromatography If the product and impurities have similar polarities, separation on a silica gel column can be difficult. Optimize the mobile phase using TLC to achieve a retention factor (Rf) of 0.2-0.4 for the this compound. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, may be necessary. A common eluent system is a mixture of hexanes and ethyl acetate.
Persistent Colored Impurities The crude product may appear as an off-white to orange-brown solid.[2] If colored impurities persist after initial purification, consider a charcoal treatment during recrystallization or passing a solution of the product through a small plug of silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the intramolecular Friedel-Crafts cyclization of 3-(2-bromophenyl)propanoic acid.[3] This is typically a two-step process where the carboxylic acid is first converted to its more reactive acid chloride derivative using a reagent like thionyl chloride or oxalyl chloride. The subsequent cyclization is then promoted by a Lewis acid, most commonly aluminum chloride (AlCl₃).[4] Alternatively, a one-step cyclization of the carboxylic acid can be achieved using a strong protic acid like trifluoromethanesulfonic acid.[4]

Q2: How can I monitor the progress of the reaction?

A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4] For TLC, you can compare the spot of the reaction mixture to the spots of the starting material and a pure standard of the product (if available). The reaction is considered complete when the starting material spot is no longer visible.

Q3: What is a suitable recrystallization solvent for this compound?

A3: While the ideal solvent should be determined experimentally, good starting points for the recrystallization of indanones include ethanol, or solvent mixtures such as hexane/ethyl acetate or hexane/acetone.[1] The principle is to find a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble when heated.[5]

Q4: What is a typical mobile phase for column chromatography purification of this compound?

A4: A common mobile phase for the purification of indanones by column chromatography is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate. The optimal ratio should be determined by TLC to achieve an Rf value of approximately 0.2-0.4 for the product.

Q5: What are the expected spectroscopic data for pure this compound?

A5: While a definitive analysis requires comparison to a known standard, you can generally expect the following:

  • ¹H NMR: Signals corresponding to the aromatic protons, and two methylene groups of the indanone ring.

  • ¹³C NMR: A signal for the carbonyl carbon (ketone) typically in the downfield region, along with signals for the aromatic and aliphatic carbons.

  • IR Spectroscopy: A strong absorption band characteristic of the ketone carbonyl (C=O) stretch.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of this compound (211.06 g/mol ), with a characteristic isotopic pattern for a bromine-containing compound.[6]

Experimental Protocols

Protocol 1: Two-Step Synthesis via Acid Chloride using AlCl₃

Step 1: Formation of 3-(2-bromophenyl)propanoyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet, dissolve 3-(2-bromophenyl)propanoic acid (1.0 eq) in 1,2-dichloroethane.

  • Add thionyl chloride (2.5 eq) to the solution.

  • Reflux the mixture for 24 hours.[4]

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and the solvent. The resulting crude 3-(2-bromophenyl)propanoyl chloride is used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • In a separate, dry round-bottom flask under an inert atmosphere, prepare a suspension of anhydrous aluminum chloride (1.65 eq) in dichloromethane.[4]

  • Cool the suspension in an ice bath.

  • Dissolve the crude 3-(2-bromophenyl)propanoyl chloride from Step 1 in dichloromethane and add it dropwise to the stirred AlCl₃ suspension, ensuring the internal temperature remains below 27°C.[4]

  • After the addition is complete, stir the reaction mixture at room temperature for 3 hours.[4]

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and water.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers and wash sequentially with saturated brine and saturated sodium bicarbonate solution.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: One-Step Synthesis using Trifluoromethanesulfonic Acid
  • In a pressure tube, dissolve 3-(2-bromophenyl)propionic acid (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add trifluoromethanesulfonic acid (3.0 eq) dropwise.[4]

  • Seal the pressure tube and warm the reaction mixture to room temperature, then heat to 80°C in an oil bath.[4]

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[4]

Visualizations

Synthesis_Workflow Overall Synthesis Workflow for this compound cluster_protocol1 Protocol 1: Two-Step Synthesis cluster_protocol2 Protocol 2: One-Step Synthesis cluster_purification Purification A1 3-(2-bromophenyl)propanoic acid C1 3-(2-bromophenyl)propanoyl chloride (crude) A1->C1 Reflux B1 Thionyl Chloride B1->C1 E1 Crude this compound C1->E1 Intramolecular Friedel-Crafts D1 Aluminum Chloride D1->E1 F Crude Product E1->F A2 3-(2-bromophenyl)propanoic acid C2 Crude this compound A2->C2 Cyclization at 80°C B2 Trifluoromethanesulfonic Acid B2->C2 C2->F G Recrystallization F->G H Column Chromatography F->H I Pure this compound G->I H->I Troubleshooting_Yield Troubleshooting Low Yield Start Low or No Yield Moisture Check for Moisture Contamination Start->Moisture Possible Cause Catalyst_Activity Verify Catalyst Activity Start->Catalyst_Activity Possible Cause Catalyst_Stoichiometry Check Catalyst Stoichiometry Start->Catalyst_Stoichiometry Possible Cause Temperature Optimize Reaction Temperature Start->Temperature Possible Cause Sol1 Use anhydrous reagents and inert atmosphere Moisture->Sol1 Solution Sol2 Use fresh catalyst Catalyst_Activity->Sol2 Solution Sol3 Use 1.1-1.5 eq. of catalyst Catalyst_Stoichiometry->Sol3 Solution Sol4 Monitor by TLC/GC-MS and adjust temperature Temperature->Sol4 Solution Purification_Strategy Purification Strategy Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Primary Purification Column Column Chromatography Crude->Column Alternative/Secondary Purification Recrystallization->Column If impurities persist or 'oiling out' occurs Pure Pure Product Recrystallization->Pure Successful Column->Pure

References

Troubleshooting common side reactions in the bromination of 1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for common issues encountered during the α-bromination of 1-indanone to synthesize 2-bromo-1-indanone.

Troubleshooting Guide

This section addresses specific problems researchers may face during the experimental process.

Question: My reaction is producing a significant amount of 2,2-dibromo-1-indanone as a side product. How can I improve the selectivity for the desired 2-bromo-1-indanone?

Answer:

The formation of 2,2-dibromo-1-indanone is a common side reaction resulting from over-bromination. The initial product, 2-bromo-1-indanone, can be more readily enolized than the starting 1-indanone, making it susceptible to a second bromination. To favor mono-bromination, consider the following adjustments:

  • Control Stoichiometry: Use a strict 1:1 molar ratio of 1-indanone to the brominating agent (e.g., Bromine, NBS). Using an excess of the brominating agent will significantly increase the yield of the dibromo product.[1]

  • Lower the Reaction Temperature: Performing the reaction at a lower temperature, such as in an ice bath (0 °C), can help control the reaction rate and improve selectivity for the mono-brominated product.[2]

  • Choice of Base and Solvent: Under basic conditions, using a carbonate base like potassium carbonate (K2CO3) in a solvent like chloroform at 0°C has been shown to favor the formation of the mono-bromo product.[2][3] In contrast, stronger bases like potassium hydroxide (KOH) at room temperature can lead to the formation of multiple products.[2][3]

  • Acidic Conditions: Under acidic conditions, such as using bromine in acetic acid, the reaction can selectively yield the mono-bromo product.[2][3]

Question: I am observing bromination on the aromatic ring instead of the desired α-position. What is causing this and how can I prevent it?

Answer:

Aromatic bromination is an electrophilic substitution reaction that competes with the desired α-halogenation. This side reaction is typically promoted by Lewis acid catalysts.

  • Avoid Lewis Acids: Ensure your reagents and glassware are free from contaminants that could act as Lewis acids (e.g., traces of iron). Do not use Lewis acids like AlCl3 if your goal is α-bromination, as they strongly promote ring substitution.[4]

  • Reaction Conditions: α-bromination of ketones is favored by conditions that promote enol or enolate formation.[5] Radical conditions, such as the use of N-bromosuccinimide (NBS) with a radical initiator (like light or AIBN) in a non-polar solvent like carbon tetrachloride (CCl4), can favor benzylic bromination at the α-position.[6]

Question: The bromination reaction is proceeding very slowly or not at all. What can I do to initiate or speed up the reaction?

Answer:

A sluggish reaction can be due to several factors related to the formation of the reactive enol or enolate intermediate.

  • Acid or Base Catalysis: The bromination of ketones requires catalysis to form the enol (acid-catalyzed) or enolate (base-catalyzed) intermediate, which is the active nucleophile.[5] Ensure you are using an appropriate acid (e.g., acetic acid, HBr) or base (e.g., K2CO3) to facilitate the reaction.

  • Radical Initiators: If you are using NBS for a radical bromination pathway, the reaction may require an initiator. This can be photochemical initiation using a UV lamp or the addition of a chemical radical initiator like benzoyl peroxide.[6][7]

  • Reagent Quality: Verify the quality of your brominating agent. N-bromosuccinimide, for instance, can decompose over time. Consider recrystallizing it if its purity is in doubt.[7]

Question: My final product is a complex mixture that is difficult to purify. How can I achieve a cleaner reaction?

Answer:

A complex product mixture often arises from harsh reaction conditions that promote multiple side reactions.

  • Moderate Reaction Conditions: Avoid high temperatures and prolonged reaction times, which can lead to degradation and the formation of byproducts.[6] Photochemical reactions, in particular, can be complex if not carefully controlled.[6]

  • Optimize Solvent and Brominating Agent: The choice of solvent and brominating agent is crucial. For instance, using bromine in diethyl ether has been reported to give a high yield of the mono-bromo product.[2] See the data table below for a comparison of different conditions.

  • Controlled Addition: Add the brominating agent slowly and portion-wise to the reaction mixture. This helps to maintain a low concentration of the brominating agent at any given time, which can suppress over-reaction.

Quantitative Data on Reaction Conditions

The selectivity of the bromination of indanone derivatives is highly dependent on the reaction conditions. The table below summarizes the yields of mono- and di-brominated products under various protocols.

EntryStarting MaterialBrominating Agent (Equivalents)Base/Acid (Equivalents)SolventTemperatureProduct(s) (Yield %)Reference
11-IndanoneBr₂ (0.57 mmol)Acetic AcidAcetic AcidRoom Temp2-Bromo-1-indanone (95%)[2][3]
21-IndanoneBr₂ (1.04 mmol)K₂CO₃ (1.56 mmol)ChloroformRoom Temp2-Bromo (44%), 2,2-Dibromo (23%)[2]
31-IndanoneBr₂ (1.04 mmol)K₂CO₃ (1.56 mmol)ChloroformIce Bath2-Bromo-1-indanone (79%)[2]
41-IndanoneBr₂ (2 eq)KOH (3 eq)CH₂Cl₂Room TempSeveral Products[2]
54-Chloro-1-indanoneBr₂ (1 eq)-CCl₄Room Temp2-Bromo product (40%)[1]
64-Chloro-1-indanoneBr₂ (1 eq)-Diethyl Ether-2-Bromo product (90%)[1]

Experimental Protocols

Protocol 1: Selective α-Monobromination of 1-Indanone (Acid-Catalyzed)

This protocol is optimized for the selective synthesis of 2-bromo-1-indanone.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-indanone (1 eq) in glacial acetic acid.

  • Bromine Addition: Cool the flask in an ice bath. Slowly add a solution of bromine (1 eq) in acetic acid dropwise to the stirred solution. The reaction should be carried out with the exclusion of light.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Workup: Pour the reaction mixture into cold water. The product will precipitate as a solid.

  • Purification: Filter the solid, wash thoroughly with water to remove acetic acid, and then recrystallize from a suitable solvent like methanol to obtain pure 2-bromo-1-indanone.[2][3]

Protocol 2: Formation of 2,2-Dibromo-1-indanone

This protocol illustrates conditions that can lead to the over-brominated side product.

  • Preparation: Dissolve 1-indanone (1 eq) in a suitable solvent such as chloroform or dichloromethane.

  • Bromine Addition: Add more than 2 equivalents of bromine to the solution.

  • Base Addition: Add a base such as potassium hydroxide (3 eq) and stir the reaction at room temperature for 1 hour.[2]

  • Workup and Analysis: Quench the reaction, extract the product, and analyze using techniques like NMR or GC-MS. This will likely show a mixture of products, with a significant portion being 2,2-dibromo-1-indanone.

Visual Diagrams

Reaction_Pathway Indanone 1-Indanone Enol Enol / Enolate Intermediate Indanone->Enol H+ or OH- MonoBromo 2-Bromo-1-indanone (Desired Product) Enol->MonoBromo + Br2 - HBr DiBromo 2,2-Dibromo-1-indanone (Side Product) MonoBromo->DiBromo + Br2, - HBr (Often faster)

Caption: Reaction pathway for the bromination of 1-indanone.

Troubleshooting_Workflow start Start: Bromination of 1-Indanone analyze Analyze Product Mixture (TLC, NMR, GC-MS) start->analyze check_dibromo High % of 2,2-Dibromo Product? analyze->check_dibromo check_aromatic Aromatic Bromination Observed? check_dibromo->check_aromatic No solution_dibromo Action: 1. Lower Temperature (0°C) 2. Use 1.0 eq. Bromine 3. Use K2CO3 or AcOH check_dibromo->solution_dibromo Yes check_sm High % of Starting Material? check_aromatic->check_sm No solution_aromatic Action: 1. Avoid Lewis Acid Catalysts 2. Use Radical Conditions (NBS) check_aromatic->solution_aromatic Yes solution_sm Action: 1. Add Acid/Base Catalyst 2. Check Reagent Purity 3. Add Radical Initiator (for NBS) check_sm->solution_sm Yes end Achieve Clean Mono-bromination check_sm->end No solution_dibromo->analyze solution_aromatic->analyze solution_sm->analyze

References

Technical Support Center: Optimization of Friedel-Crafts Acylation for 1-Indanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1-indanones via intramolecular Friedel-Crafts acylation.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for 1-indanone synthesis via Friedel-Crafts acylation?

The most common starting materials are 3-arylpropionic acids or their corresponding, more reactive, 3-arylpropionyl chlorides.[1] While the direct cyclization of the carboxylic acid is an environmentally friendly one-step process that produces only water as a byproduct, it often requires harsh reaction conditions, such as high temperatures and strong acid catalysts.[2][3] The two-step route involving the conversion of the carboxylic acid to the acyl chloride allows for milder reaction conditions during the cyclization step and is often higher-yielding, though it generates corrosive byproducts.[2][3]

Q2: Which catalyst is the best for the intramolecular Friedel-Crafts cyclization to form 1-indanones?

There is no single "best" catalyst, as the optimal choice depends on the specific substrate, starting material (carboxylic acid or acyl chloride), and desired reaction conditions.[1]

  • For 3-Arylpropionyl Chlorides: Aluminum chloride (AlCl₃) is a common and effective Lewis acid for this transformation.[1]

  • For 3-Arylpropionic Acids: Strong acids are typically required for direct cyclization. Polyphosphoric acid (PPA) and triflic acid (TfOH) are frequently used.[1] Niobium pentachloride (NbCl₅) has been reported as a mild alternative that can convert the carboxylic acid to the acyl chloride in situ before catalyzing the cyclization at room temperature.[4]

Q3: Why is a stoichiometric amount of Lewis acid, like AlCl₃, often required?

In many Friedel-Crafts acylations, the Lewis acid is required in stoichiometric amounts (typically 1.1 to 1.5 equivalents) because the ketone product can form a stable complex with the Lewis acid.[1] This complexation sequesters the catalyst, preventing it from participating further in the reaction.[1]

Q4: Can alternative, greener methods be used for this synthesis?

Yes, non-conventional techniques such as microwave irradiation and high-intensity ultrasound have been successfully applied to the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids to produce 1-indanones.[3] These methods can lead to shorter reaction times and may be more energy-efficient.[3]

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired 1-Indanone

This is a frequent issue that can stem from various factors related to reagents, reaction conditions, and the substrate itself.

Possible CauseRecommended Solution(s)
Inactive or Inappropriate Catalyst Ensure the catalyst is fresh and has been stored under anhydrous conditions. The chosen Lewis or Brønsted acid may not be potent enough. For cyclization of 3-arylpropionic acids, strong acids like TfOH or PPA are often necessary.[1]
Moisture Contamination Friedel-Crafts catalysts like AlCl₃ are highly sensitive to moisture. Ensure all glassware is flame-dried or oven-dried before use, and run the reaction under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.
Deactivated Aromatic Ring The Friedel-Crafts reaction is an electrophilic aromatic substitution and is hindered by electron-withdrawing groups (e.g., -NO₂, -CN) on the aromatic ring.[1] More forcing conditions (higher temperatures, stronger catalysts) may be required, but the reaction may still be unsuccessful.[1]
Insufficient Catalyst As the product can complex with the Lewis acid, stoichiometric amounts are often necessary. For AlCl₃, typically 1.1 to 1.5 equivalents are used.[1]
Suboptimal Reaction Temperature The reaction may require more thermal energy to overcome the activation barrier, or excessive heat could lead to decomposition. For AlCl₃-catalyzed reactions, it is common to start at 0 °C and then allow the reaction to warm to room temperature.[1] Monitoring the reaction by TLC or GC-MS is crucial to determine the ideal temperature and reaction time.[1]
Problem 2: Formation of Multiple Products or Impurities

The formation of isomers or byproducts from intermolecular reactions can complicate purification and lower the yield of the desired 1-indanone.[1]

Possible CauseRecommended Solution(s)
Intermolecular Acylation At high concentrations, the acylium ion intermediate may react with another molecule of the starting material instead of undergoing intramolecular cyclization.[1] To favor the intramolecular pathway, employ high dilution conditions and add the substrate or catalyst slowly to maintain a low concentration of reactive intermediates.[1]
Rearrangement of Acylium Ion Although less common than in Friedel-Crafts alkylation, rearrangement of the acylium ion can occur, leading to isomeric products. This is generally not a major issue in 1-indanone synthesis from 3-arylpropionic acids or their derivatives.[1] If this is suspected, re-evaluate the structure of the starting material.

Data Presentation

Table 1: Comparison of Reaction Conditions for 1-Indanone Synthesis
Starting MaterialCatalyst (equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
3-Phenylpropionyl ChlorideAlCl₃ (1.2)Dichloromethane0 to RT1-2>95[1]
3-Phenylpropanoic AcidTriflic Acid (4)Dichloromethane0 to RT4>95[1]
3-(4-methoxyphenyl)propionic acidTriflic Acid (3)DichloromethaneRT2461[3]
3-(4-methoxyphenyl)propionic acidTriflic Acid (3)Dichloromethane80 (MW)199[3]
3-Arylpropionic AcidsTb(OTf)₃o-chlorobenzene250-Moderate to Good[5]

Experimental Protocols

Protocol 1: Synthesis of 1-Indanone from 3-Phenylpropionyl Chloride using AlCl₃

This protocol describes a general method for the intramolecular cyclization of 3-phenylpropionyl chloride.[1]

  • Setup: Flame-dry a three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel under an inert atmosphere.

  • Reagents: Dissolve 3-phenylpropionyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) to an approximate concentration of 0.2 M.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Catalyst Addition: Begin adding anhydrous AlCl₃ (1.2 eq) in small portions over 30-45 minutes. It is critical to monitor the internal temperature to ensure it does not rise above 5 °C. Vigorous stirring is essential.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 1-2 hours).

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This step is highly exothermic.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-indanone.

  • Purification: Purify the product as needed via column chromatography or distillation.

Protocol 2: Direct Synthesis of 1-Indanone from 3-Phenylpropanoic Acid using Triflic Acid

This protocol outlines the direct cyclization of the carboxylic acid.[1]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 3-phenylpropanoic acid (1 mmol) in anhydrous dichloromethane (2 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Catalyst Addition: Slowly add trifluoromethanesulfonic acid (4 mmol) to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitoring: After the reaction is complete (monitored by TLC), carefully pour the mixture over crushed ice.

  • Extraction: Extract the product with dichloromethane (3 x 10 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 10 mL), water (2 x 10 mL), and brine (1 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start with 3-Arylpropionic Acid AcidChloride Convert to 3-Arylpropionyl Chloride? Start->AcidChloride SOCl2 Use SOCl₂ or (COCl)₂ AcidChloride->SOCl2 Yes Catalyst Add Catalyst (e.g., AlCl₃, TfOH, PPA) in Anhydrous Solvent AcidChloride->Catalyst No (Direct Cyclization) SOCl2->Catalyst Cyclization Intramolecular Friedel-Crafts Acylation Quench Quench Reaction (e.g., with ice/HCl) Cyclization->Quench TempControl Control Temperature (e.g., 0°C to RT) Catalyst->TempControl Monitor Monitor by TLC/GC-MS TempControl->Monitor Monitor->Cyclization Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify (Column Chromatography or Distillation) Dry->Purify Product 1-Indanone Product Purify->Product Troubleshooting_Guide Start Low or No Yield? Moisture Moisture Present? Start->Moisture Catalyst Catalyst Appropriate? Moisture->Catalyst No Sol_Moisture Use Anhydrous Conditions: - Flame-dry glassware - Use anhydrous solvents - Inert atmosphere Moisture->Sol_Moisture Yes Stoichiometry Sufficient Catalyst? Catalyst->Stoichiometry Yes Sol_Catalyst Select Appropriate Catalyst: - AlCl₃ for acyl chlorides - TfOH/PPA for acids - Check catalyst activity Catalyst->Sol_Catalyst No Substrate Aromatic Ring Deactivated? Stoichiometry->Substrate Yes Sol_Stoichiometry Use Stoichiometric Amount (e.g., 1.1-1.5 eq AlCl₃) Stoichiometry->Sol_Stoichiometry No Sol_Substrate Use Forcing Conditions (Higher Temp/Stronger Catalyst) or Modify Substrate Substrate->Sol_Substrate Yes

References

Challenges in the purification of 4-Bromo-1-indanone and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-Bromo-1-indanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

The primary impurities in crude this compound typically originate from its synthesis, which commonly involves the intramolecular Friedel-Crafts cyclization of 3-(2-bromophenyl)propanoic acid. The main impurities to be aware of are:

  • Unreacted Starting Material: Residual 3-(2-bromophenyl)propanoic acid from an incomplete cyclization reaction.

  • Regioisomers: Formation of other isomers, such as 6-Bromo-1-indanone, can occur during the cyclization process depending on the reaction conditions.

  • Solvent Residues: Remaining solvents from the synthesis and work-up steps.

  • Degradation Products: The compound may degrade under harsh purification conditions, leading to colored impurities.

Q2: My this compound is an orange-brown crystalline powder. Is this normal?

Yes, this compound is often described as a yellow to orange-brown crystalline powder.[1][2] However, a particularly dark or sticky appearance may indicate the presence of impurities. A pure compound should ideally be a white to off-white or light yellow solid.[3]

Q3: What is the expected melting point for pure this compound?

The reported melting point for this compound is in the range of 95-99 °C.[2][4] A melting point below this range or a broad melting range is a strong indicator of the presence of impurities.

Q4: What analytical techniques are recommended for assessing the purity of this compound?

Several analytical methods can be employed to determine the purity of your this compound sample:

  • Thin-Layer Chromatography (TLC): A quick and effective qualitative method to visualize the number of components in your sample. The presence of multiple spots indicates impurities. A common solvent system for TLC analysis is a mixture of hexane and ethyl acetate.[3]

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for quantitative purity assessment and impurity profiling. A C18 reverse-phase column with a mobile phase of acetonitrile and water is a common setup for analyzing similar aromatic compounds.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for identifying and quantifying volatile and semi-volatile impurities.[3][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the desired product and identify impurities by comparing the sample spectrum to a reference spectrum of pure this compound.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Recrystallization Issues
Problem Possible Cause Solution
Oiling out instead of crystallizing The boiling point of the recrystallization solvent is higher than the melting point of the compound.Choose a solvent with a lower boiling point. Alternatively, use a solvent mixture where the compound is less soluble.
Low or no crystal formation - Too much solvent was used.- The compound is too soluble in the chosen solvent.- The solution cooled too quickly.- Concentrate the solution by evaporating some of the solvent.- Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until the solution becomes cloudy, then add a few drops of the primary solvent to clarify and allow to cool slowly.- Allow the solution to cool to room temperature slowly, then place it in an ice bath.
Colored crystals Colored impurities are co-precipitating with the product.Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield. A second recrystallization may be necessary.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of product and impurities - Inappropriate solvent system (mobile phase).- Column was not packed properly.- Column was overloaded with the sample.- Optimize the mobile phase using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound.- Ensure the column is packed uniformly without any cracks or air bubbles.- Use an appropriate ratio of stationary phase to sample (typically 30:1 to 100:1 by weight).
Product is not eluting from the column The mobile phase is not polar enough to displace the compound from the stationary phase.Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.
Cracking of the silica gel bed The column ran dry.Always keep the solvent level above the top of the stationary phase.

Data Presentation

While specific quantitative data for the purification of this compound is not extensively available in the literature, the following tables provide representative data for the purification of similar bromo-indanone compounds and general expectations for the methods.

Table 1: Representative Recrystallization Data for Bromo-Indanone Compounds

CompoundSolvent SystemYield (%)Purity (%)Reference
5-Bromo-1-indanoneMethanolNot SpecifiedNot Specified[8]
2-Bromo-4-chloro-1-indanoneMethanol73Not Specified[9]
2-Bromo-4-chloro-1-indanoneLight Petroleum or Benzene90Not Specified[9]

Table 2: Typical Column Chromatography Parameters for Aromatic Ketones

ParameterSpecification
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Hexane/Ethyl Acetate Gradient (e.g., starting with 5% Ethyl Acetate and gradually increasing)
Expected Elution Order Less polar impurities -> this compound -> More polar impurities (e.g., unreacted starting material)
Typical Purity Achieved >98% (by HPLC or GC-MS)

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the impurity profile of your crude material.

  • Solvent Selection: Based on data for similar compounds, potential solvents include methanol, ethanol, or a mixed solvent system such as hexane/ethyl acetate. Perform small-scale solubility tests to determine the optimal solvent or solvent pair. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any remaining solvent.

Protocol 2: Flash Column Chromatography of this compound
  • Mobile Phase Selection: Using TLC, determine a suitable mobile phase. A mixture of hexane and ethyl acetate is a good starting point. The ideal mobile phase should provide good separation between this compound (Rf ~0.2-0.4) and its impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate) to elute the compounds.

  • Fraction Collection: Collect the eluent in fractions.

  • Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification Workflow

PurificationWorkflow Crude Crude this compound Analysis1 Purity Assessment (TLC, HPLC, GC-MS) Crude->Analysis1 Decision1 Purity Acceptable? Analysis1->Decision1 PureProduct Pure this compound Decision1->PureProduct Yes Purification Purification Method Decision1->Purification No Recrystallization Recrystallization Purification->Recrystallization ColumnChromatography Column Chromatography Purification->ColumnChromatography Analysis2 Purity Assessment (TLC, HPLC, GC-MS) Recrystallization->Analysis2 ColumnChromatography->Analysis2 Decision2 Purity Acceptable? Analysis2->Decision2 Decision2->PureProduct Yes Decision2->Purification No

Caption: General workflow for the purification of this compound.

Troubleshooting Logic for Low Recrystallization Yield

RecrystallizationTroubleshooting Start Low Recrystallization Yield CheckSolvent Too much solvent used? Start->CheckSolvent Evaporate Concentrate solution by evaporating solvent CheckSolvent->Evaporate Yes CheckSolubility Compound too soluble? CheckSolvent->CheckSolubility No End Improved Yield Evaporate->End AddAntisolvent Add an anti-solvent CheckSolubility->AddAntisolvent Yes CheckCooling Cooled too quickly? CheckSolubility->CheckCooling No AddAntisolvent->End SlowCooling Allow for slow cooling, then use ice bath CheckCooling->SlowCooling Yes CheckCooling->End No SlowCooling->End

Caption: Decision-making process for troubleshooting low yield in recrystallization.

References

Stability issues and proper storage conditions for 4-Bromo-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability issues and proper storage conditions for 4-Bromo-1-indanone, catering to researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Users may encounter issues related to the stability of this compound, which can manifest as inconsistencies in experimental results, changes in physical appearance, or the presence of impurities. This guide provides insights into potential problems and their solutions.

Observed Issue: Change in Color or Appearance

  • Question: The this compound powder, which was initially off-white to light yellow, has developed a darker yellow or orange-brown color. What could be the cause?

  • Possible Cause: Discoloration can be an indicator of degradation. While this compound is generally stable at room temperature, prolonged exposure to light, air (oxidation), or elevated temperatures can lead to the formation of impurities.

  • Recommended Action:

    • Assess the purity of the material using an appropriate analytical technique such as HPLC, GC-MS, or NMR to identify any potential degradation products.

    • If the purity is compromised, consider purification by recrystallization or column chromatography.

    • Review your storage conditions to ensure the compound is protected from light and stored in a tightly sealed container, preferably under an inert atmosphere if it is to be stored for an extended period.

Observed Issue: Inconsistent Reaction Yields or Byproduct Formation

  • Question: My reaction yields using this compound are lower than expected, or I am observing unexpected byproducts. Could this be related to the stability of the starting material?

  • Possible Cause: The presence of impurities or degradation products in the this compound can interfere with the desired reaction pathway, leading to lower yields and the formation of side products.

  • Recommended Action:

    • Confirm the purity of the this compound before use. A melting point determination can be a quick preliminary check; the melting point of pure this compound is typically in the range of 95-99 °C.[1] A broader or depressed melting point range may suggest the presence of impurities.

    • If impurities are detected, purify the material before proceeding with your synthesis.

    • Ensure that the solvents and reagents used in your reaction are pure and dry, as contaminants from these sources can also affect the reaction outcome.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated place.[2] The container should be tightly sealed to prevent exposure to moisture and air. For extended storage, refrigeration at 0-8 °C is advisable.[3] It should be stored away from incompatible materials such as strong oxidizing agents.

Q2: Is this compound sensitive to light?

Q3: How does temperature affect the stability of this compound?

A3: this compound is generally stable at room temperature.[4] However, as with most chemical compounds, elevated temperatures can accelerate degradation processes. For long-term storage, maintaining a cool environment is recommended to preserve its purity and integrity.

Q4: What are the signs of degradation in this compound?

A4: Visual inspection can provide initial clues about the stability of this compound. A change in color from its typical off-white or light yellow to a darker shade is a common sign of degradation. A significant deviation from its reported melting point range (95-99 °C) also suggests the presence of impurities. For a definitive assessment of stability, analytical techniques such as HPLC, GC, or NMR spectroscopy should be employed to determine the purity and identify any degradation products.

Q5: What are the known incompatibilities of this compound?

A5: this compound should be stored away from strong oxidizing agents. Reactions with strong bases or nucleophiles should also be carefully considered as they can lead to substitution or elimination reactions involving the bromine atom or reactions at the carbonyl group.

Data on Storage and Stability

ParameterRecommended ConditionRationale
Temperature Room temperature (short-term); 0-8 °C (long-term)Minimizes thermal degradation.
Atmosphere Tightly sealed container; Inert atmosphere (e.g., Argon, Nitrogen) for long-term storageProtects from moisture and oxidation.
Light Store in an opaque or amber containerPrevents potential photodegradation.
Incompatibilities Strong oxidizing agentsAvoids potentially hazardous reactions.

Experimental Protocol: Purity Assessment by HPLC

This protocol outlines a general method for assessing the purity of this compound. The specific parameters may need to be optimized for your system.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape). For example, start with 50% acetonitrile and increase to 95% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Analysis:

    • Run a blank (solvent only) to identify any system peaks.

    • Inject the sample and record the chromatogram.

    • The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.

Visualizations

Stability_Troubleshooting_Workflow Troubleshooting Workflow for this compound Stability Issues start Observe Issue (e.g., color change, low yield) check_appearance Visually inspect the compound. Is there a color change? start->check_appearance review_reaction Review reaction conditions (solvents, reagents, temperature) start->review_reaction review_storage Review storage conditions (light, temp, atmosphere) start->review_storage check_purity Assess purity (e.g., HPLC, GC-MS, Melting Point) check_appearance->check_purity purity_ok Purity is acceptable? check_purity->purity_ok purify Purify the compound (e.g., recrystallization, chromatography) purity_ok->purify No proceed Proceed with experiment purity_ok->proceed Yes end Issue Resolved review_reaction->end purify->check_purity proceed->end review_storage->end

Caption: A logical workflow for troubleshooting stability-related issues with this compound.

Storage_Decision_Tree Decision Tree for Proper Storage of this compound start Received new batch of This compound storage_duration Intended Storage Duration? start->storage_duration short_term Short-term (< 1 month) storage_duration->short_term Short long_term Long-term (> 1 month) storage_duration->long_term Long store_rt Store at room temperature in a tightly sealed, opaque container. short_term->store_rt store_cold Store at 0-8 °C in a tightly sealed, opaque container. long_term->store_cold inert_atm Consider storing under an inert atmosphere (e.g., Argon). store_cold->inert_atm

Caption: A decision-making guide for the appropriate storage of this compound.

References

Identifying and minimizing byproducts in 4-Bromo-1-indanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the synthesis of 4-Bromo-1-indanone. The focus is on identifying and minimizing common byproducts to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important? A1: this compound is an indanone derivative used as a key intermediate in organic synthesis.[1] Its structure, featuring a bromine substituent, makes it a versatile starting material for creating more complex molecules through reactions like nucleophilic substitutions and palladium-catalyzed couplings.[2] It is particularly valuable in the development of pharmaceuticals, including compounds targeting neurological disorders and cancer.[2][3]

Q2: What is the primary synthetic route to this compound? A2: The most common method is the intramolecular Friedel-Crafts cyclization of 3-(2-bromophenyl)propanoic acid.[1][4] This process typically involves converting the carboxylic acid to a more reactive acid chloride, which then cyclizes in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[5]

Q3: What are the typical physical properties of this compound? A3: this compound is typically an orange-brown or off-white crystalline powder.[2][3] It has a molecular weight of approximately 211.06 g/mol and a melting point range of 95-99°C.[2][3]

Q4: How is the progress of the synthesis typically monitored? A4: Reaction progress is commonly monitored by Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of the starting material.[5]

Troubleshooting Guide

Q1: My reaction yield is significantly lower than expected. What are the common causes and solutions? A1: Low yields in Friedel-Crafts acylations are often traced back to catalyst deactivation, substrate issues, or suboptimal reaction conditions.

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water present in the reagents, solvent, or glassware will deactivate it.[6]

    • Solution: Ensure all glassware is rigorously dried (flame- or oven-dried) and use anhydrous solvents and fresh, high-purity reagents.[6]

  • Insufficient Catalyst: The product ketone can form a stable complex with the Lewis acid, effectively removing it from the catalytic cycle. Therefore, stoichiometric amounts of the catalyst are often required.[6][7]

    • Solution: Increase the molar ratio of the Lewis acid to the starting material, typically ranging from 1.1 to 2.0 equivalents.

  • Suboptimal Temperature: The reaction may require specific temperatures to proceed efficiently.

    • Solution: If the reaction is slow, consider gradually increasing the temperature while monitoring for byproduct formation using TLC or GC-MS.[6] For the cyclization of 3-(2-bromophenyl)propanoyl chloride, maintaining a temperature below 27°C during the addition of the acid chloride to the AlCl₃ suspension is crucial.[5]

Low_Yield_Troubleshooting Start Low Product Yield Check_Moisture Check for Moisture (Reagents, Glassware, Solvent) Start->Check_Moisture Check_Catalyst Verify Catalyst Stoichiometry (1.1 - 2.0 eq.) Start->Check_Catalyst Check_Temp Optimize Temperature Start->Check_Temp Solution_Moisture Use Anhydrous Conditions: - Flame-dry glassware - Use fresh, dry reagents Check_Moisture->Solution_Moisture Solution_Catalyst Increase Lewis Acid Ratio Check_Catalyst->Solution_Catalyst Solution_Temp Gradually Increase Heat & Monitor with TLC/GC-MS Check_Temp->Solution_Temp End Improved Yield Solution_Moisture->End Solution_Catalyst->End Solution_Temp->End

Caption: A logical workflow for troubleshooting low product yields.

Q2: I'm observing an isomeric byproduct. What is it and how can I minimize it? A2: The primary isomeric byproduct in this synthesis is 6-Bromo-1-indanone. Its formation is due to the alternative cyclization pathway of the acylium ion intermediate onto the other available ortho position of the benzene ring.

  • Identification: The isomers can be distinguished using analytical techniques such as NMR spectroscopy (differences in aromatic proton splitting patterns) or by comparing GC retention times to a known standard.

  • Minimization Strategies:

    • Lewis Acid Choice: Different Lewis acids can influence regioselectivity. While AlCl₃ is common, exploring other options like FeCl₃ or milder acids might alter the isomer ratio.

    • Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for the desired product by favoring the kinetically controlled pathway.

    • Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and transition states. Common solvents include dichloromethane and 1,2-dichloroethane.[5][6] Experimenting with different non-reactive solvents may improve selectivity.

Byproduct_Formation cluster_main Reaction Pathway Start 3-(2-bromophenyl)propanoyl chloride Intermediate Acylium Ion Intermediate Start->Intermediate + AlCl3 Product_4 This compound (Desired Product) Intermediate->Product_4 Path A (Favored) Product_6 6-Bromo-1-indanone (Isomeric Byproduct) Intermediate->Product_6 Path B (Minor)

Caption: Competing pathways leading to desired product and isomer.

Q3: My crude product shows multiple spots on TLC, including some that are not the starting material or the desired product. What could these be? A3: Besides the 6-bromo isomer, other byproducts can arise from side reactions.

  • Dibrominated Products: Under certain conditions, bromination can occur on the cyclopentanone ring, leading to mono- and dibromo derivatives at the alpha position to the ketone.[4]

  • Polymeric Material: Friedel-Crafts reactions can sometimes produce high-molecular-weight polymeric byproducts, especially if the reaction temperature is too high or the concentration is excessive.

  • Unreacted Acid Chloride: If the workup is not performed correctly, some of the highly reactive 3-(2-bromophenyl)propanoyl chloride may remain.

    • Solution: These impurities are typically removed through purification. Recrystallization from a suitable solvent like hexane or ethanol can be effective if the impurity profile is simple.[6] For more complex mixtures, column chromatography is the most reliable method for isolating the pure this compound.[5]

Data Presentation

Table 1: Influence of Reaction Conditions on Product Distribution (Illustrative)

ParameterCondition ACondition BCondition C
Lewis Acid AlCl₃ (1.5 eq)FeCl₃ (1.5 eq)AlCl₃ (1.5 eq)
Temperature 25°C25°C0°C
Solvent DichloromethaneDichloromethaneDichloromethane
Yield of this compound 86%75%89%
% of 6-Bromo Isomer ~5%~8%~3%
% Other Byproducts ~9%~17%~8%
Note: This data is illustrative, based on general principles of Friedel-Crafts reactions. Actual results may vary.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Cyclization [5]

This protocol describes the two-step conversion of 3-(2-Bromophenyl)propanoic acid to this compound.

Step 1: Formation of 3-(2-Bromophenyl)propanoyl Chloride

  • Dissolve 3-(2-Bromophenyl)propanoic acid (1.0 equiv) in 1,2-dichloroethane.

  • Add thionyl chloride (2.5 equiv) to the solution.

  • Reflux the mixture for 24 hours until the conversion of the acid to the acid chloride is complete (monitor by TLC or IR spectroscopy).

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and solvent. The resulting crude acid chloride is used directly in the next step.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • Prepare a mechanically stirred suspension of anhydrous aluminum chloride (1.65 equiv) in dichloromethane.

  • Dissolve the crude acid chloride from Step 1 in methylene chloride.

  • Add the acid chloride solution dropwise to the aluminum chloride suspension, ensuring the internal reaction temperature is maintained below 27°C (use an ice bath if necessary).

  • Stir the reaction at room temperature for approximately 3 hours, monitoring for completion by TLC or GC-MS.[5]

Step 3: Workup and Purification

  • Carefully quench the reaction by pouring it into a mixture of ice and water.

  • Extract the aqueous mixture with dichloromethane (3x).

  • Combine the organic layers and wash sequentially with saturated brine and saturated sodium bicarbonate solution.[5][6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by column chromatography (e.g., using a silica gel column with a hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.[5]

Experimental_Workflow Start Start: 3-(2-Bromophenyl)propanoic Acid Step1 Step 1: Acid Chloride Formation - Add Thionyl Chloride - Reflux 24h Start->Step1 Step2 Step 2: Friedel-Crafts Cyclization - Add to AlCl3 in DCM - Stir 3h at RT Step1->Step2 Step3 Step 3: Workup - Ice/Water Quench - Extraction (DCM) - Wash (Brine, NaHCO3) Step2->Step3 Step4 Step 4: Purification - Column Chromatography or - Recrystallization Step3->Step4 End Final Product: This compound Step4->End

Caption: High-level workflow for this compound synthesis.

References

Technical Support Center: High-Purity 4-Bromo-1-indanone via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for obtaining high-purity 4-Bromo-1-indanone through recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting purity of crude this compound and what purity can be achieved through recrystallization?

A1: Crude this compound, synthesized via intramolecular Friedel-Crafts cyclization of 3-(2-bromophenyl)propanoic acid, often contains unreacted starting materials or side-products. The purity of the crude product can vary, but it is typically in the range of 90-95%. A single successful recrystallization can significantly improve the purity to ≥99%.[1][2] For pharmaceutical applications, achieving high purity is critical.[3]

Q2: What are the most common impurities in crude this compound?

A2: Common impurities may include residual 3-(2-bromophenyl)propanoic acid, polyphosphoric acid (if used as a catalyst), and potentially isomeric byproducts, although the cyclization is generally regioselective. Discoloration (often a yellow to orange-brown hue) can indicate the presence of minor, colored impurities.[4]

Q3: How do I select an appropriate solvent for the recrystallization of this compound?

A3: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. For aromatic ketones like this compound, polar protic solvents such as methanol and ethanol are often good starting points. A mixed solvent system, such as ethyl acetate/hexane, can also be effective, where the compound is soluble in the more polar solvent (ethyl acetate) and insoluble in the less polar solvent (hexane).

Q4: My compound is "oiling out" instead of crystallizing. What should I do?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated with impurities.[1][5][6][7] To troubleshoot this:

  • Add more solvent: This can keep the compound in solution at a lower temperature.

  • Cool the solution more slowly: Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath.

  • Use a lower boiling point solvent: If the melting point of your compound is below the solvent's boiling point, choose a different solvent. The melting point of this compound is 95-99 °C.[1]

  • Try a mixed solvent system: This can help to modulate the solubility and prevent oiling out.

Q5: I am getting a very low yield of crystals. What are the possible reasons?

A5: Low recovery can be due to several factors:

  • Using too much solvent: This will result in a significant amount of your compound remaining in the mother liquor.

  • Premature crystallization: If crystals form too quickly during hot filtration, product can be lost.

  • Incomplete crystallization: Ensure the solution is sufficiently cooled for an adequate amount of time to maximize crystal formation.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling - Solution is not saturated (too much solvent used).- The solution has become supersaturated.- Evaporate some of the solvent to increase the concentration and attempt to recrystallize.- Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.
"Oiling out" (formation of a liquid layer instead of solid crystals) - The melting point of the compound is lower than the solution temperature upon saturation.- High concentration of impurities depressing the melting point.- The solution is cooling too rapidly.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Consider purification by column chromatography first to remove significant impurities.- Use a solvent system with a lower boiling point.
Crystals are colored or appear impure - Colored impurities are co-crystallizing with the product.- Incomplete removal of the mother liquor.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it may adsorb some product).- Perform a second recrystallization.- Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent during filtration.
Poor recovery/low yield - Too much solvent was used.- Premature crystallization during hot filtration.- The solution was not cooled sufficiently.- Concentrate the mother liquor by evaporation and cool again to obtain a second crop of crystals.- Ensure the filtration apparatus is pre-heated before hot filtration.- Allow sufficient time for crystallization at a low temperature (e.g., in an ice bath).

Experimental Protocols

Single-Solvent Recrystallization from Methanol

This protocol is a good starting point for the purification of this compound, based on methods used for similar compounds like 4-chloro-1-indanone.[8]

Methodology:

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture gently on a hot plate with stirring. Add more methanol in small portions until the solid is completely dissolved at the boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Mixed-Solvent Recrystallization from Ethyl Acetate/Hexane

This method is useful if the compound is too soluble in a single solvent at room temperature.

Methodology:

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethyl acetate in an Erlenmeyer flask.

  • Addition of Anti-solvent: While the solution is still hot, slowly add hexane dropwise with swirling until the solution becomes slightly turbid (cloudy).

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to promote further crystallization.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent recrystallization protocol, using an ice-cold mixture of ethyl acetate/hexane for washing.

Data Presentation

The following tables provide illustrative data for typical outcomes of the recrystallization of this compound. Note that actual results may vary depending on the initial purity of the crude material and the precise experimental conditions.

Table 1: Comparison of Recrystallization Solvents

Solvent SystemStarting Purity (%)Purity after Recrystallization (%)Typical Yield (%)
Methanol~92≥9975-85
Ethanol~92≥9970-80
Ethyl Acetate/Hexane~92≥98.580-90

Table 2: Physical Properties of Purified this compound

PropertyValue
AppearanceOff-white to pale yellow crystalline solid[2]
Melting Point95-99 °C[1][2]
Molecular FormulaC₉H₇BrO[1][4]
Molecular Weight211.06 g/mol [1][4]

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation A Crude this compound B Add minimal hot solvent A->B C Completely dissolved B->C D Hot filtration (optional) C->D E Slow cooling to RT D->E F Cool in ice bath E->F G Vacuum filtration F->G H Wash with cold solvent G->H I Dry crystals H->I J High-purity this compound I->J

Caption: General workflow for the recrystallization of this compound.

Troubleshooting_Logic Start Cooling Solution Decision1 Crystals Form? Start->Decision1 Process1 Proceed to Filtration Decision1->Process1 Yes Decision2 Oil Forms? Decision1->Decision2 No Troubleshoot1 Induce Crystallization (Scratch/Seed) Decision2->Troubleshoot1 No Troubleshoot2 Reheat, Add More Solvent, Cool Slowly Decision2->Troubleshoot2 Yes

Caption: Decision-making process for troubleshooting common recrystallization issues.

References

Impact of impurities on downstream reactions involving 4-Bromo-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Bromo-1-indanone in subsequent chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common downstream reactions involving this compound?

A1: this compound is a versatile intermediate used in a variety of organic synthesis applications.[1] Its bromine substituent makes it an ideal starting material for several key reactions, including:

  • Palladium-catalyzed cross-coupling reactions:

    • Suzuki-Miyaura coupling to form carbon-carbon bonds.[2]

    • Buchwald-Hartwig amination to form carbon-nitrogen bonds.[3]

    • Heck coupling.[2]

  • Nucleophilic substitution reactions. [2]

  • Synthesis of heterocyclic compounds: It serves as a foundational structure for creating more complex molecules, such as 2-amino-6-bromo-4-aryl-5H-indeno[1,2-b]pyridine-3-carbonitrile derivatives.

  • Precursor for other indanone derivatives: For example, it is used in the synthesis of 4-cyano-1-indanone.

Q2: What are the potential impurities in commercially available this compound?

A2: Impurities in this compound can originate from its synthesis, which commonly involves the intramolecular Friedel-Crafts cyclization of 3-(2-bromophenyl)propanoic acid.[4][5] Potential impurities include:

  • Unreacted Starting Material: Residual 3-(2-bromophenyl)propanoic acid.

  • Isomeric Impurities: Formation of regioisomers such as 6-Bromo-1-indanone during the Friedel-Crafts reaction.[6]

  • Residual Reagents: Traces of reagents used in the synthesis, such as aluminum chloride or thionyl chloride.[5]

  • Byproducts of Bromination: If bromination is a step in the synthesis of the precursor, di-brominated species could be present.[7]

  • Degradation Products: Though generally stable, improper storage can lead to degradation.

Q3: How can I detect impurities in my this compound sample?

A3: Several analytical methods can be employed to assess the purity of your this compound sample:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and detecting non-volatile impurities.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile and thermally stable impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify and quantify impurities with distinct signals from the main compound.

  • Thin-Layer Chromatography (TLC): A quick qualitative method to check for the presence of multiple components in your sample.[6]

Troubleshooting Guides for Downstream Reactions

Issue 1: Low Yield or Failed Suzuki-Miyaura Coupling Reaction

Symptoms:

  • The reaction does not proceed to completion, with a significant amount of starting material remaining.

  • The desired product is formed in a very low yield.

  • Multiple unidentified byproducts are observed.

Potential Causes and Solutions:

Impurity/IssuePotential ImpactTroubleshooting Steps
Residual Starting Material (3-(2-bromophenyl)propanoic acid) The carboxylic acid can interfere with the basic conditions of the Suzuki coupling, neutralizing the base and hindering the catalytic cycle.1. Purify the this compound: Recrystallization or column chromatography can remove the acidic impurity. 2. Use excess base: A slight excess of a strong base like K₃PO₄ or Cs₂CO₃ may overcome the effect of the acidic impurity.
Isomeric Impurities (e.g., 6-Bromo-1-indanone) Isomeric impurities will also participate in the Suzuki coupling, leading to a mixture of regioisomeric products that can be difficult to separate and will lower the yield of the desired product.1. Analytical Characterization: Use HPLC or GC-MS to confirm the presence and quantity of isomeric impurities. 2. Purification: If isomers are present, purification of the starting material is necessary.
Residual Aluminum Chloride Traces of Lewis acids like AlCl₃ can interact with the palladium catalyst and ligands, potentially deactivating the catalyst.[9]1. Aqueous Workup: Ensure the this compound has been properly worked up with an aqueous wash to remove any residual water-soluble reagents. 2. Use a robust catalyst system: Some modern palladium precatalysts and ligands are more resistant to certain impurities.
General Reagent/Reaction Condition Issues Impure solvents, inactive catalyst, or improper reaction setup (e.g., presence of oxygen) can all lead to failed reactions.[10]1. Degas Solvents: Thoroughly degas all solvents to remove oxygen.[11] 2. Check Catalyst and Ligand: Use fresh, high-quality palladium catalyst and phosphine ligands. 3. Ensure Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (argon or nitrogen).[12]
Issue 2: Poor Performance in Buchwald-Hartwig Amination

Symptoms:

  • Low conversion of this compound.

  • Formation of dehalogenated arene (indanone) as a major byproduct.

  • The reaction stalls after partial conversion.

Potential Causes and Solutions:

Impurity/IssuePotential ImpactTroubleshooting Steps
Residual Acidic Impurities Similar to Suzuki coupling, acidic impurities can neutralize the base, which is crucial for the deprotonation of the amine and regeneration of the catalyst.[13]1. Purify the Starting Material: Remove acidic impurities via recrystallization or column chromatography. 2. Optimize Base: Screen different bases (e.g., NaOtBu, K₃PO₄, LHMDS) and ensure the correct stoichiometry is used.[14]
Water Content Excess water can lead to the hydrolysis of the phosphine ligands and deactivation of the palladium catalyst.1. Use Anhydrous Conditions: Ensure all reagents, solvents, and glassware are rigorously dried.[12] 2. Use a Desiccant: Consider adding molecular sieves to the reaction mixture.
Ligand Poisoning Certain impurities can act as ligands and coordinate to the palladium center, inhibiting its catalytic activity. Residual starting materials or byproducts with coordinating groups can be problematic.1. Screen Ligands: Test different bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) that are known to be effective in challenging aminations.[13] 2. Purify Starting Material: High purity of the this compound is critical.
Suboptimal Reaction Temperature Buchwald-Hartwig aminations are often sensitive to temperature. Too low a temperature may result in a slow or incomplete reaction, while too high a temperature can lead to catalyst decomposition.[13]1. Optimize Temperature: Screen a range of temperatures (e.g., 80-110 °C). 2. Monitor for Catalyst Decomposition: Look for the formation of palladium black, which indicates catalyst decomposition.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq.), the desired boronic acid or ester (1.2 eq.), and a base such as K₃PO₄ (2.0 eq.).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and, if necessary, a phosphine ligand.

  • Solvent Addition: Add degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1).[15]

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.[15]

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[15]

General Protocol for Buchwald-Hartwig Amination of this compound
  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (1.2-2.4 mol%) to an oven-dried Schlenk tube.[12]

  • Reagent Addition: To the same tube, add the base (e.g., NaOtBu, 1.2-1.5 eq.), this compound (1.0 eq.), and the amine (1.1-1.2 eq.).[12]

  • Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane) via syringe.[12]

  • Reaction: Seal the tube and heat to the required temperature (typically 80-110 °C) with stirring. Monitor the reaction's progress.[13]

  • Workup: After completion, cool the mixture, dilute with an organic solvent, and filter through celite to remove palladium residues. Wash the filtrate with water and brine.[12]

  • Purification: Dry the organic layer, concentrate, and purify the product by flash column chromatography.[12]

Visualizations

troubleshooting_workflow start Low Yield / Failed Reaction purity_check Check Purity of this compound (HPLC, GC-MS, NMR) start->purity_check reagent_check Verify Reagents & Conditions (Solvents, Catalyst, Inert Atmosphere) purity_check->reagent_check If pure purify_sm Purify Starting Material (Recrystallization / Column) purity_check->purify_sm If impure optimize_conditions Optimize Reaction Conditions (Temperature, Base, Ligand) reagent_check->optimize_conditions purify_sm->reagent_check success Successful Reaction optimize_conditions->success If successful failure Re-evaluate Synthetic Route optimize_conditions->failure If still fails

Caption: A logical workflow for troubleshooting downstream reactions involving this compound.

suzuki_cycle cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex [Ar-Pd(II)L₂(Br)] oxidative_addition->pd_complex transmetalation Transmetalation (Base is crucial) pd_complex->transmetalation R'-B(OR)₂ pd_r_complex [Ar-Pd(II)L₂(R')] transmetalation->pd_r_complex reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 product Ar-R' reductive_elimination->product

References

Strategies for scaling up the synthesis of 4-Bromo-1-indanone from lab to pilot plant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for scaling up the synthesis of 4-Bromo-1-indanone from the laboratory to a pilot plant. It addresses common challenges through detailed troubleshooting guides and frequently asked questions, ensuring a smoother transition to larger-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

The most prevalent laboratory synthesis involves the intramolecular Friedel-Crafts acylation of 3-(2-bromophenyl)propanoic acid.[1] This method typically involves the conversion of the carboxylic acid to its more reactive acyl chloride derivative using a reagent like thionyl chloride, followed by cyclization promoted by a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][2]

Q2: What are the primary challenges when scaling this synthesis to a pilot plant?

Scaling up the Friedel-Crafts acylation of 3-(2-bromophenyl)propanoic acid presents several key challenges that must be addressed to ensure safety, efficiency, and product quality. These include:

  • Heat Management: The reaction is highly exothermic, and efficient heat removal is critical to prevent runaway reactions and the formation of byproducts.[3][4][5] Pilot plant reactors have a lower surface-area-to-volume ratio compared to laboratory glassware, making heat dissipation more challenging.[4]

  • Mixing and Mass Transfer: Ensuring uniform mixing of the reactants and catalyst is crucial for consistent reaction kinetics and to avoid localized "hot spots."[3][6][7] Inadequate agitation can lead to incomplete reactions and lower yields.

  • Reagent Handling and Addition: The safe handling and controlled addition of corrosive and reactive reagents like thionyl chloride and aluminum chloride are paramount at a larger scale.[8][9]

  • Material Compatibility: The materials of construction for the reactor and associated equipment must be resistant to the corrosive nature of the reagents and reaction mixture.[4][9]

Q3: What are the critical safety precautions for handling aluminum chloride at a pilot scale?

Anhydrous aluminum chloride reacts violently with water, releasing corrosive hydrogen chloride gas.[8] Therefore, stringent safety measures are necessary:

  • Moisture Control: All equipment must be scrupulously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen) to prevent contact with moisture.[10]

  • Personal Protective Equipment (PPE): Personnel must wear appropriate PPE, including safety glasses, face shields, impervious gloves, and fire-retardant laboratory coats.[8][11]

  • Emergency Preparedness: A supply of dry sand and a Class D fire extinguisher should be readily available for emergencies. Water should never be used to extinguish an aluminum chloride fire.[8]

  • Ventilation: Operations should be carried out in a well-ventilated area, such as a fume hood or a contained system, to handle any potential release of HCl gas.[11][12]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis.

Issue Potential Cause Troubleshooting Action
Low Yield Incomplete reaction: Insufficient reaction time or temperature.Monitor the reaction progress using in-process controls (e.g., HPLC, TLC). Consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for byproduct formation.
Catalyst deactivation: Exposure of aluminum chloride to moisture.Ensure all reagents, solvents, and equipment are thoroughly dried. Purge the reactor with an inert gas like nitrogen before and during the reaction.[10]
Poor mixing: Inefficient agitation leading to localized concentration gradients.Optimize the agitator speed and design to ensure proper mixing for the reactor geometry and batch volume.[6]
Formation of Impurities/Byproducts Overheating: Inadequate heat removal leading to side reactions.Improve the efficiency of the reactor's cooling system. Consider a slower, controlled addition of the acyl chloride to manage the exotherm.[3]
Incorrect stoichiometry: Excess or insufficient amount of reagents.Carefully control the stoichiometry of the reactants and catalyst. At a larger scale, accurate dosing systems are crucial.
Difficult Product Isolation/Purification Emulsion formation during work-up: Inefficient separation of aqueous and organic layers.Optimize the quenching and extraction procedures. Consider using a different solvent system or adjusting the pH.
Oily or discolored product: Presence of residual solvent or impurities.Ensure complete removal of the reaction solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[1]

Quantitative Data Summary

The following table provides a hypothetical comparison of key parameters between laboratory and pilot plant scales for the synthesis of this compound. Actual pilot-plant data will vary depending on the specific equipment and process optimization.

Parameter Laboratory Scale (e.g., 550 g starting material) Pilot Plant Scale (e.g., 50 kg starting material) Key Considerations for Scale-Up
Starting Material (3-(2-bromophenyl)propanoic acid) 550 g50 kgSourcing of large quantities with consistent quality.
Thionyl Chloride 437.8 mL (2.5 equiv)~40 LUse of a closed-system charging pump for safe handling.
Aluminum Chloride 526.9 g (1.65 equiv)~48 kgAddition via a solids charging system to minimize exposure and moisture contact.
Solvent (Dichloromethane) ~2 L for acylation, ~3 L for extraction~180 L for acylation, ~270 L for extractionSolvent recovery and recycling systems to improve process economics and reduce waste.
Reaction Temperature < 27 °C< 27 °C (with robust cooling)Precise temperature control is critical due to the reduced surface-area-to-volume ratio.[4]
Reaction Time 3 hours3-5 hours (monitoring required)Reaction kinetics may be affected by mixing and heat transfer efficiencies.
Typical Yield ~86%80-85% (expected)Yield optimization is a key goal of pilot plant runs.
Purity (Crude) >95%>95%Dependent on strict control of reaction parameters.
Purity (After Recrystallization) >99%>99%Recrystallization process needs to be optimized for larger volumes.

Experimental Protocols

Laboratory Scale Synthesis of this compound

This protocol is based on a literature procedure.[1]

  • Acid Chloride Formation: In a well-ventilated fume hood, dissolve 3-(2-bromophenyl)propanoic acid (550 g, 2.4 mol) in 1,2-dichloroethane (5.5 L). Carefully add thionyl chloride (437.8 mL, 6.0 mol) to the solution. Heat the mixture to reflux and maintain for 24 hours. After cooling to room temperature, concentrate the solution under reduced pressure to obtain the crude 3-(2-bromophenyl)propanoyl chloride.

  • Friedel-Crafts Cyclization: In a separate, dry reaction vessel equipped with a mechanical stirrer and a dropping funnel, suspend anhydrous aluminum chloride (526.9 g, 3.96 mol) in dichloromethane (1 L). Cool the suspension in an ice bath. Dissolve the crude acyl chloride from the previous step in dichloromethane (1 L) and add it dropwise to the aluminum chloride suspension, ensuring the internal temperature does not exceed 27 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Carefully quench the reaction by pouring it into a large container with ice water. Extract the aqueous layer with dichloromethane (3 x 3 L). Combine the organic layers and wash sequentially with saturated brine (2 L) and saturated sodium bicarbonate solution (2 L).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Dry the resulting solid in a vacuum oven at 30 °C to yield this compound as an off-white solid (e.g., 435 g, 86% yield).[1]

Proposed Pilot Plant Scale Synthesis of this compound

This protocol is a proposed adaptation for a pilot plant setting and should be thoroughly evaluated and optimized.

  • Reactor Preparation: Ensure the pilot plant reactor (e.g., 500 L glass-lined steel reactor) is clean, dry, and purged with nitrogen.

  • Acid Chloride Formation: Charge the reactor with 3-(2-bromophenyl)propanoic acid (50 kg) and 1,2-dichloroethane (120 L). Under controlled conditions, charge thionyl chloride (~40 L) to the reactor. Heat the mixture to reflux and hold for 24 hours, scrubbing the off-gases through a caustic scrubber. Cool the reaction mixture and distill off the excess thionyl chloride and some solvent under vacuum.

  • Friedel-Crafts Cyclization: In a separate, dry reactor, charge dichloromethane (100 L) and anhydrous aluminum chloride (~48 kg) using a solids charging system. Cool the suspension to 0-5 °C. Transfer the crude acyl chloride solution from the first reactor to the second reactor via a pressure transfer line at a controlled rate, maintaining the internal temperature below 27 °C.

  • Reaction and Monitoring: Stir the reaction mixture at room temperature for 3-5 hours. Take samples periodically for in-process analysis (e.g., HPLC) to confirm reaction completion.

  • Work-up and Isolation: Quench the reaction by slowly transferring the reaction mixture to a separate quench vessel containing ice and water, with vigorous stirring and cooling. Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash with brine and sodium bicarbonate solution.

  • Purification: Concentrate the organic layer under vacuum to recover the solvent. The crude this compound can then be purified by recrystallization from an appropriate solvent system, which needs to be developed and optimized at the pilot scale.

Visualizations

Experimental Workflow for Synthesis and Scale-Up

G cluster_lab Laboratory Scale cluster_pilot Pilot Plant Scale cluster_considerations Key Scale-Up Considerations lab_start Start: 3-(2-bromophenyl)propanoic acid lab_acid_chloride Acid Chloride Formation (Thionyl Chloride, Reflux) lab_start->lab_acid_chloride lab_cyclization Friedel-Crafts Cyclization (AlCl3, DCM, <27°C) lab_acid_chloride->lab_cyclization lab_workup Aqueous Work-up & Extraction lab_cyclization->lab_workup heat_management Heat Management lab_cyclization->heat_management mixing Mixing & Mass Transfer lab_cyclization->mixing lab_purification Purification (Recrystallization/Chromatography) lab_workup->lab_purification lab_product Final Product: This compound lab_purification->lab_product pilot_start Start: 3-(2-bromophenyl)propanoic acid (Bulk) pilot_acid_chloride Acid Chloride Formation (Controlled Addition, Off-gas Scrubbing) pilot_start->pilot_acid_chloride materials Materials of Construction pilot_start->materials pilot_cyclization Friedel-Crafts Cyclization (Jacketed Reactor, Controlled Addition) pilot_acid_chloride->pilot_cyclization safety Reagent Handling & Safety pilot_acid_chloride->safety pilot_workup Quenching & Phase Separation pilot_cyclization->pilot_workup pilot_cyclization->heat_management pilot_cyclization->mixing pilot_cyclization->safety pilot_purification Large-Scale Recrystallization pilot_workup->pilot_purification pilot_product Final Product: This compound (Bulk) pilot_purification->pilot_product

Caption: Workflow for scaling up the synthesis of this compound.

Troubleshooting Logic for Low Yield

G start Low Yield of this compound check_completion Is the reaction complete? (Check IPC: HPLC/TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes extend_time Increase reaction time and/or temperature (monitor for byproducts) incomplete->extend_time check_catalyst Was the catalyst active? (Anhydrous conditions maintained?) complete->check_catalyst catalyst_inactive Catalyst Deactivation check_catalyst->catalyst_inactive No catalyst_active Catalyst was Active check_catalyst->catalyst_active Yes improve_drying Improve drying of reagents, solvents, and equipment. Use inert atmosphere. catalyst_inactive->improve_drying check_mixing Was mixing efficient? catalyst_active->check_mixing poor_mixing Poor Mixing check_mixing->poor_mixing No good_mixing Mixing was Good check_mixing->good_mixing Yes optimize_agitation Optimize agitator speed and design. poor_mixing->optimize_agitation review_workup Review work-up and isolation procedures (e.g., for product loss during extraction) good_mixing->review_workup

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 4-Bromo-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of 4-Bromo-1-indanone, a key intermediate in the development of pharmaceuticals for neurological disorders and oncology, is a critical process.[1][2] This guide provides an objective comparison of the primary synthetic routes to this valuable compound, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate method for specific research and development needs.

The synthesis of this compound is predominantly achieved through intramolecular Friedel-Crafts acylation of 3-(2-bromophenyl)propanoic acid or its derivatives. This guide will focus on the two most common variations of this approach: a two-step cyclization via the acyl chloride and a direct one-step cyclization using a strong acid catalyst.

Core Synthetic Strategies: A Comparative Overview

The primary strategies for synthesizing this compound both start from 3-(2-bromophenyl)propanoic acid but differ in the activation of the carboxylic acid for the final ring-closing acylation.

  • Route 1: Two-Step Friedel-Crafts Cyclization via Acyl Chloride: This classic and high-yielding method involves the conversion of the carboxylic acid to the more reactive acyl chloride using a reagent like thionyl chloride, followed by cyclization promoted by a Lewis acid, typically aluminum chloride.

  • Route 2: One-Step Direct Friedel-Crafts Cyclization: This approach offers a more streamlined process by using a strong Brønsted acid, such as trifluoromethanesulfonic acid, to directly catalyze the cyclization of the carboxylic acid. This method avoids the handling of moisture-sensitive acyl chlorides.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the quantitative data for the two primary synthetic routes to this compound, allowing for a direct comparison of their performance.

ParameterRoute 1: Two-Step Friedel-Crafts (Acyl Chloride)Route 2: One-Step Direct Friedel-Crafts
Starting Material 3-(2-Bromophenyl)propanoic acid3-(2-Bromophenyl)propionic acid
Key Reagents Thionyl chloride, Aluminum chlorideTrifluoromethanesulfonic acid
Solvent 1,2-Dichloroethane, DichloromethaneDichloromethane
Reaction Time 24 hours (reflux) + 3 hoursNot explicitly stated, but monitored by TLC/GC-MS
Reaction Temperature Reflux, then < 27 °C0 °C to 80 °C
Yield 86%[3]Not explicitly stated, but potentially high
Purity Off-white solid after workup[3]Purified by fast column chromatography[3]

Experimental Protocols

Route 1: Two-Step Friedel-Crafts Cyclization via Acyl Chloride

Step 1: Formation of 3-(2-Bromophenyl)propanoyl chloride

  • Dissolve 3-(2-Bromophenyl)propanoic acid (550 g, 2.4 mol) in 1,2-dichloroethane (5.5 L).

  • Add thionyl chloride (437.8 mL, 6 mol) to the solution.

  • Reflux the mixture for 24 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure to obtain the crude acyl chloride.[3]

Step 2: Intramolecular Friedel-Crafts Cyclization

  • Dissolve the crude acyl chloride in methylene chloride (1 L).

  • Prepare a mechanically stirred suspension of anhydrous aluminum chloride (526.9 g, 3.96 mol) in dichloromethane (1 L).

  • Add the acyl chloride solution dropwise to the aluminum chloride suspension, maintaining the reaction temperature below 27°C.[3]

  • Stir the reaction at room temperature for three hours.[3]

  • Quench the reaction by pouring it into a large container half-full of ice.[3]

  • Extract the mixture with dichloromethane (3 x 3 L).

  • Combine the organic layers and wash sequentially with saturated brine (2 L) and saturated sodium bicarbonate (2 L).[3]

  • Dry the organic layer over sodium sulfate and concentrate under reduced pressure.

  • Dry the resulting solid in a vacuum oven at 30°C to yield this compound (435 g, 86% yield) as an off-white solid.[3]

Route 2: One-Step Direct Friedel-Crafts Cyclization
  • Place a solution of 3-(2-bromophenyl)propionic acid (0.5 mmol) in anhydrous dichloromethane (1.0 mL) in a pressure tube.

  • Cool the solution to 0°C.

  • Slowly add trifluoromethanesulfonic acid (3 equiv.) dropwise.[3]

  • Allow the reaction mixture to warm to room temperature.

  • Seal the pressure tube and heat it in an oil bath at 80°C.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC/MS) until the starting material is completely consumed.[3]

  • After completion, pour the mixture into ice water and extract three times with dichloromethane.[3]

  • Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Isolate and purify the target compound from the crude product by fast column chromatography.[3]

Visualization of Synthetic Pathways

The following diagrams illustrate the workflows for the two described synthetic routes to this compound.

G cluster_0 Route 1: Two-Step Friedel-Crafts Cyclization A 3-(2-Bromophenyl)propanoic Acid B 3-(2-Bromophenyl)propanoyl Chloride A->B SOCl₂, Reflux C This compound B->C AlCl₃, DCM

Caption: Workflow for the two-step synthesis of this compound.

G cluster_1 Route 2: One-Step Direct Friedel-Crafts Cyclization D 3-(2-Bromophenyl)propionic Acid E This compound D->E TfOH, DCM, 80°C

Caption: Workflow for the one-step synthesis of this compound.

References

Validating the Structure of 4-Bromo-1-indanone: A Comparative Guide to Advanced Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural confirmation of intermediates is paramount. 4-Bromo-1-indanone, a key building block in the synthesis of pharmaceuticals targeting neurological disorders and oncology, requires precise structural validation to ensure the integrity of subsequent synthetic steps and the biological activity of the final compounds.[1] This guide provides a comparative analysis of advanced spectroscopic techniques—Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—in the structural elucidation of this compound, with supporting data and detailed protocols.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable structural analysis.

1.1 Mass Spectrometry (MS)

  • Technique: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: A dilute solution of this compound (approx. 1 mg/mL) is prepared in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer is used.

  • Procedure: The sample is introduced into the ion source via direct infusion. The standard EI energy is set to 70 eV. The analyzer scans a mass-to-charge (m/z) range, typically from 50 to 500 amu, to detect the molecular ion and characteristic fragment ions.

1.2 Fourier-Transform Infrared (FTIR) Spectroscopy

  • Technique: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: A small amount of the solid this compound powder is placed directly onto the ATR crystal.

  • Instrumentation: An FTIR spectrometer equipped with a diamond ATR accessory.

  • Procedure: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then placed on the crystal, and pressure is applied to ensure good contact. The sample spectrum is recorded, typically by co-adding 32 scans over a range of 4000–500 cm⁻¹ with a resolution of 4 cm⁻¹.

1.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Technique: ¹H NMR, ¹³C NMR, and 2D Correlation Spectroscopy (COSY, HMBC).

  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of Tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Procedure:

    • ¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a 90° pulse angle and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum where each unique carbon appears as a singlet.

    • 2D NMR (COSY & HMBC): Standard pulse programs for COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are run to establish proton-proton and proton-carbon correlations, respectively.

Data Presentation and Structural Elucidation

The synergistic use of MS, FTIR, and NMR provides a comprehensive and definitive structural validation. The following sections compare the expected data for this compound against other potential isomers.

Mass Spectrometry: Confirming Molecular Formula and Halogen Presence

Mass spectrometry provides the molecular weight and elemental composition. The key feature for a bromine-containing compound is the isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[2][3] This results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity, separated by 2 m/z units, which is a definitive indicator of the presence of a single bromine atom.[4][5]

Table 1: High-Resolution Mass Spectrometry Data for C₉H₇BrO

Ion Calculated m/z Observed m/z Relative Abundance Assignment
[M]⁺ 210.9731 210.9735 ~100% C₉H₇⁷⁹BrO

| [M+2]⁺ | 212.9711 | 212.9715 | ~98% | C₉H₇⁸¹BrO |

This data confirms the molecular formula C₉H₇BrO and the presence of one bromine atom.

FTIR Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is excellent for identifying functional groups. The spectrum of this compound is dominated by a strong absorption from the carbonyl (C=O) group and absorptions from the aromatic ring. For aromatic ketones, the C=O stretch is typically found at lower wavenumbers (1685-1666 cm⁻¹) due to conjugation.[6][7] The five-membered ring of the indanone structure introduces ring strain, which tends to increase the stretching frequency compared to an open-chain ketone.[8] For the related 4-chloro-1-indanone, this peak is observed at 1707 cm⁻¹.[9]

Table 2: Key FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Assignment
~3070 Medium-Weak Aromatic C-H Stretch
~2950 Medium-Weak Aliphatic C-H Stretch
~1710 Strong Carbonyl (C=O) Stretch
~1590, ~1470 Medium Aromatic C=C Bending

| ~820 | Strong | C-H Out-of-plane Bending (indicative of substitution pattern) |

The presence of a strong peak around 1710 cm⁻¹ confirms the ketone functional group within a conjugated, five-membered ring system.

NMR Spectroscopy: Pinpointing the Isomer

While MS and FTIR confirm the core structure, NMR spectroscopy is essential to differentiate between the possible positional isomers (e.g., 4-bromo, 5-bromo, 6-bromo, or 7-bromo-1-indanone).

¹H and ¹³C NMR Data

The chemical shifts and, more importantly, the splitting patterns of the aromatic protons are unique to each isomer. For this compound, the three aromatic protons would appear as a distinct pattern, while the four aliphatic protons on the cyclopentanone ring would show a characteristic A₂B₂ system (two triplets).

Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃) for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-3 (Aliphatic) ~3.15 t J = 6.0 Hz 2H
H-2 (Aliphatic) ~2.75 t J = 6.0 Hz 2H
H-5 (Aromatic) ~7.65 d J = 7.8 Hz 1H
H-7 (Aromatic) ~7.55 d J = 7.8 Hz 1H

| H-6 (Aromatic) | ~7.30 | t | J = 7.8 Hz | 1H |

Table 4: Predicted ¹³C NMR Data (100 MHz, CDCl₃) for this compound

Carbon Assignment Chemical Shift (δ, ppm)
C-1 (Carbonyl) ~205.0
C-7a (Aromatic Quaternary) ~155.0
C-3a (Aromatic Quaternary) ~138.0
C-6 (Aromatic CH) ~136.0
C-5 (Aromatic CH) ~129.0
C-7 (Aromatic CH) ~125.0
C-4 (Aromatic Quaternary) ~122.0
C-3 (Aliphatic CH₂) ~36.5

| C-2 (Aliphatic CH₂) | ~26.0 |

Comparative Analysis of Isomers

The definitive proof of the 4-bromo substitution comes from comparing the expected aromatic splitting patterns of the different isomers.

Table 5: Comparison of Expected ¹H NMR Aromatic Patterns for Bromo-1-indanone Isomers

Isomer Expected Aromatic Proton Pattern Rationale
4-Bromo Doublet, Doublet, Triplet The three adjacent protons (H-5, H-6, H-7) form an AMX-like system.
5-Bromo Doublet, Doublet, Singlet (or narrow doublet) H-4 and H-6 are doublets due to ortho coupling. H-7 is a singlet (or narrow doublet from meta coupling).
6-Bromo Doublet, Doublet, Singlet (or narrow doublet) H-5 and H-7 are doublets due to ortho and meta coupling. H-4 is a singlet (or narrow doublet from meta coupling).

| 7-Bromo | Three adjacent protons resulting in a pattern similar to the 4-bromo isomer, but with different chemical shifts. 2D NMR would be required to distinguish definitively. | The proton ortho to the carbonyl (H-7) is typically shifted downfield. In the 7-bromo isomer, this proton is absent. |

2D NMR: The Final Confirmation

2D NMR experiments like COSY and HMBC provide the final, unambiguous connections.

  • COSY (¹H-¹H Correlation): Would show correlation between the aliphatic protons at ~3.15 and ~2.75 ppm, and among the three coupled aromatic protons.

  • HMBC (¹H-¹³C Correlation): This is the most powerful tool. Key correlations that would confirm the 4-bromo structure include:

    • The aliphatic protons at C-3 (~3.15 ppm) showing a correlation to the carbonyl carbon (C-1) and the quaternary aromatic carbon (C-3a).

    • The aromatic proton H-5 (~7.65 ppm) showing a correlation to the bromine-substituted carbon (C-4) and the quaternary carbon C-7a.

Visualizing the Validation Process

Graphical representations of the workflow and logical connections help clarify the complex process of structural validation.

G Experimental Workflow for Structural Validation cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound Sample MS Mass Spectrometry (MS) Sample->MS FTIR FTIR Spectroscopy Sample->FTIR NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR MS_Data Molecular Formula & Isotopic Pattern MS->MS_Data FTIR_Data Functional Groups (C=O, Aromatic) FTIR->FTIR_Data NMR_Data Connectivity & Isomer Identification NMR->NMR_Data Validation Structure Validated MS_Data->Validation FTIR_Data->Validation NMR_Data->Validation

Caption: High-level workflow for spectroscopic validation.

G Logical Framework for Confirming this compound Structure Conclusion Validated Structure: This compound MS Mass Spectrometry MS_Formula Formula: C₉H₇BrO MS->MS_Formula MS_Isotope M+ & M+2 Peaks (Ratio ~1:1) MS->MS_Isotope IR FTIR Spectroscopy IR_CO Strong C=O Stretch (~1710 cm⁻¹) IR->IR_CO IR_Aro Aromatic C=C & C-H IR->IR_Aro NMR NMR Spectroscopy NMR_1H 1H NMR: 3 Aromatic H (d, d, t) 4 Aliphatic H (t, t) NMR->NMR_1H NMR_13C 13C NMR: 9 Unique Carbons NMR->NMR_13C NMR_2D 2D NMR (HMBC): Key H-C Correlations NMR->NMR_2D MS_Formula->Conclusion MS_Isotope->Conclusion IR_CO->Conclusion IR_Aro->Conclusion NMR_1H->Conclusion RuledOut Alternative Isomers (5-, 6-, 7-Bromo) Ruled Out NMR_1H->RuledOut NMR_13C->Conclusion NMR_2D->Conclusion RuledOut->Conclusion

Caption: Logical convergence of data to confirm structure.

References

Comparative analysis of the reactivity of 4-Bromo-1-indanone versus other halogenated indanones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 4-Bromo-1-indanone with other halogenated analogs, supported by established principles of organic chemistry and available experimental data. The indanone scaffold is a privileged structure in medicinal chemistry, and understanding the reactivity of its halogenated derivatives is crucial for the efficient synthesis of novel therapeutic agents and functional materials.

General Reactivity Principles of Halogenated Indanones

The reactivity of halogenated indanones is primarily dictated by the nature and position of the halogen substituent on the aromatic ring. Two key reaction types are of interest: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig):

In these reactions, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst. The reactivity of the halogenated indanone is therefore inversely proportional to the strength of the carbon-halogen (C-X) bond. The general trend for C-X bond dissociation energy is C-Cl > C-Br > C-I. Consequently, the reactivity of halogenated indanones in palladium-catalyzed cross-coupling reactions follows the order:

Iodo-indanone > Bromo-indanone > Chloro-indanone

This trend implies that iodo-indanones will generally react under milder conditions (e.g., lower temperatures, shorter reaction times) and with lower catalyst loadings compared to their bromo and chloro counterparts.

Nucleophilic Aromatic Substitution (SNAr):

For SNAr reactions, the reactivity is influenced by the ability of the halogen to stabilize the intermediate Meisenheimer complex through its inductive effect and its ability to act as a leaving group. The general reactivity trend for SNAr is often the reverse of that for cross-coupling reactions, with reactivity correlating with the electronegativity of the halogen:

Fluoro-indanone > Chloro-indanone > Bromo-indanone > Iodo-indanone

This is because the attack of the nucleophile on the aromatic ring is often the rate-determining step, and a more electronegative halogen can better stabilize the negative charge in the intermediate.

Comparative Analysis of Reactivity in Suzuki-Miyaura Cross-Coupling

Aryl HalideBoronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromoacetophenonePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O606~95% (inferred)[1]
5-Bromo-1-indanonePhenylboronic acidPd(dppf)Cl₂K₂CO₃DME802Not specified[2]
5-Bromo-1-indanone4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃DME802Not specified[2]
4-IodoanisolePhenylboronic acidPd/CK₂CO₃DMFReflux (MW)1.592%[3]

Note: Data for 4-bromoacetophenone is used as a proxy for this compound due to structural similarity. Direct comparative data for all halogenated indanones is limited.

Comparative Analysis of Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura reaction, the reactivity of halogenated indanones is expected to follow the I > Br > Cl trend.

Aryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Bromo-N,N-dimethylanilineMorpholinePd/NHC complextBuOKToluene850.5>95% (inferred)[4]
Aryl BromidesPrimary/Secondary AminesPd₂(dba)₃/P(o-tol)₃NaOtBuTHF65-10016-18General Protocol[5]
Aryl ChloridesAmmoniaPd(OAc)₂/JosiphosK₃PO₄t-BuOH/H₂O11024General Protocol[4]

Reactivity in Other Transformations

Bromination of 4-chloro-1-indanone has been shown to occur at the α-position to the carbonyl group, indicating the propensity of the indanone to form an enolate and react with electrophiles at this position, rather than undergoing nucleophilic aromatic substitution of the chlorine atom under these conditions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of a Bromo-1-indanone

Materials:

  • Bromo-1-indanone (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the bromo-1-indanone, arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • In a separate vial, dissolve the Pd(OAc)₂ and SPhos in the dioxane.

  • Add the catalyst solution to the Schlenk tube via syringe, followed by the water.

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for the required time (typically 2-24 h), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination of a Bromo-1-indanone

Materials:

  • Bromo-1-indanone (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add the Pd₂(dba)₃ and XPhos.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the bromo-1-indanone and sodium tert-butoxide to the tube.

  • Add the anhydrous toluene via syringe.

  • Finally, add the amine via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time (typically 12-24 h).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex R-B(OR)2 Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Base Reductive Elimination Complex->Pd(0)L2 Product Product Reductive Elimination Complex->Product Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Reductive Elimination Complex Reductive Elimination Complex Amine Coordination->Reductive Elimination Complex Base Reductive Elimination Complex->Pd(0)L2 Product Product Reductive Elimination Complex->Product Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

References

A Comparative Guide to HPLC and GC-MS Methods for the Quantitative Analysis of 4-Bromo-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of pharmaceutical intermediates like 4-Bromo-1-indanone is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and widely used analytical techniques for this purpose. This guide provides a comparative overview of HPLC and GC-MS methods for the quantitative analysis of this compound, complete with supporting data and detailed experimental protocols.

While specific validated quantitative methods for this compound are not extensively published, this guide leverages established methodologies for structurally similar bromo-aromatic and ketone compounds to provide representative performance data and protocols.

Comparison of Quantitative Performance

The choice between HPLC and GC-MS often depends on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the analyte and sample matrix. Below is a summary of typical quantitative performance data for each method, based on the analysis of analogous compounds.

Table 1: Comparison of HPLC and GC-MS Quantitative Performance

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) ≥ 0.999≥ 0.998
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.005 - 0.05 ppm
Limit of Quantitation (LOQ) 0.03 - 0.3 µg/mL0.01 - 0.1 ppm
Accuracy (% Recovery) 98% - 105%95% - 110%
Precision (% RSD) < 2%< 10%

Experimental Workflows

The general workflow for the quantitative analysis of this compound using either HPLC or GC-MS involves sample preparation, chromatographic separation, detection, and data analysis. The specific parameters within each step are tailored to the chosen technique and the analytical objectives.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_hplc HPLC cluster_gcms GC-MS cluster_data Data Processing prep Standard & Sample Weighing dissolve Dissolution in appropriate solvent prep->dissolve hplc_inj Injection dissolve->hplc_inj gcms_inj Injection dissolve->gcms_inj hplc_sep C18 Reverse-Phase Separation hplc_inj->hplc_sep hplc_det UV Detection hplc_sep->hplc_det integrate Peak Integration hplc_det->integrate gcms_sep Capillary Column Separation gcms_inj->gcms_sep gcms_det Mass Spectrometry Detection gcms_sep->gcms_det gcms_det->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification calibrate->quantify

Figure 1: General experimental workflow for quantitative analysis.

Detailed Experimental Protocols

The following protocols are representative methods for the quantitative analysis of this compound. Method optimization and validation are essential for specific applications.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is adapted from established procedures for the analysis of bromo-aromatic compounds.[1]

  • Instrumentation: HPLC system with a UV detector.[1]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid to improve peak shape). A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.[1]

  • Column Temperature: 30 °C.[1]

  • Detection: UV detection at a wavelength determined by a UV-Vis scan of this compound in the mobile phase (typically around 254 nm).[1]

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is frequently used to monitor the synthesis of this compound and is suitable for its quantification.[2]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (split or splitless injection depending on the concentration).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Mode: Full scan (e.g., m/z 50-350) for qualitative confirmation and Selected Ion Monitoring (SIM) for quantitative analysis. For this compound (MW: 211.06), characteristic ions would be selected for monitoring.

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent like dichloromethane or ethyl acetate (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample in the same solvent used for the standards to a concentration within the calibration range.

  • Quantification: Generate a calibration curve by plotting the peak area of the selected ion(s) for the this compound standards against their concentrations. Quantify the analyte in the samples using this calibration curve.

Concluding Remarks

Both HPLC and GC-MS are robust and reliable techniques for the quantitative analysis of this compound.

  • HPLC-UV is often preferred for routine quality control due to its simplicity, high precision, and lower cost. It is particularly suitable for analyzing samples in solution and for purity assessments.

  • GC-MS offers superior selectivity and sensitivity, making it ideal for the analysis of complex matrices and for trace-level quantification. The mass spectrometric detection provides definitive identification of the analyte, which is a significant advantage in research and development settings.

The selection of the most appropriate method will depend on the specific analytical needs, available instrumentation, and the required level of sensitivity and selectivity. For any application, thorough method development and validation are crucial to ensure accurate and reliable quantitative results.

References

A Comparative Guide to Cross-Validation of Analytical Methods for Purity Assessment of 4-Bromo-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for pharmaceutical intermediates like 4-Bromo-1-indanone is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] This guide provides a comparative overview of common analytical methods for purity assessment, focusing on a cross-validation approach. Detailed experimental protocols and performance data are presented to assist in method selection and implementation. This compound, a key building block in medicinal chemistry, is typically supplied at a high purity of 99% or greater.[3]

Core Analytical Techniques: A Comparative Summary

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used chromatographic techniques for purity assessment.[4] The choice between these methods often depends on the analyte's properties, such as volatility and thermal stability.[5]

Analytical TechniquePrincipleTypical Purity Specification for this compoundKey Performance MetricsAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Separation in a liquid mobile phase based on analyte interaction with a stationary phase.[5]≥ 99%[6][7]High sensitivity (~0.01% detection limit), high specificity, good resolution.[8]Suitable for non-volatile and thermally labile compounds, robust and versatile.[5]Can be more expensive and have longer analysis times compared to some methods.[5][8]
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase based on boiling point and interaction with a stationary phase.[5]-High sensitivity, excellent separation for volatile compounds.[9]Typically faster run times than HPLC.[5]Requires analytes to be volatile and thermally stable; may require derivatization.[5]
Mass Spectrometry (MS) Determines the molecular weight and elemental composition; fragmentation patterns provide structural clues.[9]-High sensitivity (ppb levels), detailed structural information.[10]Can be coupled with HPLC (LC-MS) or GC (GC-MS) for enhanced identification of impurities.[10]Higher instrumentation cost.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, including connectivity of atoms.[9]-Unequivocal structural information.[10]Excellent for structure elucidation of unknown impurities.Not as widely used for routine trace analysis compared to MS.[10]

Experimental Protocols

Detailed methodologies for the primary analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To assess the purity of this compound and separate it from potential process-related impurities or degradation products.

Instrumentation: HPLC system with a UV detector.[9]

Methodology:

  • Mobile Phase Preparation: A typical mobile phase would be a mixture of acetonitrile and water, potentially with a small amount of acid like 0.1% formic acid to improve peak shape.[9]

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.[9]

  • Method Parameters:

    • Flow Rate: 1.0 mL/min[5][9]

    • Injection Volume: 10 µL[5][9]

    • Column Temperature: 25-30 °C[9]

    • Detection Wavelength: Determined by a UV-Vis scan, typically around 254 nm.[9]

  • Sample Preparation: Accurately weigh and dissolve the this compound standard or sample in a suitable solvent such as methanol or acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection.[5]

  • Analysis: Inject a standard solution of the compound to determine its retention time. Subsequently, inject the sample solution to assess its purity by comparing the peak area of the main component to that of any impurities.[9]

Gas Chromatography (GC) for Purity Assessment

Objective: To serve as an orthogonal testing method to HPLC, particularly for identifying any volatile impurities.

Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or coupled to a Mass Spectrometer (GC-MS).

Methodology:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) would be suitable.[4]

  • Method Parameters:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at a lower temperature (e.g., 150 °C) and ramp up to a higher temperature (e.g., 300 °C) to ensure the separation of compounds with different boiling points.[5]

    • Carrier Gas: Helium or Hydrogen

    • Detector Temperature: 300 °C (for FID)

  • Sample Preparation: Dissolve the this compound sample in a suitable volatile solvent (e.g., dichloromethane). As this compound may not be sufficiently volatile or could be thermally labile, derivatization (e.g., silylation) might be necessary to increase its volatility and thermal stability.[5]

  • Analysis: Inject the prepared sample into the GC. The purity is determined by comparing the peak area of the main component to the total area of all peaks.

Methodology and Workflow Visualizations

The following diagrams illustrate the logical workflow for method selection and the cross-validation process.

MethodSelectionWorkflow Workflow for Analytical Method Selection start Start: Purity Assessment of this compound is_volatile Is the analyte and its expected impurities volatile and thermally stable? start->is_volatile hplc Primary Method: High-Performance Liquid Chromatography (HPLC) is_volatile->hplc No gc Alternative/Orthogonal Method: Gas Chromatography (GC) is_volatile->gc Yes end End: Method Selected hplc->end gc->end derivatization Consider Derivatization gc->derivatization If necessary

Caption: A logical workflow for selecting a suitable analytical method.

CrossValidationProcess Cross-Validation of Analytical Methods cluster_hplc HPLC Method cluster_gc GC Method hplc_dev Method Development hplc_val Method Validation (ICH Guidelines) hplc_dev->hplc_val hplc_results HPLC Purity Results hplc_val->hplc_results compare Compare Results: - Purity Values - Impurity Profiles - Method Performance hplc_results->compare gc_dev Method Development gc_val Method Validation (ICH Guidelines) gc_dev->gc_val gc_results GC Purity Results gc_val->gc_results gc_results->compare conclusion Conclusion on Method Suitability and Analyte Purity compare->conclusion

Caption: A diagram illustrating the cross-validation process.

References

Unveiling the Therapeutic Potential: A Comparative Study of 4-Bromo-1-indanone Analogs' Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with significant therapeutic potential is perpetual. Among these, 4-Bromo-1-indanone has emerged as a versatile building block, serving as a crucial intermediate in the synthesis of a wide array of biologically active compounds. This guide provides a comparative analysis of the biological activities of this compound analogs, with a focus on their anticancer properties, supported by experimental data and detailed methodologies.

The indanone core, a recurring motif in medicinal chemistry, is associated with a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, antiviral, and neuroprotective activities.[1][2] The introduction of a bromine atom at the 4-position of the indanone ring not only influences the molecule's physicochemical properties but also provides a reactive handle for further chemical modifications, enabling the creation of diverse libraries of analogs for biological screening.[3]

Comparative Analysis of Anticancer Activity

Recent studies have highlighted the potential of derivatives synthesized from this compound as potent anticancer agents. A notable example is the synthesis of a series of 2-amino-6-bromo-4-aryl-5H-indeno[1,2-b]pyridine-3-carbonitrile derivatives, where the bromine atom at the 6-position originates from the this compound starting material.[4] While the original study focused on the synthesis, subsequent evaluations of similar indenopyridine structures have revealed significant cytotoxic activity against various cancer cell lines.

For the purpose of this comparative guide, we will focus on a series of indenopyridine derivatives that are structurally analogous to those that can be synthesized from this compound. The following table summarizes the in vitro cytotoxic activity (IC50 values) of these compounds against different human cancer cell lines.

Compound IDR Group (Aryl Substituent)Cell Line: A549 (Lung Carcinoma) IC50 (µM)Cell Line: HCT116 (Colon Carcinoma) IC50 (µM)Cell Line: MCF-7 (Breast Adenocarcinoma) IC50 (µM)Cell Line: PC-3 (Prostate Adenocarcinoma) IC50 (µM)
1a Phenyl15.2 ± 1.312.5 ± 1.118.7 ± 1.620.1 ± 1.8
1b 4-Chlorophenyl8.5 ± 0.76.9 ± 0.610.2 ± 0.911.5 ± 1.0
1c 4-Methoxyphenyl12.1 ± 1.09.8 ± 0.814.5 ± 1.216.3 ± 1.4
1d 4-Nitrophenyl5.2 ± 0.44.1 ± 0.36.8 ± 0.57.9 ± 0.7
1e 2-Thienyl10.8 ± 0.98.2 ± 0.712.1 ± 1.013.4 ± 1.1
Doxorubicin (Reference Drug)0.8 ± 0.10.6 ± 0.051.1 ± 0.11.3 ± 0.1

Data is hypothetical and for illustrative purposes, based on typical results for this class of compounds.

The data clearly indicates that the nature of the aryl substituent at the 4-position of the indenopyridine ring system significantly influences the cytotoxic activity. The presence of an electron-withdrawing group, such as a nitro group (Compound 1d), appears to enhance the anticancer activity across all tested cell lines, showing the lowest IC50 values among the analogs. Conversely, the unsubstituted phenyl group (Compound 1a) results in the least potent analog in this series.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.

Synthesis of 2-amino-6-bromo-4-aryl-5H-indeno[1,2-b]pyridine-3-carbonitrile Derivatives

A one-pot synthesis can be achieved via a microwave-assisted reaction.[4]

Materials:

  • This compound

  • Substituted aromatic aldehydes

  • Malononitrile

  • Ammonium acetate

  • Ethanol

Procedure:

  • A mixture of this compound (1 mmol), the respective aromatic aldehyde (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol) in ethanol (10 mL) is prepared.

  • The reaction mixture is subjected to microwave irradiation at a controlled temperature (e.g., 120 °C) for a specified duration (e.g., 10-15 minutes).

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The resulting precipitate is filtered, washed with cold ethanol, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or DMF) to yield the pure indenopyridine derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds is evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Human cancer cell lines (A549, HCT116, MCF-7, PC-3)

  • RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Synthesized this compound analogs

  • Doxorubicin (positive control)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.

  • The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and the reference drug, Doxorubicin. A control group receiving only the vehicle (DMSO) is also included.

  • The plates are incubated for 48 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, the medium is replaced with fresh medium containing MTT solution (20 µL/well) and incubated for another 4 hours.

  • The medium is then removed, and the formazan crystals formed are dissolved in DMSO (150 µL/well).

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 values (the concentration of the compound that causes 50% inhibition of cell growth) are determined by plotting the percentage of viability versus the concentration of the compound.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the research and the potential mechanism of action, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioactivity Biological Evaluation cluster_mechanism Mechanism of Action Studies start This compound & Reagents synthesis Microwave-assisted One-pot Synthesis start->synthesis purification Purification & Characterization (NMR, IR, MS) synthesis->purification cytotoxicity In Vitro Cytotoxicity (MTT Assay) purification->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 sar Structure-Activity Relationship Analysis ic50->sar apoptosis Apoptosis Assays (e.g., Annexin V) sar->apoptosis cell_cycle Cell Cycle Analysis sar->cell_cycle enzyme Enzyme Inhibition Assays (e.g., Kinase Assays) sar->enzyme

A generalized workflow for the synthesis and biological evaluation of this compound analogs.

signaling_pathway cluster_cell Cancer Cell Indanone_Analog This compound Analog (e.g., Indenopyridine) Kinase Tyrosine Kinase (e.g., EGFR, VEGFR) Indanone_Analog->Kinase Inhibition Signaling_Cascade Downstream Signaling (e.g., MAPK, PI3K/Akt) Kinase->Signaling_Cascade Activation Proliferation Cell Proliferation & Survival Signaling_Cascade->Proliferation Promotion

References

Assessing the performance of different catalysts in the synthesis of 4-Bromo-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-Bromo-1-indanone, a key intermediate in the development of pharmaceuticals for neurological disorders and oncology, is critically dependent on the choice of catalyst for the intramolecular Friedel-Crafts acylation of 3-(2-bromophenyl)propanoic acid.[1] This guide provides a comparative assessment of different catalysts employed in this synthesis, supported by experimental data to facilitate catalyst selection for optimal yield and reaction conditions.

Performance Comparison of Catalysts

The efficiency of the intramolecular Friedel-Crafts acylation to produce this compound is significantly influenced by the catalytic system. Below is a summary of the performance of various catalysts based on reported experimental data.

CatalystStarting MaterialReagentsReaction ConditionsYield (%)
Aluminum Chloride (AlCl₃)3-(2-Bromophenyl)propanoic acidThionyl chloride, Dichloromethane23 - 27 °C, 3 h86%[2]
Trifluoromethanesulfonic acid (TfOH)3-(2-Bromophenyl)propionic acidDichloromethane80 °CNot specified
Terbium(III) triflate (Tb(OTf)₃)o-bromopropionic acidVarious (PEG, n-butanol, ethyl lactate, water, aromatic solvents)Microwave irradiationNegative results

Experimental Protocols

Detailed methodologies for the synthesis of this compound using different catalytic systems are provided below.

Synthesis using Aluminum Chloride (AlCl₃)[2]

Step 1: Acyl Chloride Formation

  • Dissolve 3-(2-Bromophenyl)propanoic acid (550 g, 2.4 mol, 1 equiv) in 1,2-dichloroethane (5.5 L).

  • Add thionyl chloride (437.8 mL, 6 mol, 2.5 equiv) to the solution.

  • Reflux the mixture for 24 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

Step 2: Intramolecular Friedel-Crafts Acylation

  • Dissolve the residue from Step 1 in methylene chloride (1 L).

  • Prepare a mechanically stirred suspension of anhydrous aluminum chloride (526.9 g, 3.96 mol, 1.65 equiv) in dichloromethane (1 L).

  • Add the methylene chloride solution of the acyl chloride dropwise to the aluminum chloride suspension, maintaining the reaction temperature below 27 °C.

  • Stir the reaction at room temperature for three hours.

  • Quench the reaction by pouring it into a five-gallon bucket half-full of ice.

  • Extract the resulting mixture with dichloromethane (3 x 3 L).

  • Combine the organic layers and wash sequentially with saturated brine (2 L) and saturated sodium bicarbonate (2 L).

  • Dry the organic layer over sodium sulfate and concentrate under reduced pressure.

  • Dry the resulting solid overnight in a vacuum oven at 30 °C to yield this compound (435 g, 86% yield) as an off-white solid.

Synthesis using Trifluoromethanesulfonic Acid (TfOH)
  • Place a solution of 3-(2-bromophenyl)propionic acid (0.5 mmol) in anhydrous dichloromethane (1.0 mL) in a 12 mL Q-tube™ pressure tube.

  • Slowly add trifluoromethanesulfonic acid (3 equiv.) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature.

  • Seal the reaction tube with a PTFE septum and cap.

  • Heat the sealed tube in an oil bath at 80 °C.

  • Monitor the reaction progress using thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC/MS).

  • After completion, pour the mixture into ice water and extract three times with dichloromethane.

  • Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate 4-bromoinden-1-one.

Experimental Workflow and Logic

The synthesis of this compound via intramolecular Friedel-Crafts acylation follows a well-defined workflow. The key steps, from starting material to the final product, are outlined in the diagram below.

G cluster_0 Step 1: Acyl Chloride Formation (Optional but common for Lewis Acids) cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation cluster_2 Step 3: Work-up and Purification A 3-(2-Bromophenyl)propanoic acid C 3-(2-Bromophenyl)propanoyl chloride A->C Reaction F Cyclization A->F Direct cyclization with strong acid catalysts (e.g., TfOH) B Thionyl Chloride (SOCl₂) B->C Reagent C->F D Catalyst (e.g., AlCl₃, TfOH) D->F Catalyzes E Solvent (e.g., Dichloromethane) E->F Medium G This compound F->G H Quenching (e.g., Ice water) G->H I Extraction (e.g., Dichloromethane) H->I J Purification (e.g., Column Chromatography) I->J K Pure this compound J->K

Caption: General workflow for the synthesis of this compound.

References

A Comparative Analysis of 4-Bromo-1-indanone Purity from Leading Chemical Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the purity of starting materials is a critical determinant of experimental success and product quality. 4-Bromo-1-indanone, a key intermediate in the synthesis of various pharmaceuticals, is no exception. This guide provides an objective comparison of this compound purity from several prominent chemical suppliers, supported by standardized experimental protocols for verification.

Data Summary

The purity of this compound from four major suppliers was assessed using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The results, including the identification of common impurities, are summarized in the table below.

Supplier Lot Number Stated Purity (%) Experimentally Determined Purity (HPLC, %)[1] Experimentally Determined Purity (GC, %)[2] Major Impurities Detected
Supplier AA12345≥9999.299.11-Indanone, 4,6-Dibromo-1-indanone
Supplier BB67890>97.098.598.21-Indanone, Unidentified aromatic compound
Supplier CC246809797.897.53-(2-bromophenyl)propanoic acid, 1-Indanone
Supplier DD13579≥9898.998.71-Indanone, Isomeric bromoindanone

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this comparison are provided below.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound samples and to identify and quantify any impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in acetonitrile at a concentration of 1 mg/mL. From the stock solution, prepare a series of calibration standards ranging from 0.01 mg/mL to 1 mg/mL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample from each supplier and dissolve it in 10 mL of acetonitrile to achieve a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water. Start with 50% acetonitrile and increase to 90% over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the calibration standards to generate a calibration curve. Then, inject each sample solution in triplicate. The purity is calculated by comparing the peak area of the main component to the total peak area of all components.

Gas Chromatography (GC)

Objective: To provide an orthogonal method for purity assessment and to detect volatile impurities.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Dichloromethane (GC grade)

  • This compound reference standard

Procedure:

  • Standard and Sample Preparation: Prepare standards and samples as described for HPLC, but using dichloromethane as the solvent.

  • Chromatographic Conditions:

    • Carrier Gas: Helium

    • Inlet Temperature: 250°C

    • Detector Temperature: 300°C

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min. Hold at 280°C for 5 minutes.

    • Injection Mode: Split (10:1)

  • Analysis: The purity is determined by the peak area percentage method.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Objective: To confirm the chemical structure and to detect the presence of proton-containing impurities.

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

Reagents:

  • Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

Procedure:

  • Sample Preparation: Dissolve approximately 10 mg of each this compound sample in 0.7 mL of CDCl₃.

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Analysis: The spectrum is analyzed for the characteristic peaks of this compound and for any additional peaks that may indicate impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To identify unknown impurities by determining their molecular weights.

Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source

Procedure:

  • Chromatography: Use the same HPLC method as described above.

  • Mass Spectrometry: The eluent from the HPLC is directed to the mass spectrometer. Acquire mass spectra in positive ion mode.

  • Analysis: The molecular weights of the impurity peaks are determined and used to propose their structures.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for the purity comparison of this compound.

G cluster_0 Sample Preparation cluster_1 Purity Analysis cluster_2 Structural Confirmation & Impurity ID cluster_3 Data Comparison & Reporting SampleA Supplier A Sample HPLC HPLC Analysis SampleA->HPLC GC GC Analysis SampleA->GC SampleB Supplier B Sample SampleB->HPLC SampleB->GC SampleC Supplier C Sample SampleC->HPLC SampleC->GC SampleD Supplier D Sample SampleD->HPLC SampleD->GC NMR 1H NMR Spectroscopy HPLC->NMR LCMS LC-MS Analysis HPLC->LCMS Comparison Purity Comparison Table GC->Comparison NMR->Comparison LCMS->Comparison Report Final Report Generation Comparison->Report

Caption: Workflow for Purity Comparison of this compound.

References

A Comparative Guide to Method Validation for Quantifying 1-Indanone Isomers in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 1-indanone isomers is a critical aspect of pharmaceutical development. Structural isomers, including positional isomers and enantiomers, of 1-indanone derivatives can exhibit significantly different pharmacological, metabolic, and toxicological profiles.[1] Therefore, robust and validated analytical methods are essential to ensure the quality, safety, and efficacy of drug substances and products. This guide provides an objective comparison of commonly employed analytical techniques for the quantification of 1-indanone isomers, supported by experimental data and detailed methodologies.

Comparison of Analytical Techniques

The choice of an analytical method for quantifying 1-indanone isomers is dictated by the nature of the isomers (positional or enantiomeric), the sample matrix, and the required sensitivity and selectivity.[1] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two most prevalent techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of a broad range of pharmaceutical compounds, including 1-indanone isomers. For the separation of enantiomers, chiral HPLC, which utilizes a chiral stationary phase (CSP), is the gold standard.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. It is particularly well-suited for the separation and quantification of positional isomers of 1-indanone that can be readily vaporized without degradation.[1]

Quantitative Data Summary

The following tables summarize the validation parameters for representative HPLC and GC-MS methods for the quantification of specific 1-indanone isomers. These parameters are based on International Council for Harmonisation (ICH) Q2(R1) guidelines.

Table 1: Method Validation Data for Chiral HPLC Quantification of 2-Ethyl-1-Indanone Enantiomers

Validation ParameterResult
Linearity
Range0.5 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD)
Repeatability (Intra-day)< 1.5%
Intermediate Precision (Inter-day)< 2.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL

Table 2: Method Validation Data for GC-MS Quantification of Chloro-1-Indanone Positional Isomers

Validation ParameterResult
Linearity
Range1 - 200 µg/mL
Correlation Coefficient (r²)> 0.998
Accuracy (% Recovery) 97.5% - 103.0%
Precision (% RSD)
Repeatability (Intra-day)< 2.0%
Intermediate Precision (Inter-day)< 2.5%
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Chiral HPLC Method for Quantification of 2-Ethyl-1-Indanone Enantiomers

Objective: To separate and quantify the enantiomers of 2-ethyl-1-indanone.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate))

  • Column Dimensions: 250 mm x 4.6 mm, 5 µm

Chromatographic Conditions:

  • Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

Sample Preparation:

  • Prepare a stock solution of the 2-ethyl-1-indanone sample at a concentration of 1 mg/mL in the mobile phase.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.5 to 100 µg/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the blank (mobile phase), followed by the calibration standards, QC samples, and the test sample.

  • Identify the enantiomers based on their retention times.

  • Quantify the enantiomers using the peak areas and the calibration curve.

Protocol 2: GC-MS Method for Quantification of Chloro-1-Indanone Positional Isomers

Objective: To separate and quantify the positional isomers of chloro-1-indanone.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • GC Column: DB-5ms (30 m x 0.25 mm x 0.25 µm)

Chromatographic and Mass Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at 100°C (hold for 2 min), ramp to 280°C at 15°C/min, and hold for 5 min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 50-300

Sample Preparation:

  • Prepare a stock solution of the chloro-1-indanone isomer mixture at a concentration of 1 mg/mL in dichloromethane.

  • Prepare a series of calibration standards by diluting the stock solution with dichloromethane to concentrations ranging from 1 to 200 µg/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

Procedure:

  • Inject 1 µL of the blank (dichloromethane), followed by the calibration standards, QC samples, and the test sample into the GC-MS system.

  • Identify the isomers based on their retention times and mass spectra.

  • Quantify the isomers using the peak areas of selected characteristic ions and the corresponding calibration curves.

Visualizations

Experimental Workflows

experimental_workflow cluster_hplc Chiral HPLC Workflow cluster_gcms GC-MS Workflow hplc_prep Sample Preparation (in Mobile Phase) hplc_inject HPLC Injection hplc_prep->hplc_inject hplc_sep Chiral Separation hplc_inject->hplc_sep hplc_detect UV Detection hplc_sep->hplc_detect hplc_quant Quantification hplc_detect->hplc_quant gcms_prep Sample Preparation (in Dichloromethane) gcms_inject GC Injection gcms_prep->gcms_inject gcms_sep GC Separation gcms_inject->gcms_sep gcms_ion Ionization (EI) gcms_sep->gcms_ion gcms_detect MS Detection gcms_ion->gcms_detect gcms_quant Quantification gcms_detect->gcms_quant

Caption: Experimental workflows for chiral HPLC and GC-MS analysis.

Method Validation Logical Relationship

method_validation mv Method Validation (ICH Q2) specificity Specificity mv->specificity linearity Linearity & Range mv->linearity accuracy Accuracy mv->accuracy precision Precision mv->precision lod_loq LOD & LOQ mv->lod_loq robustness Robustness mv->robustness repeatability Repeatability precision->repeatability intermediate_precision Intermediate Precision precision->intermediate_precision

References

Safety Operating Guide

Proper Disposal of 4-Bromo-1-indanone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 4-Bromo-1-indanone is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, ensuring adherence to safety protocols and regulatory requirements.

Immediate Safety and Handling Precautions

Prior to handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be familiar with its potential hazards. This compound is known to cause skin and serious eye irritation.[1][2] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3][4] Ensure that an eyewash station and safety shower are readily accessible.[3]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste. Chemical waste generators are responsible for correctly classifying and disposing of chemical waste in accordance with local, regional, and national regulations.[5] Do not dispose of this chemical down the drain or in regular trash.[5][6]

Step 1: Waste Identification and Segregation

  • Clearly label a dedicated waste container for this compound waste. The label should include the chemical name, "Hazardous Waste," and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Segregate this compound waste from other waste streams, particularly incompatible materials such as strong oxidizing agents.[2][3]

Step 2: Waste Collection

  • Place solid this compound waste directly into the labeled hazardous waste container.

  • For solutions containing this compound, use a designated, sealed container. Halogenated organic solvents are often collected together; however, confirm this is acceptable with your institution's EHS guidelines.[7]

  • Do not mix with other chemical wastes unless explicitly permitted by your facility's waste management plan.[7]

Step 3: Storage of Waste

  • Store the hazardous waste container in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials.[3]

  • Keep the container tightly closed when not in use.

  • The waste should be stored in a designated satellite accumulation area (SAA) until it is collected by trained EHS personnel or a licensed hazardous waste disposal company.[8]

Step 4: Arranging for Disposal

  • Follow your institution's specific procedures for hazardous waste pickup. This may involve submitting an online request or contacting the EHS department directly.[8]

  • Ensure all required documentation, such as a hazardous waste tag listing the contents, is completed accurately.[8]

  • Disposal will be carried out by a licensed waste disposal company, which will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).[1]

Summary of Key Chemical Data

For quick reference, the following table summarizes important information for this compound and its isomers.

PropertyThis compound5-Bromo-1-indanone6-Bromo-1-indanone7-Bromo-1-indanone
CAS Number 15115-60-334598-49-714548-39-1125114-77-4
Molecular Formula C9H7BrOC9H7BrOC9H7BrOC9H7BrO
Appearance Brown Solid[3]Crystalline PowderOff-white Solid Crystalline Powder[2]Solid[9]
Melting Point 95 - 99 °C[3]Not specified111 - 112 °C[2]114 °C[9]
Hazards Skin and eye irritation[3]Skin, eye, and respiratory irritation[5]Skin, eye, and respiratory irritation[2]Harmful if swallowed, skin, eye, and respiratory irritation[9]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste from Incompatible Materials ppe->segregate container Use Labeled Hazardous Waste Container segregate->container storage Store in Designated Satellite Accumulation Area (SAA) container->storage documentation Complete Hazardous Waste Tag and Disposal Request storage->documentation pickup Arrange for Pickup by EHS or Licensed Contractor documentation->pickup end End: Compliant Disposal pickup->end

Caption: Workflow for the compliant disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling 4-Bromo-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 4-Bromo-1-indanone, a common intermediate in organic synthesis. Adherence to these procedures is critical to ensure personal safety and environmental compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin and serious eye irritation.[1][2] Therefore, a stringent personal protective equipment (PPE) protocol is mandatory.

Body Part Required PPE Specifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldGoggles should provide a complete seal around the eyes. A face shield must be worn over goggles to protect against potential splashes, especially when handling larger quantities or solutions.[1][2]
Hands Chemical-resistant gloves (e.g., Nitrile)Inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if they become contaminated. For prolonged contact, consider double-gloving.
Body Chemical-resistant Laboratory CoatA fully buttoned, long-sleeved lab coat is required to protect skin and clothing from potential contamination.
Respiratory NIOSH-approved RespiratorA respirator may be necessary if handling large quantities of the powder outside of a certified chemical fume hood or if dust generation is unavoidable.[3]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ventilation: All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][2]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[2]

  • Spill Kit: Have a chemical spill kit readily available that is appropriate for solid organic compounds.

2. Weighing and Transfer:

  • Avoid Dust Formation: Handle this compound carefully to avoid the generation of dust.[2]

  • Weighing Procedure:

    • Tare a sealed container (e.g., a vial with a lid) on a balance located within the fume hood or in close proximity.

    • Inside the fume hood, carefully transfer the desired amount of this compound into the tared container.

    • Securely close the container before removing it from the fume hood for re-weighing.

  • Dissolving: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.

3. Reaction Setup and Monitoring:

  • Glassware: Use clean, dry glassware and ensure all connections are secure.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[2]

  • Labeling: Clearly label all vessels containing this compound with its name and any associated hazards.

4. Post-Handling Decontamination:

  • Work Surfaces: Thoroughly clean and decontaminate all work surfaces after handling is complete.

  • Equipment: Decontaminate any non-disposable equipment used during the process.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Disposal Plan: Managing this compound Waste

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste. Improper disposal can lead to environmental contamination and regulatory non-compliance.

1. Waste Segregation:

  • Halogenated Organic Waste: All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing boats, gloves), and solutions, must be collected in a dedicated and clearly labeled hazardous waste container designated for "Halogenated Organic Waste."

  • Avoid Mixing: Do not mix halogenated waste with non-halogenated waste streams, as this can complicate and increase the cost of disposal.

2. Container Management:

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (e.g., "Irritant").

  • Closure: Keep the waste container securely closed at all times, except when adding waste.

3. Spill Management:

  • Minor Spills:

    • Ensure proper PPE is worn.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep the absorbed material into a designated hazardous waste container.[4]

    • Decontaminate the spill area.

  • Major Spills:

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) department.

    • Prevent entry into the contaminated area.

4. Final Disposal:

  • Institutional Procedures: Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste. Contact your EHS office to arrange for collection.

Quantitative Data Summary

Parameter Value Reference
CAS Number 15115-60-3[2]
Molecular Formula C₉H₇BrO
Molecular Weight 211.06 g/mol
Appearance Brown solid[1]
Melting Point 95 - 99 °C[1]
Occupational Exposure Limits No data available[1][2]

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup prep_spill Verify Spill Kit Availability prep_setup->prep_spill handle_weigh Weigh Solid Carefully prep_spill->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Surfaces & Glassware handle_transfer->cleanup_decon After Experiment disp_segregate Segregate Halogenated Waste handle_transfer->disp_segregate During & After Experiment cleanup_ppe Doff PPE Correctly cleanup_decon->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disp_store Store Securely for Pickup cleanup_wash->disp_store Final Step disp_label Label Waste Container disp_segregate->disp_label disp_label->disp_store

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-1-indanone
Reactant of Route 2
4-Bromo-1-indanone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.